Sorbitol-6-phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentahydroxyhexyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-11H,1-2H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACTWZZMVMUKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864641 | |
| Record name | 1-O-Phosphonohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sorbitol-6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13270-18-3, 20479-58-7 | |
| Record name | 1-O-Phosphonohexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sorbitol-6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005831 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Metabolic Pathway of Sorbitol-6-Phosphate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the metabolic pathway of Sorbitol-6-phosphate, a key intermediate in sorbitol synthesis and metabolism. This document outlines the core enzymatic reactions, presents quantitative kinetic data, details experimental protocols for enzyme activity assays, and illustrates the key pathways and workflows through diagrams.
Introduction to this compound Metabolism
This compound is a phosphorylated sugar alcohol that plays a crucial role in the metabolism of sorbitol, a polyol with significant physiological roles in various organisms, from bacteria to plants and animals. In many plants, particularly in the Rosaceae family (e.g., apples, pears, and cherries), sorbitol is a primary product of photosynthesis and a major form of translocated carbon. In animals, the analogous polyol pathway, which involves the conversion of glucose to sorbitol, has been implicated in the pathophysiology of diabetic complications.
The metabolism of this compound is primarily governed by two key enzymes: This compound dehydrogenase (S6PDH) and Sorbitol-6-phosphatase (SPP) . These enzymes catalyze the interconversion of this compound with fructose-6-phosphate (B1210287) and its dephosphorylation to sorbitol, respectively.
Core Metabolic Pathway
The central metabolic pathway of this compound involves its synthesis from glucose-6-phosphate and its subsequent conversion to sorbitol or fructose-6-phosphate.
Synthesis of this compound
In organisms that synthesize sorbitol, the pathway typically starts from glucose-6-phosphate, a central molecule in carbohydrate metabolism.
-
Step 1: Reduction of Glucose-6-Phosphate: Glucose-6-phosphate is reduced to this compound by the enzyme Aldose-6-phosphate reductase (A6PR) , also known as this compound dehydrogenase (S6PDH) when acting in the reverse direction. This reaction is dependent on the coenzyme NADPH.
Fate of this compound
Once synthesized, this compound can be metabolized through two primary reactions:
-
Dephosphorylation to Sorbitol: Sorbitol-6-phosphatase (SPP) catalyzes the hydrolysis of the phosphate (B84403) group from this compound, yielding sorbitol and inorganic phosphate (Pi)[1]. This is the final step in the biosynthesis of sorbitol in many plants.
-
Oxidation to Fructose-6-Phosphate: This compound dehydrogenase (S6PDH) , an NAD(P)+ dependent oxidoreductase, catalyzes the reversible oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate[2]. This reaction links sorbitol metabolism to glycolysis and the pentose (B10789219) phosphate pathway.
Quantitative Data on Key Enzymes
The kinetic properties of this compound dehydrogenase and Sorbitol-6-phosphatase are crucial for understanding the regulation and flux of this metabolic pathway. The following tables summarize key quantitative data from various studies.
This compound Dehydrogenase (S6PDH)
| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Coenzyme | Reference |
| Loquat Leaves | D-Sorbitol-6-phosphate | 2.22 | Not Reported | NADP+ | [3][4] |
| Loquat Leaves | Glucose-6-phosphate | 11.6 | Not Reported | NADPH | [3][4] |
| Rice (recombinant) | Glucose-6-phosphate | 15.9 ± 0.2 | Not Reported | Not Specified | [5] |
| Rice (recombinant) | This compound | 7.21 ± 0.5 | Not Reported | Not Specified | [5] |
| Escherichia coli | D-Fructose-6-phosphate | Not specified | Not Reported | NADH | [6] |
Sorbitol-6-Phosphatase (SPP)
| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Activator | Reference |
| Apple Leaves | This compound | 0.85 | 137.4 | Mg²⁺ | [1] |
| Apple Leaves | Mg²⁺ | 0.29 | Not Reported | - |
Regulation of this compound Metabolism
The flux through the this compound pathway is regulated at multiple levels, including substrate availability and the expression of the key enzymes. In plants, sugars such as sorbitol and sucrose (B13894) can act as signaling molecules, influencing gene expression.
For instance, in apple shoot tips, exogenous sorbitol has been shown to specifically stimulate the transcript level and activity of sorbitol dehydrogenase (which converts sorbitol to fructose), while sucrose specifically inhibits it. Conversely, sucrose enhances the activity and transcript level of sucrose synthase, an enzyme involved in sucrose metabolism[6]. This suggests a feedback mechanism where the end-products of photosynthesis regulate their own metabolism in sink tissues.
References
- 1. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 2. Sugar Signaling During Fruit Ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar metabolism and accumulation in the fruit of transgenic apple trees with decreased sorbitol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Down-regulation of sorbitol dehydrogenase and up-regulation of sucrose synthase in shoot tips of the transgenic apple trees with decreased sorbitol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Sorbitol-6-Phosphate in Fructose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fructose (B13574) consumption has risen dramatically in recent decades, paralleling the increased incidence of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), insulin (B600854) resistance, and obesity. While the primary hepatic pathway of fructose metabolism via fructokinase and aldolase (B8822740) B is well-documented, a secondary, yet crucial, pathway involving sorbitol-6-phosphate is gaining recognition for its significant regulatory and metabolic implications. This technical guide provides an in-depth exploration of the role of this compound in fructose metabolism, consolidating current knowledge on its biochemical pathways, enzymatic regulation, and impact on cellular homeostasis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry investigating fructose metabolism and related pathologies.
Introduction
Fructose, a simple sugar found in fruits, honey, and as a component of sucrose (B13894) and high-fructose corn syrup, is metabolized differently from glucose. The majority of ingested fructose is taken up by the liver, where it is primarily phosphorylated to fructose-1-phosphate. However, a portion of fructose can be converted to fructose-6-phosphate (B1210287), which can then enter the this compound pathway. This pathway involves the interconversion of fructose-6-phosphate and this compound, catalyzed by this compound dehydrogenase, and the subsequent dephosphorylation of this compound to sorbitol by this compound phosphatase. While seemingly a minor branch of fructose metabolism, the this compound pathway has emerged as a critical node in regulating glycolytic flux, influencing cellular redox balance, and contributing to the pathophysiology of metabolic diseases.
The this compound Pathway: A Core Component of Fructose Metabolism
The this compound pathway represents a key intersection between fructose and glucose metabolism. It consists of two primary enzymatic steps that allow for the conversion of a glycolytic intermediate into a sugar alcohol phosphate (B84403) and its subsequent dephosphorylation.
Enzymatic Reactions
This compound Dehydrogenase (S6PDH)
This compound dehydrogenase (EC 1.1.1.140) catalyzes the reversible, NAD(P)H-dependent reduction of fructose-6-phosphate to this compound.[1] In the forward reaction, it consumes NADPH, linking fructose metabolism to the pentose (B10789219) phosphate pathway and cellular redox status. The reverse reaction, the oxidation of this compound to fructose-6-phosphate, utilizes NAD+.[1]
This compound Phosphatase (S6PP)
This compound phosphatase (EC 3.1.3.50) catalyzes the irreversible hydrolysis of this compound to sorbitol and inorganic phosphate (Pi).[2] This enzyme is highly specific for its substrate and plays a crucial role in the net production of sorbitol from fructose-6-phosphate.[3]
Quantitative Data on Key Enzymes
The kinetic properties of the enzymes in the this compound pathway are critical for understanding its flux and regulation. The following tables summarize key quantitative data from various studies.
Table 1: Kinetic Parameters of this compound Dehydrogenase (S6PDH)
| Organism/Tissue | Substrate | Km (µM) | Vmax | Inhibitors | IC50 (µM) | Reference |
| Escherichia coli | Fructose-6-Phosphate | 568 ± 66 | - | 5-Phospho-D-arabinonohydroxamic acid | 40 ± 1 | [4] |
| NADH | 25 ± 3 | - | 5-Phospho-D-arabinonate | 48 ± 3 | [4] | |
| D-Mannose-6-phosphate | 7.5 ± 0.4 | [4] | ||||
| Aerobacter aerogenes | Fructose-6-Phosphate | 380 | - | - | - | [4] |
| NADH | 28 | - | - | - | [4] | |
| Apple (Malus domestica) | This compound | - | - | - | - | [5] |
| A. arboris | - | - | 147 ± 2.5 U/mg | - | - | [6] |
| E. amylovora | - | - | - | - | - | [6] |
Table 2: Kinetic Parameters of this compound Phosphatase (S6PP)
| Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | Inhibitors | Ki (mM) | Reference |
| Apple (Malus domestica) Leaves | This compound | 0.85 | 89.8 | Sorbitol (competitive) | 109 | [3][7] |
| Mg2+ | 0.29 | - | Fluoride, Vanadate, Molybdate, Pi | - | [7] |
Signaling Pathways and Regulatory Mechanisms
The flux through the this compound pathway is tightly regulated at both the transcriptional and allosteric levels, integrating signals from hormonal and metabolic cues.
Transcriptional Regulation
In plants, the expression of key enzymes in sorbitol metabolism, including those in the this compound pathway, is regulated by transcription factors such as MdbZIP39, which is in turn controlled by the energy-sensing kinase SnRK1.[8] This suggests a sophisticated mechanism for coordinating carbon allocation in response to cellular energy status. In mammals, the transcriptional regulation of S6PDH and S6PP is less well understood but is likely influenced by carbohydrate-responsive element-binding protein (ChREBP) and other transcription factors that govern fructose and glucose metabolism.[9]
Hormonal and Allosteric Regulation
Hormones such as insulin and glucagon (B607659) play a central role in regulating hepatic carbohydrate metabolism and are likely to influence the this compound pathway. Glucagon, via cyclic AMP and protein kinase A, promotes gluconeogenesis and would be expected to decrease the flux towards this compound.[10] Conversely, insulin promotes glycolysis and may enhance the pathway's activity. Fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, is under hormonal control and indirectly influences the availability of fructose-6-phosphate for the this compound pathway.[11][12][13]
Figure 1: Regulatory network of the this compound pathway.
Experimental Protocols
Accurate measurement of enzyme activities and metabolite concentrations is fundamental to studying the this compound pathway. The following are detailed protocols for key experiments.
This compound Dehydrogenase (S6PDH) Activity Assay
This spectrophotometric assay measures the oxidation of NADH, which is coupled to the reduction of fructose-6-phosphate to this compound.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.4)
-
NADH (10 mM stock solution)
-
Fructose-6-phosphate (100 mM stock solution)
-
Enzyme extract
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH (final concentration 0.2 mM), and enzyme extract in a cuvette.
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding fructose-6-phosphate (final concentration 5 mM).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).
Figure 2: Workflow for S6PDH activity assay.
This compound Phosphatase (S6PP) Activity Assay
This colorimetric assay measures the release of inorganic phosphate (Pi) from this compound using the Malachite Green reagent.[3][7]
Materials:
-
MES-NaOH buffer (50 mM, pH 6.8)
-
MgCl2 (100 mM stock solution)
-
This compound (20 mM stock solution)
-
Enzyme extract
-
Malachite Green reagent
-
Phosphate standard solution
-
Microplate reader capable of reading at ~620-660 nm
Procedure:
-
Prepare a reaction mixture containing MES-NaOH buffer, MgCl2 (final concentration 10 mM), and enzyme extract in a microplate well.
-
Initiate the reaction by adding this compound (final concentration 2 mM).
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green reagent.[14]
-
After color development, measure the absorbance at ~620-660 nm.
-
Quantify the amount of Pi released by comparing the absorbance to a standard curve prepared with the phosphate standard solution.
Figure 3: Workflow for S6PP activity assay.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of intracellular metabolites.
General Protocol Outline:
-
Sample Preparation: Rapidly quench metabolism in tissue or cell samples, typically using liquid nitrogen or cold methanol. Extract metabolites using a suitable solvent system (e.g., 80% methanol).
-
Chromatographic Separation: Separate this compound from other isomers and matrix components using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor and product ion transitions for this compound and an appropriate internal standard (e.g., 13C-labeled this compound).
-
Quantification: Generate a standard curve using known concentrations of this compound to quantify the metabolite in the biological samples.
Implications for Health and Disease
The dysregulation of the this compound pathway has been implicated in the pathogenesis of several metabolic diseases.
The Polyol Pathway and Diabetic Complications
In hyperglycemic conditions, such as in uncontrolled diabetes, the polyol pathway becomes hyperactive.[15][16] Aldose reductase converts excess glucose to sorbitol, which can then be oxidized to fructose by sorbitol dehydrogenase. This pathway, while not directly involving this compound, highlights the metabolic link between glucose, sorbitol, and fructose. The accumulation of sorbitol in insulin-insensitive tissues like the lens, retina, and nerves can lead to osmotic stress and contribute to diabetic complications such as cataracts, retinopathy, and neuropathy.[16]
Fructose-Induced Metabolic Syndrome
High dietary fructose intake is strongly associated with the development of metabolic syndrome, characterized by central obesity, insulin resistance, dyslipidemia, and hypertension. The this compound pathway may contribute to these detrimental effects by:
-
Depleting NADPH: The conversion of fructose-6-phosphate to this compound consumes NADPH, which is essential for regenerating reduced glutathione, a key antioxidant. This can lead to increased oxidative stress.
-
Altering Redox Balance: The interconversion of this compound and fructose-6-phosphate influences the cellular NAD+/NADH ratio, which can impact a wide range of metabolic processes.
-
Providing Substrate for Lipogenesis: The sorbitol produced can be converted to fructose, which is a potent substrate for de novo lipogenesis in the liver.[17]
Future Directions and Therapeutic Opportunities
The this compound pathway represents a promising target for therapeutic intervention in metabolic diseases. The development of specific inhibitors for S6PDH or activators for S6PP could potentially mitigate the adverse effects of high fructose consumption. Further research is needed to fully elucidate the regulatory networks governing this pathway in different tissues and disease states. Advanced techniques such as metabolic flux analysis using stable isotope tracers will be invaluable in dissecting the dynamic regulation of this pathway and its contribution to overall metabolic homeostasis.
Conclusion
This compound is a key metabolite at the crossroads of fructose and glucose metabolism. The pathway involving its synthesis and degradation is intricately regulated and has profound implications for cellular redox balance, glycolytic flux, and the pathogenesis of metabolic diseases. This technical guide provides a comprehensive overview of the current understanding of the role of this compound, offering valuable data and protocols to facilitate further research in this critical area of metabolic science. A deeper understanding of this pathway will undoubtedly pave the way for novel therapeutic strategies to combat the growing epidemic of fructose-related metabolic disorders.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Sorbitol-6-phosphatase - Wikipedia [en.wikipedia.org]
- 3. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. SnRK1 kinase-mediated phosphorylation of transcription factor bZIP39 regulates sorbitol metabolism in apple - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Fructose-6-phosphate substrate cycling and hormonal regulation of gluconeogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hormonal control of fructose 2,6-bisphosphate concentration in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Hormonal control of fructose 2,6-bisphosphate concentration and of phosphofructokinase 2 in the rat liver during development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Polyol pathway - Wikipedia [en.wikipedia.org]
- 16. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Frontiers | The Contribution of Dietary Fructose to Non-alcoholic Fatty Liver Disease [frontiersin.org]
An In-Depth Technical Guide on Sorbitol-6-Phosphate Dehydrogenase (S6PDH): Function and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol-6-phosphate dehydrogenase (S6PDH) is a key enzyme in the polyol pathway, catalyzing the NAD(P)H-dependent reduction of glucose-6-phosphate to this compound. This enzyme is of significant interest due to its central role in the biosynthesis of sorbitol, a sugar alcohol implicated in various physiological and pathological processes. In plants, particularly those of the Rosaceae family, S6PDH is pivotal for the synthesis of sorbitol as a primary photosynthetic product and transport sugar. In other organisms, the pathway in which S6PDH can participate is linked to complications arising from hyperglycemia, such as in diabetes. This technical guide provides a comprehensive overview of the function, mechanism, and key characteristics of S6PDH, including quantitative data, detailed experimental protocols, and visualizations of its metabolic context and experimental workflows.
Introduction
This compound dehydrogenase (EC 1.1.1.200) is an oxidoreductase that belongs to the aldo-keto reductase (AKR) superfamily.[1] Its primary function is the reversible catalysis of the following reaction:
D-Sorbitol-6-phosphate + NADP+ ⇌ D-Glucose-6-phosphate + NADPH + H+ [2]
In many organisms, the reaction proceeds preferentially in the direction of glucose-6-phosphate reduction to form this compound.[3] This is a critical step in the biosynthesis of sorbitol, which is subsequently dephosphorylated to sorbitol by this compound phosphatase.[4] The accumulation of sorbitol has been linked to osmotic stress and the pathogenesis of diabetic complications.[5] Conversely, in many plants of the Rosaceae family (e.g., apple, pear, and peach), sorbitol is a major product of photosynthesis and a primary long-distance transport carbohydrate.[4][6]
Function and Metabolic Role
S6PDH is a pivotal enzyme in the polyol pathway, which provides an alternative route for glucose metabolism. Under conditions of high glucose concentration, where the hexokinase pathway becomes saturated, excess glucose can be shunted into the polyol pathway.[5]
In plants of the Rosaceae family, S6PDH plays a crucial role in carbon partitioning and stress tolerance.[6] The synthesis of sorbitol, initiated by S6PDH, allows for the efficient transport of fixed carbon from source tissues (leaves) to sink tissues (fruits and roots).[4]
Sorbitol Metabolic Pathway
The metabolic pathway involving S6PDH is central to the synthesis and degradation of sorbitol.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Properties and Functions of this compound Dehydrogenase, Sorbitol Dehydrogenase and Sorbitol Oxidase in Fruit and Cotyledon of Apple (Malus pumila Mill. Var. domestics Schneid.) | Semantic Scholar [semanticscholar.org]
- 5. This compound Dehydrogenase Expression in Transgenic Tobacco : High Amounts of Sorbitol Lead to Necrotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
The Pivotal Discovery of Sorbitol-6-Phosphate in Plant Tissues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of sorbitol-6-phosphate as a key intermediate in the biosynthesis of sorbitol within plant tissues marked a significant advancement in our understanding of carbohydrate metabolism, particularly in species of the Rosaceae family. While a single, definitive publication announcing the "discovery" of this compound in plants is not readily apparent, a body of foundational research in the late 1970s and early 1980s collectively elucidated its existence and critical role. This technical guide consolidates the seminal findings from this era, presenting the experimental evidence, methodologies, and metabolic context that established this compound as a cornerstone of sorbitol synthesis in plants. Key contributions from researchers such as Bieleski, Redgwell, Yamaki, and Loescher laid the groundwork for our current knowledge. Their work on identifying and characterizing the enzymes this compound dehydrogenase and this compound phosphatase in plants like apple and apricot provided incontrovertible evidence for the presence of their substrate, this compound.
Data Presentation
The early research focused primarily on the enzymatic activities and the relative abundance of soluble carbohydrates rather than the direct quantification of the transient intermediate, this compound. The analytical techniques of the time, such as paper chromatography and enzymatic assays, were adept at identifying and quantifying stable end-products but faced challenges in measuring low concentrations of phosphorylated intermediates. The following tables summarize the key quantitative data from foundational studies that inferred the presence and significance of this compound.
| Plant Tissue | Enzyme Assayed | Key Finding | Implication for this compound | Reference |
| Apple (Malus domestica) Cotyledons | This compound Dehydrogenase (S6PDH) | A rise in S6PDH activity coincided with the accumulation of sorbitol. | The presence and activity of S6PDH necessitates the existence of its substrate, this compound, for the synthesis of sorbitol. | Yamaki, 1980 |
| Apricot (Prunus armeniaca) Leaves | Not specified | Indicated the existence of this compound as an intermediate in sorbitol biosynthesis. | Direct, albeit qualitative, evidence for the presence of this compound in plant tissue. | Bieleski and Redgwell, 1980 |
| Apple (Malus domestica) Leaves | Aldose-6-Phosphate Reductase (A6PR), Sorbitol Dehydrogenase (SDH) | A6PR (functionally equivalent to S6PDH) activity increased as leaves transitioned from sink to source, correlating with increased sorbitol levels. | The activity of the enzyme responsible for producing this compound is developmentally regulated and linked to sorbitol accumulation. | Loescher et al., 1982[1] |
| Plant Tissue | Carbohydrate Measured | Method | Key Quantitative Finding | Reference |
| Apple (Malus domestica) Leaves | Sorbitol, Sucrose (B13894), Glucose, Fructose | Not specified | Sorbitol is the major soluble carbohydrate. | Loescher et al., 1982[1] |
| Peach (Prunus persica) Phloem Sap | Sorbitol, Sucrose | Aphid Stylectomy | Sorbitol to sucrose molar ratio was approximately 4:1. | Moing et al., 1992 |
Experimental Protocols
The following protocols are reconstructed based on the methodologies described in the foundational papers of the late 1970s and early 1980s, which were instrumental in the indirect discovery and characterization of this compound's role in plant metabolism.
Extraction of Soluble Carbohydrates and Sugar Phosphates from Plant Tissues
This protocol is a generalized representation of the methods used for extracting sugars and their phosphorylated intermediates from plant tissues for subsequent analysis.
Materials:
-
Fresh plant tissue (e.g., apple leaves, apricot leaves)
-
Liquid nitrogen
-
80% (v/v) ethanol (B145695)
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Water bath
Procedure:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Transfer a known weight of the powdered tissue (e.g., 1-2 g) to a centrifuge tube.
-
Add 10 mL of boiling 80% ethanol to the tube.
-
Incubate the tube in an 80°C water bath for 15 minutes, vortexing occasionally.
-
Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the insoluble material.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction of the pellet with another 10 mL of 80% ethanol to ensure complete recovery of soluble carbohydrates.
-
Combine the supernatants. This extract contains soluble sugars and sugar phosphates, including this compound.
-
The extract can be concentrated by evaporation under vacuum for further analysis.
Separation of Sugar Phosphates by Paper Chromatography
Paper chromatography was a primary method for separating complex mixtures of sugars and their phosphorylated derivatives in the early studies.
Materials:
-
Whatman No. 1 chromatography paper
-
Chromatography tank
-
Solvent system (e.g., n-butanol:acetic acid:water, 4:1:5 v/v/v)
-
Plant extract (from Protocol 1)
-
Sugar phosphate (B84403) standards (e.g., glucose-6-phosphate, fructose-6-phosphate)
-
Drying oven
-
Spray reagent for visualization (e.g., molybdate (B1676688) reagent for phosphate esters)
Procedure:
-
Cut the chromatography paper to the desired size.
-
Using a pencil, draw a starting line approximately 2 cm from the bottom edge.
-
Spot a small, concentrated aliquot of the plant extract onto the starting line.
-
Spot known sugar phosphate standards on the same line for comparison.
-
Allow the spots to dry completely.
-
Pour the solvent system into the bottom of the chromatography tank and allow it to equilibrate.
-
Suspend the paper in the tank so that the bottom edge is submerged in the solvent, but the starting line is above the solvent level.
-
Seal the tank and allow the solvent to ascend the paper for several hours or overnight.
-
Remove the paper from the tank and mark the solvent front with a pencil.
-
Dry the chromatogram in a fume hood or drying oven.
-
Spray the paper with the molybdate reagent to visualize the phosphate-containing compounds, which will appear as distinct spots.
-
The retention factor (Rf) value for each spot can be calculated and compared to the standards to tentatively identify the sugar phosphates present in the extract.
Enzymatic Assay for this compound Dehydrogenase (S6PDH) Activity
The activity of S6PDH was a key indicator of the presence of the sorbitol synthesis pathway. This assay measures the NADP+-dependent oxidation of this compound or the NADPH-dependent reduction of glucose-6-phosphate.
Materials:
-
Crude enzyme extract from plant tissue
-
Tris-HCl buffer (pH 9.0)
-
This compound solution
-
NADP+ solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing Tris-HCl buffer and NADP+.
-
Add a known amount of the crude enzyme extract to the cuvette.
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NADP+ to NADPH.
-
The rate of change in absorbance is proportional to the S6PDH activity.
-
A reverse reaction can be measured by monitoring the decrease in absorbance at 340 nm using glucose-6-phosphate and NADPH as substrates.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Sorbitol Biosynthesis
The following diagram illustrates the two-step conversion of glucose-6-phosphate to sorbitol, with this compound as the key intermediate.
Caption: The biosynthesis of sorbitol from glucose-6-phosphate.
Experimental Workflow for the Identification of this compound
Caption: Workflow for the discovery of this compound.
Conclusion
The discovery of this compound in plant tissues was a cumulative achievement built upon meticulous enzymatic and metabolic studies. Although direct isolation and quantification of this intermediate were challenging with the technologies of the time, the characterization of the biosynthetic enzymes, S6PDH/A6PR and S6PP, provided unequivocal evidence of its existence and central role in sorbitol synthesis. The foundational work of the early 1980s not only illuminated a key metabolic pathway in many economically important plant species but also paved the way for future research into the regulation of carbohydrate partitioning and its implications for plant development and stress response. This technical guide serves as a testament to these pioneering efforts and provides a valuable resource for contemporary researchers in plant science and drug development.
References
Sorbitol-6-phosphate as a precursor in sorbitol synthesis.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol, a six-carbon sugar alcohol, plays a crucial role in various physiological and pathological processes across different biological kingdoms. In many plants, particularly those belonging to the Rosaceae family like apples and pears, sorbitol is a primary product of photosynthesis, a major translocated carbohydrate, and an important osmolyte for stress tolerance. In mammals, the synthesis of sorbitol from glucose via the polyol pathway is implicated in the pathogenesis of diabetic complications. The synthesis of sorbitol is a two-step enzymatic process where sorbitol-6-phosphate emerges as a key intermediate, acting as the direct precursor to sorbitol. This technical guide provides a comprehensive overview of the role of this compound in sorbitol synthesis, detailing the enzymatic reactions, kinetic parameters, experimental protocols for analysis, and the regulatory mechanisms governing this vital metabolic pathway.
The Sorbitol Synthesis Pathway: A Two-Step Conversion
The biosynthesis of sorbitol from glucose-6-phosphate is a concise and elegant pathway involving two key enzymatic reactions. This compound is the central intermediate in this conversion.
-
Formation of this compound: The first committed step is the reduction of D-glucose-6-phosphate to D-sorbitol-6-phosphate. This reaction is catalyzed by Aldose-6-Phosphate Reductase (A6PR) , also known as this compound Dehydrogenase (S6PDH). This enzyme utilizes NADPH as a reducing agent.[1][2]
-
Dephosphorylation to Sorbitol: The newly synthesized this compound is then dephosphorylated to yield sorbitol and inorganic phosphate (B84403) (Pi). This hydrolysis reaction is catalyzed by This compound Phosphatase (SorPP) .[3][4]
The overall reaction can be summarized as: D-Glucose-6-Phosphate + NADPH + H₂O → Sorbitol + NADP⁺ + Pi
The following diagram illustrates the core sorbitol synthesis pathway.
Quantitative Data on Key Enzymes
The efficiency and regulation of the sorbitol synthesis pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of reported kinetic parameters for Aldose-6-Phosphate Reductase and this compound Phosphatase from various sources.
Table 1: Kinetic Parameters of Aldose-6-Phosphate Reductase (A6PR)
| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Inhibitors | K_i_ | Reference |
| Loquat Leaves | D-Glucose-6-Phosphate | 11.6 | Not Reported | - | - | [5] |
| Loquat Leaves | D-Sorbitol-6-Phosphate | 2.22 | Not Reported | - | - | [5] |
| Pig Muscle | DL-Glyceraldehyde | Not Reported | Not Reported | - | - | [6] |
| Rice | D-Glucose-6-Phosphate | 15.9 ± 0.2 | Not Reported | - | - | [7] |
| Rice | D-Sorbitol-6-Phosphate | 7.21 ± 0.5 | Not Reported | - | - | [7] |
Table 2: Kinetic Parameters of this compound Phosphatase (SorPP)
| Organism/Tissue | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg protein) | Inhibitors | K_i_ (mM) | Reference |
| Apple Leaves | D-Sorbitol-6-Phosphate | 0.85 | 89.8 | Sorbitol | 109 | [3][4] |
| Apple Leaves | Mg²⁺ | 0.29 | - | Fluoride, Vanadate, Molybdate (B1676688), Inorganic Phosphate | - | [3][4] |
Table 3: In Vivo Concentrations of Sorbitol and its Precursors
| Organism/Tissue | Compound | Concentration | Reference |
| Apple Leaf Sap | Sorbitol | > 300 mM | [3] |
| Peach Leaf Blade | Sorbitol | up to 415 mM | [3] |
| Transgenic Tobacco | Sorbitol | 0.2 to 130 µmol/g fresh weight | [8][9] |
Experimental Protocols
A thorough understanding of the sorbitol synthesis pathway necessitates robust experimental methodologies. The following sections provide detailed protocols for the key assays.
Protocol 1: Aldose-6-Phosphate Reductase (A6PR) Activity Assay
This spectrophotometric assay measures the activity of A6PR by monitoring the oxidation of NADPH to NADP⁺ at 340 nm.[7]
Materials:
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate solution: 50 mM D-Glucose-6-Phosphate in Assay Buffer
-
Cofactor solution: 10 mM NADPH in Assay Buffer
-
Enzyme extract (purified or crude)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL Assay Buffer
-
100 µL Substrate solution (final concentration: 5 mM)
-
50 µL Cofactor solution (final concentration: 0.5 mM)
-
-
Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the enzyme extract to the cuvette and mix immediately by inversion.
-
Measure the decrease in absorbance at 340 nm for 5-10 minutes, taking readings at 30-second intervals.
-
Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹). One unit of A6PR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the assay conditions.
Protocol 2: this compound Phosphatase (SorPP) Activity Assay
This colorimetric assay determines SorPP activity by quantifying the amount of inorganic phosphate (Pi) released from this compound.[3]
Materials:
-
Microplate reader or spectrophotometer
-
Assay Buffer: 50 mM MES-NaOH, pH 6.8, containing 10 mM MgCl₂
-
Substrate solution: 20 mM D-Sorbitol-6-Phosphate in water
-
Stopping Reagent: 15% (w/v) Trichloroacetic acid (TCA)
-
Phosphate Detection Reagent: Freshly prepared by mixing 6 volumes of 0.42% ammonium (B1175870) molybdate in 1N H₂SO₄ with 1 volume of 10% ascorbic acid.
-
Enzyme extract (purified or crude)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
180 µL Assay Buffer
-
20 µL Substrate solution (final concentration: 2 mM)
-
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Start the reaction by adding 20 µL of the enzyme extract and incubate at 30°C for 15 minutes.
-
Stop the reaction by adding 80 µL of the Stopping Reagent (TCA).
-
Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Transfer 100 µL of the supernatant to a new tube or a well of a microplate.
-
Add 100 µL of the Phosphate Detection Reagent and incubate at 37°C for 30 minutes to allow for color development.
-
Measure the absorbance at 660 nm.
-
A standard curve using known concentrations of potassium phosphate should be prepared to quantify the amount of Pi released. One unit of SorPP activity is defined as the amount of enzyme that releases 1 µmol of inorganic phosphate per minute under the assay conditions.
Protocol 3: Quantification of Sorbitol and this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of sorbitol and its phosphorylated precursor in biological samples.[10][11]
Sample Preparation:
-
Freeze plant tissue or cell samples in liquid nitrogen and grind to a fine powder.
-
Extract the metabolites with a suitable solvent, such as a mixture of methanol, chloroform, and water (12:5:3, v/v/v).
-
Centrifuge the extract to remove cell debris.
-
The supernatant can be further purified using solid-phase extraction (SPE) to remove interfering compounds.
-
The final extract should be filtered through a 0.22 µm filter before injection into the HPLC system.
HPLC Conditions:
-
Column: A column suitable for carbohydrate analysis, such as an amino-based column (e.g., Aminex HPX-87C) or a mixed-mode column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly used for amino columns. For ion-exchange columns, dilute sulfuric acid is often employed.
-
Detector: A Refractive Index (RI) detector is typically used for the detection of non-UV absorbing compounds like sorbitol. Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can also be used for enhanced sensitivity and specificity.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of known standards.
Signaling Pathways and Logical Relationships
The synthesis of sorbitol is not a static process but is tightly regulated to meet the metabolic needs of the organism and respond to environmental cues.
Experimental Workflow for Studying Sorbitol Synthesis
A typical experimental workflow to investigate the sorbitol synthesis pathway and its regulation is depicted below. This multi-step process integrates various biochemical and molecular biology techniques.
Regulatory Mechanisms of Sorbitol Synthesis
The activity of the sorbitol synthesis pathway is regulated at multiple levels, including substrate availability, feedback inhibition, and transcriptional control of the encoding genes.
-
Substrate Availability: The concentration of glucose-6-phosphate, the initial substrate, is a primary determinant of the flux through the pathway.
-
Feedback Inhibition: Sorbitol, the end product of the pathway, can act as a competitive inhibitor of this compound Phosphatase (SorPP), creating a negative feedback loop.[3]
-
Transcriptional Regulation: The expression of the genes encoding A6PR and SorPP can be regulated by developmental cues and environmental stresses such as drought and cold.[12] For instance, sorbitol itself can act as a signaling molecule, influencing the expression of genes involved in its own metabolism and other developmental processes.[13]
The following diagram illustrates some of the known regulatory interactions in the sorbitol synthesis pathway.
Conclusion
This compound stands as a critical metabolic intermediate at the heart of sorbitol biosynthesis. The enzymes responsible for its synthesis and dephosphorylation, Aldose-6-Phosphate Reductase and this compound Phosphatase, are key control points in this pathway. A comprehensive understanding of their kinetics, regulation, and the cellular concentrations of their substrates and products is essential for researchers in plant biology, metabolic engineering, and for professionals in drug development targeting diabetic complications. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this important metabolic route. Future research, aided by the integration of multi-omics approaches and advanced analytical techniques, will undoubtedly further unravel the intricate regulatory networks governing sorbitol synthesis and its diverse physiological roles.
References
- 1. doctor2024.jumedicine.com [doctor2024.jumedicine.com]
- 2. Aldose-6-phosphate reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 3. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
- 4. pre-med.jumedicine.com [pre-med.jumedicine.com]
- 5. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Dehydrogenase Expression in Transgenic Tobacco : High Amounts of Sorbitol Lead to Necrotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound dehydrogenase expression in transgenic tobacco. High amounts of sorbitol lead to necrotic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. quora.com [quora.com]
- 13. Sorbitol mediates age-dependent changes in apple plant growth strategy through gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Localization of Sorbitol-6-Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate (S6P) is a key intermediate in the biosynthesis of sorbitol, a sugar alcohol that plays a crucial role in photosynthesis, energy storage, and osmotic stress tolerance in many plants, particularly those in the Rosaceae family such as apples and pears. The subcellular localization of S6P is critical to understanding its metabolic fate and its regulatory functions within the cell. This technical guide provides an in-depth overview of the intracellular localization of S6P, detailing the experimental protocols used for its determination and exploring its involvement in cellular signaling pathways.
Data Presentation: Subcellular Distribution of this compound and Related Enzymes
Direct quantitative data on the concentration of this compound in various subcellular compartments is limited in publicly available literature. However, the localization of its synthesizing enzyme, this compound dehydrogenase (S6PDH), and its downstream product, sorbitol, provide strong indications of the sites of S6P synthesis and accumulation.
| Component | Chloroplast | Cytosol | Vacuole | Thylakoid Membrane |
| This compound Dehydrogenase (S6PDH) Activity Distribution | ~55% of total cellular activity[1] | ~35% of total cellular activity[1] | Not reported | Associated[1] |
| Inferred this compound Localization | Primary site of synthesis | Site of synthesis | Likely transient presence before dephosphorylation | Site of synthesis |
| Sorbitol Distribution (Downstream Product) | Present | Present | Predominant site of accumulation | Not reported |
Experimental Protocols
Subcellular Fractionation for Isolation of Organelles
This protocol describes the differential centrifugation method to separate major organelles from plant leaf tissue, which is a prerequisite for analyzing the subcellular localization of S6P.
Materials:
-
Fresh plant leaf tissue (e.g., apple leaves)
-
Grinding buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 0.1% (w/v) BSA, 5 mM DTT)
-
Wash buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂)
-
Sucrose (B13894) gradient solutions (e.g., 30-60% w/w linear or step gradient)
-
Homogenizer or mortar and pestle
-
Miracloth or nylon mesh
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Microscope for verifying organelle integrity
Procedure:
-
Homogenization: Harvest fresh leaf tissue and perform all subsequent steps at 4°C. Chop the tissue into small pieces and homogenize in ice-cold grinding buffer (ratio of 1:4, w/v) using a pre-chilled mortar and pestle or a blender.
-
Filtration: Filter the homogenate through several layers of Miracloth or nylon mesh to remove cell debris and intact tissue.
-
Differential Centrifugation:
-
Centrifuge the filtrate at a low speed (e.g., 500 x g) for 5 minutes. The resulting pellet will be enriched in intact chloroplasts. This is the Chloroplast-Enriched Fraction .
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes. The pellet will contain mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour. The supernatant from this step is considered the Cytosolic Fraction . The pellet contains the microsomal fraction (including endoplasmic reticulum and Golgi apparatus).
-
-
Chloroplast Purification (Optional): For higher purity, resuspend the chloroplast-enriched pellet in wash buffer and layer it onto a pre-formed sucrose density gradient. Centrifuge at 2,500 x g for 30 minutes. Intact chloroplasts will band at a specific density (e.g., at the 40%/52% sucrose interface). Carefully collect the chloroplast band.
-
Vacuole Isolation (Optional): Isolation of intact vacuoles requires enzymatic digestion of the cell wall to generate protoplasts, followed by gentle lysis and purification on a density gradient.
-
Fraction Purity Assessment: Assess the purity of each fraction by measuring the activity of marker enzymes specific to each compartment (e.g., chlorophyll (B73375) for chloroplasts, cytochrome c oxidase for mitochondria, and alcohol dehydrogenase for the cytosol).
Quantification of this compound
Once subcellular fractions are obtained, the concentration of S6P can be determined using enzymatic assays or chromatographic methods.
Enzymatic Assay for S6P (Coupled to NADP⁺ Reduction):
This assay is based on the oxidation of S6P to glucose-6-phosphate by S6PDH, with the concomitant reduction of NADP⁺ to NADPH, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Subcellular fractions (prepared as described above)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
NADP⁺ solution (e.g., 10 mM)
-
This compound dehydrogenase (S6PDH) enzyme (purified or commercially available)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Lyse the isolated organelles to release their contents. This can be achieved by sonication or by using a suitable detergent. Centrifuge to remove insoluble debris.
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADP⁺ solution, and the sample extract.
-
Initiate Reaction: Start the reaction by adding S6PDH.
-
Measurement: Monitor the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the concentration of S6P in the sample.
-
Standard Curve: Generate a standard curve using known concentrations of S6P to quantify the amount in the samples.
Signaling Pathways and Experimental Workflows
Sorbitol Biosynthesis and Intracellular Transport
The synthesis of sorbitol from glucose-6-phosphate involves two key enzymatic steps. The initial conversion to this compound occurs in both the chloroplasts and the cytosol, followed by dephosphorylation to sorbitol.
Caption: Sorbitol biosynthesis pathway showing the localization of key enzymes and intermediates.
Experimental Workflow for S6P Subcellular Localization
This workflow outlines the key steps for determining the intracellular localization of this compound.
Caption: Workflow for the isolation and quantification of S6P in subcellular compartments.
Sorbitol Signaling Network
Sorbitol, derived from S6P, is not just a metabolite but also a signaling molecule that interacts with other signaling pathways, such as the Trehalose-6-phosphate (Tre6P) pathway, to regulate plant growth and development.
Caption: Simplified diagram of the sorbitol signaling network in plants.
Conclusion
The intracellular localization of this compound is primarily dictated by the distribution of its synthesizing enzyme, S6PDH, which is found in both the chloroplasts and the cytosol of plant cells. While direct quantification of S6P in these compartments remains a challenge, the methodologies outlined in this guide provide a robust framework for researchers to investigate its subcellular distribution and its role in cellular metabolism and signaling. A deeper understanding of S6P localization is essential for developing strategies to enhance stress tolerance in crops and for potential applications in drug development targeting metabolic pathways.
References
Genetic regulation of Sorbitol-6-phosphate metabolism.
An In-depth Technical Guide on the Genetic Regulation of Sorbitol-6-Phosphate Metabolism
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (S6P) is a pivotal intermediate in the biosynthesis and catabolism of sorbitol, a sugar alcohol with significant roles in various biological systems. In plants of the Rosaceae family, it is a primary product of photosynthesis and a major translocated carbohydrate. In bacteria, it is a key metabolite in the utilization of sorbitol as a carbon source. In humans, the broader polyol pathway, which includes sorbitol, is implicated in diabetic complications. The metabolic flux through S6P is tightly controlled by a sophisticated network of genetic and allosteric regulation. This document provides a comprehensive overview of the core enzymes, genetic control mechanisms, and regulatory pathways governing S6P metabolism. It includes quantitative data, detailed experimental protocols, and visual diagrams of key pathways to serve as a technical resource for research and development.
Core Enzymatic Machinery
The metabolism of this compound is primarily governed by two key enzymes that catalyze its synthesis and dephosphorylation.
-
This compound Dehydrogenase (S6PDH) : Also known as Aldose-6-Phosphate Reductase (A6PR), this enzyme catalyzes the NADPH-dependent reduction of glucose-6-phosphate to this compound.[1][2][3] This is often the rate-limiting step in sorbitol biosynthesis.[1] The systematic name for this enzyme is D-sorbitol-6-phosphate:NAD+ 2-oxidoreductase (EC 1.1.1.140).[4] In the reverse reaction, it oxidizes S6P to fructose-6-phosphate (B1210287).
-
This compound Phosphatase (SorPP) : This enzyme (EC 3.1.3.50) catalyzes the final step in sorbitol biosynthesis, the dephosphorylation of S6P to yield free sorbitol and inorganic phosphate (B84403) (Pi).[1][5][6]
Genetic Regulation Across Biological Systems
The genetic regulation of S6P metabolism varies significantly between plants, bacteria, and humans, reflecting its different physiological roles.
Regulation in Plants (Rosaceae)
In plants of the Rosaceae family (e.g., apple, peach, pear), sorbitol is a major photosynthetic product alongside sucrose (B13894).[2][7][8]
-
Transcriptional Control of S6PDH : The expression of the S6PDH gene is highly regulated by carbohydrate status. Studies in loquat have shown that S6PDH transcription is drastically increased by sucrose and its analogs, while it is decreased by sorbitol, suggesting a feedback inhibition mechanism.[9] This indicates that sucrose and sorbitol act as signaling molecules in the source organs.[9]
-
Role as a Signaling Molecule : Altering sorbitol synthesis through genetic modification has profound effects on global gene expression. Silencing the S6PDH gene in apple not only reduces sorbitol levels but also alters the expression of hundreds of other genes, including those involved in stress response, hormone stimuli, and metabolic processes.[7][8][10] This suggests sorbitol itself, or a derivative, plays a key role in a wider signaling network.[8] For instance, decreased sorbitol synthesis leads to the downregulation of specific NUCLEOTIDE BINDING/LEUCINE-RICH REPEAT (NLR) resistance genes, rendering the plants more susceptible to certain pathogens.[3]
-
Regulation of SorPP : The activity of SorPP is also subject to regulation. The enzyme is competitively inhibited by its product, sorbitol, providing another layer of feedback control on the pathway.[6]
Regulation in Bacteria
In bacteria such as Escherichia coli and lactic acid bacteria, sorbitol utilization is controlled by dedicated operons, commonly referred to as the gut or srl operons.[11][12]
-
The gut Operon Structure : These operons typically encode all the necessary machinery for sorbitol metabolism. This includes a sorbitol-specific phosphotransferase system (PTS) for transport and phosphorylation of sorbitol into the cell as this compound, the S6PDH enzyme (encoded by gutF or srlD) to convert S6P to fructose-6-phosphate for entry into glycolysis, and regulatory proteins.[11][12]
-
Regulatory Control : The expression of the gut operon is tightly controlled. In E. coli, it is regulated by two proteins: GutM, which acts as an activator, and GutR, which functions as a repressor.[11] The system is also subject to catabolite repression, where the presence of a preferred carbon source like glucose prevents the expression of the operon.[12] In an engineered Lactobacillus casei strain, the gutF gene was placed under the control of the lactose (B1674315) operon, making its expression inducible by lactose and repressed by glucose.[13]
This compound in Humans
In human cells, S6P is part of the broader polyol pathway, which converts glucose to fructose.[14] This pathway is particularly active in insulin-independent tissues like the lens, retina, and Schwann cells.[15][16]
-
Formation Pathways : this compound can be formed through several reactions in human tissues, including the reduction of glucose-6-phosphate by aldose reductase, the reduction of fructose-6-phosphate by sorbitol dehydrogenase, or the direct phosphorylation of sorbitol by a sorbitol kinase.[17]
-
Implications in Disease : During periods of hyperglycemia, such as in uncontrolled diabetes, excess glucose entering the polyol pathway leads to the accumulation of sorbitol.[14][15] Because sorbitol does not readily cross cell membranes, its accumulation causes osmotic stress, leading to cellular damage.[14][15] This process is implicated in the pathogenesis of diabetic complications, including cataracts and neuropathy.[15][16]
Quantitative Data on Key Enzymes
The kinetic properties of the core enzymes provide insight into their function and regulation. This data is crucial for metabolic modeling and drug development.
| Enzyme | Organism | Substrate | Km (mM) | Inhibitor | Ki (mM) | Specific Activity (µmol min-1 mg-1) | Reference |
| SorPP | Apple (leaves) | Sorbitol-6-P | 0.85 | Sorbitol | 109 (competitive) | 89.8 | [6] |
| S6PDH | Rice (Oryza sativa) | Glucose-6-P | 15.9 ± 0.2 | - | - | - | [18] |
| S6PDH | Rice (Oryza sativa) | Sorbitol-6-P | 7.21 ± 0.5 | - | - | - | [18] |
Visualizing Metabolic and Regulatory Networks
Diagrams generated using Graphviz provide clear visual representations of the complex pathways and regulatory circuits involved in S6P metabolism.
Caption: Core pathway of sorbitol biosynthesis from glucose-6-phosphate.
Caption: Genetic regulation of the bacterial gut operon.
Caption: Workflow for analyzing gene expression in response to a stimulus.
Experimental Protocols
This section outlines methodologies for key experiments commonly cited in the study of S6P metabolism.
Gene Expression Analysis by Real-Time PCR
This protocol is adapted from studies investigating the transcriptional regulation of S6PDH in plants.[9]
-
Sample Preparation : Excise mature leaf-petiole cuttings from the plant of interest. Place them in a solution (e.g., water, sorbitol solution, or sucrose solution) for a defined period (e.g., 2 days) under controlled environmental conditions (e.g., 20°C).
-
RNA Extraction : Freeze the collected tissue in liquid nitrogen and grind to a fine powder. Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.
-
cDNA Synthesis : Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.
-
Real-Time PCR : Perform quantitative PCR using a suitable master mix (e.g., SYBR Green) on a real-time PCR system. Design primers specific to the target gene (S6PDH) and a reference housekeeping gene (e.g., Actin or Ubiquitin) for normalization.
-
Data Analysis : Calculate the relative transcript levels using the comparative CT (ΔΔCT) method. The expression level in the control group is typically set to 1, and the fold change in the treatment groups is calculated relative to the control.
Purification and Kinetic Analysis of this compound Phosphatase (SorPP)
This protocol is based on the purification of SorPP from apple leaves.[6]
-
Protein Extraction : Homogenize fresh leaf tissue in an ice-cold extraction buffer containing a buffering agent (e.g., Tris-HCl), protease inhibitors, and reducing agents. Centrifuge the homogenate to remove cell debris and collect the supernatant.
-
Ammonium (B1175870) Sulfate Precipitation : Fractionally precipitate the crude extract with ammonium sulfate. Collect the protein fraction that precipitates within a specific saturation range (e.g., 35-65%).
-
Column Chromatography : Purify the protein using a series of chromatography steps. A typical sequence includes:
-
Anion-exchange chromatography (e.g., DEAE-Sepharose).
-
Hydrophobic interaction chromatography (e.g., Phenyl-Sepharose).
-
Size-exclusion chromatography (e.g., Sephacryl S-200). Monitor protein elution by measuring absorbance at 280 nm and assaying fractions for SorPP activity.
-
-
Enzyme Activity Assay : Measure SorPP activity by quantifying the release of inorganic phosphate (Pi) from this compound. The reaction mixture should contain a buffer (e.g., MES-NaOH, pH 6.8), MgCl2 (as the enzyme is Mg2+-dependent), a known concentration of sorbitol-6-P, and the enzyme fraction. Stop the reaction and measure Pi using a colorimetric method, such as the molybdate-ascorbic acid method.
-
Kinetic Analysis : To determine Km, vary the concentration of sorbitol-6-P while keeping other components constant. To determine Ki for an inhibitor like sorbitol, perform the assay at several fixed inhibitor concentrations while varying the substrate concentration. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
Conclusion and Future Directions
The genetic regulation of this compound metabolism is a finely tuned process critical for carbon partitioning in plants, nutrient utilization in bacteria, and cellular homeostasis in humans. In plants, S6PDH is a key control point, regulated by sugar signaling. In bacteria, the gut operon provides an efficient, substrate-inducible system for sorbitol catabolism.
For drug development, these pathways present intriguing targets. Inhibiting the polyol pathway in humans remains a key strategy for mitigating diabetic complications. In the context of infectious diseases, targeting bacterial sorbitol metabolism could disrupt nutrient acquisition for pathogens. Furthermore, understanding the regulation of sorbitol metabolism in the gut microbiome could lead to the development of novel probiotics or prebiotics to modulate gut health.[11] Future research should focus on elucidating the detailed signaling cascades initiated by sorbitol and sucrose in plants and further characterizing the regulatory proteins of the bacterial operons to enable the rational design of targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Sorbitol-6-phosphatase - Wikipedia [en.wikipedia.org]
- 6. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
- 7. TRANSCRIPTOMIC ANALYSIS OF LEAVES OF TRANSGENIC APPLE SILENCED FOR this compound DEHYDROGENASE GENE | International Society for Horticultural Science [ishs.org]
- 8. TRANSCRIPTOMIC ANALYSIS OF LEAVES OF TRANSGENIC APPLE SILENCED FOR this compound DEHYDROGENASE GENE [actahort.org]
- 9. Sucrose induces expression of the this compound dehydrogenase gene in source leaves of loquat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Sorbitol synthesis by an engineered Lactobacillus casei strain expressing a this compound dehydrogenase gene within the lactose operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyol pathway - Wikipedia [en.wikipedia.org]
- 15. Metabolism of Fructose, Sorbitol, Galactose and Ethanol – biochemistry [uw.pressbooks.pub]
- 16. youtube.com [youtube.com]
- 17. Formation of sorbitol 6-phosphate by bovine and human lens aldose reductase, sorbitol dehydrogenase and sorbitol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Identification and functional characterization of this compound dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Sorbitol-6-Phosphate Metabolism in Escherichia coli
Abstract
Sorbitol (also known as D-glucitol) is a six-carbon sugar alcohol that serves as a viable carbon and energy source for Escherichia coli. The entry of sorbitol into the cell's metabolic machinery is contingent on a specialized pathway in which sorbitol-6-phosphate (S6P) emerges as the central intermediate. This technical guide provides an in-depth examination of the sorbitol metabolic pathway in E. coli, focusing on the transport and phosphorylation of sorbitol, the enzymatic conversion of this compound, and the intricate genetic regulation of the controlling gut operon. We present collated quantitative data on enzyme kinetics and inhibition, detailed experimental protocols for key assays, and pathway diagrams to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.
The Sorbitol Metabolic Pathway: An Overview
The utilization of sorbitol in Escherichia coli is a highly regulated process that begins with its transport into the cell and simultaneous phosphorylation. This initial step is mediated by the phosphoenolpyruvate-dependent sugar phosphotransferase system (PTS).[1][2][3] The resulting product, this compound, is then oxidized to D-fructose-6-phosphate, a key glycolytic intermediate, thus merging the sorbitol catabolic pathway with central carbon metabolism.[1][2][4][5] The entire process is encoded by the genes of the gut (glucitol) operon, also referred to as the srl (sorbitol) operon.
Sorbitol Transport and Vectorial Phosphorylation
The uptake of sorbitol is a classic example of group translocation, where the substrate is chemically modified during its transport across the cell membrane. The sorbitol-specific PTS catalyzes this process, converting extracellular sorbitol directly into intracellular this compound.[1] The phosphate (B84403) donor for this reaction is phosphoenolpyruvate (B93156) (PEP).[1]
The key components of this system are:
-
General PTS Proteins: Enzyme I (EI) and the phosphocarrier protein (HPr), which are common to many PTS sugars.[6]
-
Sorbitol-Specific EII Complex: This membrane-bound complex is composed of three proteins encoded by the gut operon:
The phosphotransfer cascade proceeds from PEP to Enzyme I, then to HPr, and finally to the sorbitol-specific EII complex, which phosphorylates sorbitol as it enters the cell.
Oxidation to Fructose-6-Phosphate
Once inside the cytoplasm, this compound is oxidized to D-fructose-6-phosphate. This reaction is catalyzed by the NAD-dependent enzyme D-sorbitol-6-phosphate 2-dehydrogenase (S6PDH), which is encoded by the gutD (srlD) gene.[1][2][5] Fructose-6-phosphate can then directly enter the glycolytic pathway, linking sorbitol catabolism to the central energy-generating processes of the cell.[4]
References
- 1. Temperature-Dependent Fermentation of d-Sorbitol in Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Sugar Influx Sensing by the Phosphotransferase System of Escherichia coli | PLOS Biology [journals.plos.org]
- 4. PathBank [pathbank.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]
- 7. uniprot.org [uniprot.org]
The Pivotal Role of Sorbitol-6-Phosphate in Rosaceae Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sorbitol-6-phosphate (S6P) is a central metabolic intermediate in plants belonging to the Rosaceae family, a diverse group that includes economically significant fruit trees such as apples, pears, peaches, and cherries. This technical guide provides an in-depth exploration of the function of S6P, detailing its biosynthesis, its critical role in the production of sorbitol—the primary photosynthetic product and translocated carbohydrate in many Rosaceae species—and its implications for carbon partitioning and stress tolerance. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in plant biology and professionals in drug development interested in the unique metabolic pathways of this plant family.
Introduction
In the majority of plant species, sucrose (B13894) is the principal carbohydrate synthesized in photosynthetic tissues (sources) and transported to non-photosynthetic tissues (sinks) to fuel growth and development. However, many members of the Rosaceae family utilize a sugar alcohol, sorbitol, as their primary mobile photoassimilate.[1][2] The precursor to this vital molecule is this compound. The synthesis of sorbitol endows these plants with distinct physiological advantages, particularly in adapting to various environmental stresses. Understanding the regulation and function of S6P is therefore crucial for comprehending the unique carbon metabolism and stress physiology of Rosaceae plants. This knowledge can inform strategies for crop improvement and potentially unveil novel enzymatic targets for various applications.
Biosynthesis of this compound and Sorbitol
The synthesis of sorbitol from photosynthetic products occurs in the cytosol of source leaf cells and involves a two-step enzymatic pathway. This compound is the committed intermediate in this pathway.
Step 1: Synthesis of this compound
The first and rate-limiting step is the reduction of glucose-6-phosphate (G6P) to this compound. This reaction is catalyzed by the enzyme This compound dehydrogenase (S6PDH) , also known as aldose-6-phosphate reductase (A6PR).[3] This enzyme utilizes NADPH as a reductant.
-
Reaction: Glucose-6-phosphate + NADPH + H⁺ ⇌ this compound + NADP⁺
The expression and activity of S6PDH are tightly regulated, influencing the partitioning of carbon between the sorbitol and sucrose biosynthetic pathways, which both draw from the same cytosolic hexose-phosphate pool.[4]
Step 2: Dephosphorylation to Sorbitol
The newly synthesized this compound is then dephosphorylated to yield free sorbitol. This hydrolysis reaction is catalyzed by This compound phosphatase (SPP) .[5]
-
Reaction: this compound + H₂O → Sorbitol + Pi
The resulting sorbitol is then available for transport via the phloem to sink tissues.
Figure 1. Biosynthesis pathway of sorbitol from glucose-6-phosphate.
Core Functions of this compound and its Downstream Product, Sorbitol
The primary function of this compound is to serve as the direct precursor for sorbitol synthesis. The accumulation and transport of sorbitol, facilitated by S6P production, have several key physiological roles in Rosaceae plants.
Carbon Partitioning and Translocation
In many Rosaceae species, sorbitol represents the major form of carbon transported from source leaves to sink tissues such as fruits, flowers, and roots.[2] The activity of S6PDH is a critical determinant of the ratio of sorbitol to sucrose produced in the leaves.[4] Transgenic studies in apple have shown that suppressing S6PDH expression leads to a significant decrease in sorbitol and a corresponding increase in sucrose and starch accumulation in leaves.[2] This demonstrates the pivotal role of the S6P pathway in carbon partitioning.
Role in Stress Tolerance
Sorbitol, derived from S6P, acts as a compatible solute, playing a significant role in protecting plants against various abiotic stresses.
-
Drought and Salinity: Under conditions of water deficit or high salinity, the accumulation of sorbitol in the cytoplasm helps to lower the cellular water potential, thereby maintaining turgor and driving water uptake. This osmotic adjustment is crucial for cellular function under stress.[6]
-
Cold Stress: Sorbitol also functions as a cryoprotectant, helping to stabilize membranes and proteins at low temperatures and preventing cellular damage from ice crystal formation.[6]
The expression of S6PDH has been shown to be upregulated by salt and low-temperature stress, leading to increased sorbitol accumulation in leaves.[7]
Signaling and Developmental Roles
Emerging evidence suggests that sorbitol may also function as a signaling molecule, influencing gene expression and various developmental processes. For instance, sorbitol has been implicated in regulating flower bud formation and pollen tube growth in some Rosaceae species.[8] Furthermore, recent studies in pear have shown that sorbitol can promote the healing process of grafts.[1]
Quantitative Data
Enzyme Kinetics
The kinetic properties of the enzymes involved in sorbitol biosynthesis have been characterized in several Rosaceae species.
| Enzyme | Species | Substrate | Km | Ki | Optimal pH | Reference(s) |
| This compound Dehydrogenase (S6PDH) | Apple (Malus domestica) | Glucose-6-Phosphate | 2.8 mM | - | 8.7 | [9] |
| This compound | 12.0 mM | - | 10.0 | [9] | ||
| This compound Phosphatase (SPP) | Apple (Malus domestica) | This compound | 0.85 mM | - | 6.8 | [5] |
| Mg2+ | 0.29 mM | - | 6.8 | [5] | ||
| Sorbitol | - | 109 mM | 6.8 | [5] | ||
| Phosphoglucose (B3042753) Isomerase (PGI) - Cytosolic | Apple (Malus domestica) | This compound | - | 61 µM | - | [10] |
| Phosphoglucose Isomerase (PGI) - Chloroplastic | Apple (Malus domestica) | This compound | - | 40 µM | - | [10] |
Metabolite Concentrations
The concentrations of sorbitol and other major sugars vary between different tissues and developmental stages.
| Plant/Tissue | Sorbitol (mg g-1 FW) | Sucrose (mg g-1 FW) | Glucose (mg g-1 FW) | Fructose (mg g-1 FW) | Reference |
| Apple (Malus domestica) Mature Fruit | 2.5 - 5.0 | 5.0 - 15.0 | 2.0 - 5.0 | 40.0 - 60.0 | [11] |
| Apple (Malus domestica) Young Fruit (40 DAB) | ~5.0 | ~2.5 | ~2.5 | ~5.0 | [11] |
| Apple (Malus domestica) Mature Leaves | ~8.0 | ~1.0 | ~0.5 | ~0.5 | [12] |
| Pear (Pyrus pyrifolia) Mature Fruit Flesh | ~15.0 | ~2.0 | ~10.0 | ~18.0 | [13] |
DAB: Days After Bloom
Relative Gene Expression
The expression of genes involved in sorbitol metabolism is spatially and temporally regulated.
| Gene | Mature Leaves | Shoot Tips | Young Fruit (40 DAB) | Mature Fruit (135 DAB) | Reference |
| Sorbitol Transporter (MdSOT1) | 1.00 | 1.25 | 1.15 | 0.40 | [11] |
| Sucrose Transporter (MdSUT1) | 1.00 | 1.10 | 0.75 | 0.15 | [11] |
| Tonoplast Monosaccharide Transporter (MdTMT1) | 1.00 | 2.50 | 10.00 | 25.00 | [11] |
| Vacuolar Glucose Transporter (MdvGT1) | 1.00 | 0.70 | 0.50 | 0.30 | [11] |
Expression levels are relative to mature leaves.
Experimental Protocols
This compound Dehydrogenase (S6PDH) Activity Assay
This protocol is adapted from methodologies used for apple tissues.
1. Enzyme Extraction:
-
Homogenize 1 g of fresh tissue (e.g., leaves) in 5 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 9.0, 8% (v/v) glycerol, 0.1% (v/v) Tween 20, 1% (w/v) PVPP, and 20 mM 2-mercaptoethanol (B42355) added fresh).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Desalt the supernatant using a Sephadex G-25 column (e.g., PD-10) equilibrated with the extraction buffer without PVPP.
2. Assay Mixture (1 mL total volume):
-
100 mM Tris-HCl buffer (pH 9.0)
-
50 mM Glucose-6-phosphate
-
0.11 mM NADPH
-
50 µL of desalted enzyme extract
3. Procedure:
-
The reaction is initiated by the addition of glucose-6-phosphate.
-
Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.
-
One unit of enzyme activity is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Figure 2. Experimental workflow for S6PDH activity assay.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is a general guideline for analyzing the expression of sorbitol metabolism-related genes in pear tissues.[1]
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from ~100 mg of ground tissue using a suitable plant RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2. qRT-PCR Reaction (15-20 µL total volume):
-
SYBR Green qPCR Master Mix (e.g., ChamQ SYBR Color qPCR Master Mix)
-
0.5 µM of each forward and reverse gene-specific primer
-
Diluted cDNA template
3. Thermal Cycling Conditions (example):
-
Initial denaturation: 95°C for 5 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt curve analysis to verify product specificity.
4. Data Analysis:
-
Use a suitable reference gene (e.g., Actin, Tubulin) for normalization.
-
Calculate relative gene expression using the 2-ΔΔCT method.
HPLC Analysis of Sugars and Sorbitol
This protocol is based on methods for analyzing carbohydrates in apple tissues.[14]
1. Sample Extraction:
-
Homogenize 100-200 mg of freeze-dried, ground tissue in 80% ethanol.
-
Incubate at 80°C for 20-30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet.
-
Pool the supernatants and evaporate the ethanol.
-
Redissolve the dried extract in ultrapure water.
2. HPLC Conditions:
-
Column: A carbohydrate analysis column (e.g., Carbosep Coregel 87H3).
-
Mobile Phase: Dilute sulfuric acid (e.g., 0.005 M H₂SO₄).
-
Flow Rate: 0.3 - 0.6 mL min⁻¹.
-
Column Temperature: 35 - 85°C.
-
Detector: Refractive Index (RI) detector.
3. Quantification:
-
Prepare standard curves for sorbitol, sucrose, glucose, and fructose.
-
Quantify the sugars in the samples by comparing their peak areas to the standard curves.
Conclusion and Future Perspectives
This compound stands as a cornerstone of carbon metabolism in Rosaceae plants. Its synthesis, governed by the tightly regulated enzyme S6PDH, dictates the flow of carbon into sorbitol, a molecule with profound implications for long-distance nutrient transport, fruit quality, and adaptation to environmental challenges. The information compiled in this guide highlights the significant progress made in understanding the function of S6P and its metabolic network.
Future research should aim to further elucidate the signaling roles of S6P and sorbitol, uncovering the downstream targets and regulatory networks they influence. A deeper understanding of the subcellular compartmentation of S6P and the enzymes involved in its metabolism will provide a more complete picture of its function. For drug development professionals, the enzymes of the sorbitol pathway, particularly S6PDH, could represent interesting targets for the development of novel, specific inhibitors that could have applications as herbicides or plant growth regulators. Continued investigation into this unique metabolic pathway will undoubtedly yield valuable insights for both fundamental plant science and applied agricultural and pharmaceutical research.
References
- 1. labs.plantbio.cornell.edu [labs.plantbio.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Evolutionary dynamics and functional characterization of proximal duplicated this compound dehydrogenase genes in Rosaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression Patterns of Genes Involved in Sugar Metabolism and Accumulation during Apple Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Simultaneous determination of glucose, fructose, sucrose and sorbitol in the leaf and fruit peel of different apple cultivars by the HPLC-RI optimized method - PubMed [pubmed.ncbi.nlm.nih.gov]
Sorbitol-6-Phosphate: A Critical Nexus in Diabetic Complications
For Immediate Release
[City, State] – [Date] – While the role of sorbitol in diabetic complications has long been a subject of intense research, emerging evidence is shedding light on its phosphorylated counterpart, sorbitol-6-phosphate, as a key player in the pathogenesis of diabetic tissue damage. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate mechanisms by which this compound contributes to diabetic complications, supported by quantitative data, detailed experimental protocols, and novel signaling pathway visualizations.
Under hyperglycemic conditions, the polyol pathway becomes hyperactivated in insulin-independent tissues such as the retina, nerves, and kidneys.[1][2][3] This metabolic cascade, traditionally viewed as a two-step conversion of glucose to fructose (B13574), involves the critical intermediate, sorbitol. However, the phosphorylation of sorbitol to this compound introduces a new dimension to our understanding of diabetic pathophysiology.
The Polyol Pathway and the Emergence of this compound
The polyol pathway is initiated by the enzyme aldose reductase, which reduces excess glucose to sorbitol, consuming NADPH in the process.[1][4] Subsequently, sorbitol can be oxidized to fructose by sorbitol dehydrogenase (SDH), which concurrently reduces NAD+ to NADH.[4] The generation of this compound occurs through the action of this compound dehydrogenase, which catalyzes the interconversion of this compound and fructose-6-phosphate (B1210287).
Quantitative Insights into Polyol Pathway Dysregulation in Diabetes
The accumulation of polyol pathway intermediates is a hallmark of poor glycemic control. Quantitative analysis reveals a significant elevation of sorbitol levels in the tissues of diabetic individuals compared to their non-diabetic counterparts.
| Tissue | Condition | Sorbitol Concentration | Fructose Concentration | Reference |
| Red Blood Cells | Non-diabetic | 47.3 +/- 11.9 nmol/gHb | - | [5] |
| Diabetic (without neuropathy) | 47.3 +/- 11.9 nmol/gHb | - | [5] | |
| Diabetic (with neuropathy) | 59.6 +/- 23.6 nmol/gHb | - | [5] | |
| Diabetic (without cataract) | 49.0 +/- 17.6 nmol/gHb | - | [5] | |
| Diabetic (with cataract) | 66.0 +/- 23.5 nmol/gHb | - | [5] | |
| Serum | Healthy Volunteers (Fasting) | 0.164 ± 0.044 mg/L | 1.39 ± 0.38 mg/L | [6] |
| Type 2 Diabetes (Fasting) | 0.280 ± 0.163 mg/L | 1.48 ± 0.49 mg/L | [6] | |
| Myocardial Tissue | Non-diabetic | - | - | [7] |
| Type 2 Diabetes | 1.5-fold increase | 2.8-fold increase | [7] | |
| Sciatic Nerve | Control Mice | - | - | [8] |
| Diabetic Mice | 344% increase | 1059% increase | [8] | |
| Spinal Cord | Control Mice | - | - | [8] |
| Diabetic Mice | 77% increase | 102% increase | [8] |
While direct quantitative data for this compound in diabetic tissues remains an area of active investigation, its role as a competitive inhibitor of phosphoglucose isomerase suggests that its accumulation could have significant metabolic consequences.[9]
The Pathogenic Trifecta: Osmotic Stress, Oxidative Stress, and Advanced Glycation
The accumulation of sorbitol and potentially this compound contributes to diabetic complications through a triad (B1167595) of interconnected mechanisms:
-
Osmotic Stress: The intracellular accumulation of these polyols, which do not readily cross cell membranes, creates a hyperosmotic environment, leading to cellular swelling, damage, and altered function.[1][3] This is particularly detrimental in tissues like the lens of the eye, contributing to diabetic cataract formation.[8][10][11][12]
-
Oxidative Stress: The polyol pathway's consumption of NADPH depletes the cell's primary reducing equivalent, impairing the regeneration of the key antioxidant, glutathione.[4] Simultaneously, the production of NADH by sorbitol dehydrogenase can fuel the generation of reactive oxygen species (ROS) by NADH oxidase, further exacerbating oxidative stress.[13] This redox imbalance is a central driver of tissue damage in diabetic complications.[14][15]
-
Advanced Glycation End Products (AGEs): The fructose produced from sorbitol, and potentially fructose-6-phosphate derived from this compound, are potent precursors for the formation of AGEs.[16] AGEs are highly reactive molecules that can cross-link proteins, altering their structure and function, and can bind to their receptor (RAGE) to trigger inflammatory signaling cascades.
Signaling Aberrations: The Role of PKC and MAPK Pathways
The metabolic disturbances initiated by the polyol pathway converge on critical intracellular signaling cascades, notably the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
PKC Activation: Hyperglycemia-induced activation of the polyol pathway can lead to the activation of PKC.[10] This can occur through various mechanisms, including the generation of diacylglycerol (DAG) and increased oxidative stress. Activated PKC isoforms can then phosphorylate a multitude of downstream targets, leading to altered gene expression, vascular dysfunction, and other cellular abnormalities characteristic of diabetic complications.
MAPK Signaling: The MAPK family, including ERK, JNK, and p38 MAPK, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis. In the context of diabetes, hyperglycemia and the products of the polyol pathway can activate these MAPK cascades.[9] This activation can be triggered by oxidative stress and other cellular insults, contributing to the inflammatory and fibrotic responses seen in diabetic nephropathy and other complications.[8]
Experimental Protocols
Measurement of this compound and Other Polyols
Accurate quantification of this compound and related metabolites is crucial for understanding their role in diabetic complications. While enzymatic assays have been traditionally used, they can be prone to interference from other polyols.[17] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher specificity and sensitivity.
Sample Preparation for Mass Spectrometry (General Protocol for Tissues)
-
Tissue Homogenization: Rapidly homogenize snap-frozen tissue samples (~50-100mg) in a pre-chilled solvent mixture, typically methanol-based, to quench metabolic activity.[18][19] Bead beating is an effective homogenization method.
-
Extraction: Perform a liquid-liquid extraction using a mixture of methanol, chloroform, and water to separate polar metabolites (including this compound) into the aqueous phase.[18]
-
Drying and Reconstitution: Evaporate the aqueous phase to dryness under vacuum without heat and reconstitute the dried extract in a small volume of water or a suitable solvent for MS analysis.[18]
Sorbitol Dehydrogenase (SDH) Activity Assay
The activity of SDH can be determined by monitoring the change in absorbance of NADH or a coupled colorimetric reaction.
Colorimetric Assay Protocol [13]
-
Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer (e.g., cold PBS). Centrifuge to remove debris and collect the supernatant.
-
Reaction Mixture: Prepare a working reagent containing a substrate (e.g., fructose), NAD+, a tetrazolium salt (MTT), and diaphorase in an appropriate assay buffer.
-
Kinetic Measurement: Add the sample to the working reagent and monitor the increase in absorbance at 565 nm over time at a constant temperature (e.g., 37°C). The rate of formazan (B1609692) production is directly proportional to the SDH activity.
Workflow for Investigating this compound's Role in Diabetic Complications
Future Directions and Therapeutic Implications
The elucidation of the specific roles of this compound in the pathogenesis of diabetic complications opens new avenues for therapeutic intervention. While aldose reductase inhibitors have been a major focus of drug development, targeting enzymes involved in this compound metabolism, such as this compound dehydrogenase, may offer novel strategies to mitigate diabetic tissue damage. Further research is warranted to precisely quantify this compound levels in various tissues under diabetic conditions and to unravel the full spectrum of its downstream signaling effects. A deeper understanding of this critical metabolite will undoubtedly pave the way for more effective treatments for the millions of individuals affected by diabetic complications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. youtube.com [youtube.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Studies on clinical markers of diabetes mellitus. 6. Red blood cell sorbitol and diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elevated Serum Sorbitol and not Fructose in Type 2 Diabetic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated myocardial fructose and sorbitol levels are associated with diastolic dysfunction in diabetic patients, and cardiomyocyte lipid inclusions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pacificvisionarticles.com [pacificvisionarticles.com]
- 9. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current Approach to the Pathogenesis of Diabetic Cataracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diabetes and Cataracts - American Academy of Ophthalmology [aao.org]
- 12. Cataract in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
- 16. media.path.org [media.path.org]
- 17. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. southalabama.edu [southalabama.edu]
- 19. researchgate.net [researchgate.net]
The Dawn of a Phosphorylated Pathway: An In-depth Guide to the Early Identification of Sorbitol-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational research that first identified Sorbitol-6-Phosphate (S6P), a key intermediate in the polyol pathway. We will explore the early experimental methodologies that enabled its discovery, present the quantitative data from these pioneering studies, and visualize the core biochemical and experimental frameworks. This document serves as a comprehensive resource for understanding the historical context and technical underpinnings of S6P's role in metabolism.
Historical Context: The Polyol Pathway and the Emergence of a Phosphorylated Intermediate
The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose (B13574).[1] The initial surge of interest in this pathway during the mid-20th century was driven by its implications in diabetic complications, particularly in insulin-independent tissues like the retina, kidney, and nerves.[1] Early work by researchers like H.G. Hers in the 1950s laid the groundwork for understanding how sugars like sorbitol and fructose are metabolized. While it was established that aldose reductase could reduce glucose to sorbitol and sorbitol dehydrogenase could oxidize sorbitol to fructose, a complete picture of the pathway's regulation and intermediates was still emerging.
The critical breakthrough in identifying this compound came from studies on bacterial metabolism. Seminal research in the late 1950s and early 1960s on bacteria such as Lactobacillus casei and Aerobacter aerogenes (now known as Enterobacter aerogenes) revealed the existence of a phosphorylated form of sorbitol and the enzyme responsible for its synthesis. These studies demonstrated that in many organisms, the metabolism of sorbitol proceeds via its phosphorylation.
Key Early Studies and Experimental Protocols
Foundational Papers
Two papers are of particular importance in the initial identification of this compound and its associated dehydrogenase:
-
Shockley, T. E., & Pride, H. S. (1959). d-Sorbitol-6-phosphate dehydrogenase from Lactobacillus casei. Journal of Bacteriology, 77(6), 695–700. [2][3]
-
Liss, M., Horwitz, S. B., & Kaplan, N. O. (1962). d-Mannitol 1-phosphate dehydrogenase and d-sorbitol (B1682158) 6-phosphate dehydrogenase in Aerobacter aerogenes. Journal of Biological Chemistry, 237(4), 1342-1350. [4]
Reconstructed Experimental Protocols
The following protocols are based on the typical biochemical methods employed in the 1950s and 1960s for enzyme purification and metabolite identification.
2.2.1 Preparation of Cell-Free Extracts
-
Bacterial cultures (Lactobacillus casei or Aerobacter aerogenes) were grown in a suitable nutrient broth supplemented with a carbon source (e.g., glucose or sorbitol) to induce the expression of relevant enzymes.
-
Cells were harvested by centrifugation in a refrigerated centrifuge.
-
The cell pellet was washed with a buffered saline solution.
-
Cell-free extracts were prepared by methods such as sonication, grinding with alumina, or passage through a French press to disrupt the cell walls.
-
The resulting homogenate was centrifuged at high speed to remove cell debris, yielding a crude cell-free extract containing the soluble enzymes.
2.2.2 Enzyme Assay for this compound Dehydrogenase
The activity of this compound Dehydrogenase was likely determined spectrophotometrically by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.
-
Reaction Mixture:
-
Buffer (e.g., Tris-HCl or Glycine buffer at a specific pH)
-
Substrate: D-Fructose-6-Phosphate
-
Coenzyme: NADH
-
Enzyme: Aliquot of the cell-free extract or purified enzyme fraction
-
-
Procedure:
-
The buffer, substrate, and coenzyme were mixed in a quartz cuvette.
-
The reaction was initiated by the addition of the enzyme.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, was measured over time using a spectrophotometer.
-
One unit of enzyme activity was typically defined as the amount of enzyme that catalyzed the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
2.2.3 Identification of this compound
The identification of the reaction product, this compound, would have involved its separation from the reaction mixture and subsequent chemical analysis.
-
Enzymatic Synthesis: The enzymatic reaction was carried out on a larger scale to produce sufficient quantities of the product.
-
Separation by Chromatography:
-
Ion-Exchange Chromatography: This was a powerful technique for separating phosphorylated compounds. A column packed with an anion-exchange resin (e.g., Dowex-1) would be used. The reaction mixture would be applied to the column, and the components eluted with a gradient of a salt (e.g., ammonium (B1175870) formate) or acid (e.g., formic acid). Fractions were collected and assayed for the presence of the sugar phosphate (B84403).
-
Paper Chromatography: This was a common method for separating sugars and their derivatives. The sample would be spotted on a sheet of filter paper (e.g., Whatman No. 1), and the chromatogram developed with a specific solvent system (e.g., a mixture of butanol, acetic acid, and water).[5][6] The separated compounds would be visualized by spraying with a reagent that reacts with sugars or phosphate groups. The position of the unknown spot would be compared to that of known standards.
-
-
Chemical Analysis: The purified product would be subjected to chemical analysis to confirm its identity. This could involve:
-
Phosphate Assay: Measurement of inorganic phosphate after acid hydrolysis to confirm it is a phosphorylated compound.
-
Periodate Oxidation: A classic method for determining the structure of carbohydrates.
-
Comparison with a Chemically Synthesized Standard: The properties of the enzymatically produced compound would be compared to a chemically synthesized standard of this compound.
-
Quantitative Data from Early and Subsequent Studies
The following tables summarize key quantitative data for this compound Dehydrogenase from various sources, building upon the initial discoveries.
Table 1: Michaelis-Menten Constants (Km) for this compound Dehydrogenase
| Organism/Tissue | Substrate | Km Value | Reference |
| Escherichia coli | Fructose-6-Phosphate | 0.32 mM | [7] |
| Escherichia coli | Glucose-6-Phosphate | 0.48 mM | [7] |
| Loquat Leaves | This compound | 2.22 mM | |
| Loquat Leaves | Glucose-6-Phosphate | 11.6 mM | |
| Loquat Leaves | NADP+ | 13.5 µM | |
| Loquat Leaves | NADPH | 1.61 µM |
Table 2: Inhibitor Constants (IC50) for E. coli this compound Dehydrogenase
| Inhibitor | IC50 Value |
| 5-phospho-D-arabinonohydroxamic acid | 40 ± 1 µM |
| 5-phospho-D-arabinonate | 48 ± 3 µM |
| D-mannose 6-phosphate | 7.5 ± 0.4 µM |
Table 3: General Properties of this compound Dehydrogenase
| Property | Value | Organism/Tissue |
| Optimal pH (S6P Oxidation) | 9.8 | Loquat Fruit |
| Optimal pH (G6P Reduction) | 9.1 | Loquat Fruit |
| Optimal pH (G6P Reduction) | 7.0 - 9.0 | Loquat Leaves |
Visualizing the Pathways and Processes
The following diagrams, presented in the DOT language for Graphviz, illustrate the key metabolic pathway and a representative experimental workflow for the identification of this compound.
The this compound Metabolic Pathway
This diagram shows the central role of this compound as an intermediate in the conversion of glucose to fructose via phosphorylated intermediates.
References
- 1. Selectivity issues in targeted metabolomics: Separation of phosphorylated carbohydrate isomers by mixed-mode hydrophilic interaction/weak anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-sorbitol-6-phosphate dehydrogenase from Lactobacillus casei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biochemical Properties of Sorbitol-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate (S6P) is a phosphorylated sugar alcohol that plays a crucial role as a key intermediate in the metabolism of sorbitol and fructose (B13574) in a wide range of organisms, from bacteria to plants and mammals. As a central node in carbohydrate metabolism, the biochemical properties of S6P and its associated enzymes are of significant interest to researchers in various fields, including metabolic engineering, drug development, and plant physiology. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant pathways.
Physicochemical Properties of this compound
This compound is a six-carbon polyol phosphate (B84403). Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₅O₉P | [1] |
| Molecular Weight | 262.15 g/mol | [1] |
| Canonical SMILES | C(C(C(C(C(COP(=O)(O)O)O)O)O)O)O | |
| Physical State | Solid | [2] |
| Solubility | Soluble in water | [3] |
Metabolic Significance and Signaling Pathways
This compound is primarily involved in the polyol pathway, which serves as an alternative route for glucose metabolism. This pathway is particularly active under hyperglycemic conditions.[4] The central enzyme in S6P metabolism is This compound dehydrogenase (S6PDH) , which catalyzes the reversible NAD(P)H-dependent conversion of this compound to Fructose-6-phosphate (B1210287).[5][6]
The metabolic fate of this compound is intricately linked to glycolysis and the pentose (B10789219) phosphate pathway, as its conversion product, Fructose-6-phosphate, is a key intermediate in these central metabolic routes.[7][8][9] In some organisms, particularly plants, S6P is a precursor for the synthesis of sorbitol, a major photosynthetic product and transport carbohydrate.[10]
Below are diagrams illustrating the core metabolic pathway involving this compound and its connection to central carbohydrate metabolism.
Enzyme Kinetics: this compound Dehydrogenase (S6PDH)
The kinetic properties of S6PDH have been characterized in various organisms. A summary of key kinetic parameters is presented below, highlighting the enzyme's affinity for its substrates and its catalytic efficiency.
| Organism | Substrate | K_m (mM) | V_max | k_cat | Reference |
| Escherichia coli | D-Fructose-6-phosphate | 0.57 | - | - | [11] |
| NADH | 0.025 | - | - | [11] | |
| Loquat (Eriobotrya japonica) leaves | This compound | 2.22 | - | - | [5][12] |
| Glucose-6-phosphate | 11.6 | - | - | [5][12] | |
| NADP+ | 0.0135 | - | - | [5][12] | |
| NADPH | 0.00161 | - | - | [5][12] | |
| Oral Streptococci | This compound | 0.07 - 0.20 | - | - | [11] |
| NAD+ | 0.03 - 0.21 | - | - | [11] | |
| Thermotoga maritima (recombinant) | Glucose-6-phosphate | 0.15 | ~20 U/mg | - | [12] |
| NADP+ | 0.03 | ~20 U/mg | - | [12] | |
| NAD+ | 12 | ~12 U/mg | - | [12] | |
| Chicken Liver | Sorbitol | 3.2 | - | - | [4] |
| NAD+ | 0.21 | - | - | [4] | |
| Fructose | 1000 | - | - | [4] | |
| NADH | 0.24 | - | - | [4] |
Note: Vmax and kcat values are often context-dependent and not always reported in literature.
Thermodynamic Properties
The reversible reaction catalyzed by S6PDH is a critical determinant of the metabolic flux through the polyol pathway. The thermodynamic parameters for this reaction provide insight into its directionality under physiological conditions.
| Parameter | Value | Conditions | Reference |
| Equilibrium Constant (K_eq) for S6P oxidation | 5.12 x 10⁻¹⁰ | pH 9.8 | [5][12] |
| Standard Gibbs Free Energy (ΔG°') for G6P to F6P isomerization | 3.11 ± 0.04 kJ/mol | 298.15 K | [13] |
| Standard Enthalpy (ΔH°') for G6P to F6P isomerization | 11.7 ± 0.2 kJ/mol | 298.15 K | [13] |
| Standard Gibbs Free Energy (ΔG°') for F6P hydrolysis | -13.70 ± 0.28 kJ/mol | 25 °C | [14] |
| Standard Enthalpy (ΔH°') for F6P hydrolysis | -7.61 ± 0.68 kJ/mol | 25 °C | [14] |
Note: A specific ΔG°' for the S6PDH reaction was not found in the searched literature. The provided data for the related isomerization and hydrolysis reactions offer context for the thermodynamics of hexose (B10828440) phosphate conversions.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol describes a one-pot enzymatic synthesis of sorbitol from fructose-6-phosphate, which proceeds via a this compound intermediate.[7][10]
Materials:
-
Fructose-6-phosphate (F6P)
-
This compound dehydrogenase (S6PDH)
-
This compound phosphatase (S6PP)
-
Glucose dehydrogenase (GDH) for NADH regeneration
-
NADH
-
Tris-HCl buffer (200 mM, pH 7.5)
-
MgCl₂
Procedure:
-
Prepare a reaction mixture containing:
-
200 mM Fructose-6-phosphate
-
An appropriate amount of S6PDH (e.g., with an initial activity of 147 U/mg)
-
An appropriate amount of S6PP (e.g., with an initial activity of 1.7 U/mg)
-
An appropriate amount of GDH
-
1 mM NADH
-
10 mM MgCl₂
-
Tris-HCl buffer (200 mM, pH 7.5) to the final volume.
-
-
Incubate the reaction mixture at 30-35°C for 30 hours.
-
Monitor the production of sorbitol using analytical methods such as HPLC.
Purification of this compound Dehydrogenase (S6PDH)
This protocol outlines a general procedure for the purification of recombinant His-tagged S6PDH from E. coli.
Materials:
-
E. coli cell pellet expressing His-tagged S6PDH
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Anion exchange chromatography column (e.g., Q-Sepharose)
-
Gel filtration chromatography column (e.g., Superdex 200)
Procedure:
-
Cell Lysis: Resuspend the E. coli cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged S6PDH with elution buffer.
-
Ion Exchange Chromatography: Dialyze the eluted fraction against a low-salt buffer and load it onto an anion exchange column. Elute the protein using a linear salt gradient.[11][15]
-
Gel Filtration Chromatography: Further purify the S6PDH by size exclusion chromatography to remove any remaining contaminants and aggregates.
-
Purity Analysis: Assess the purity of the final protein preparation by SDS-PAGE.
Spectrophotometric Assay of this compound Dehydrogenase (S6PDH) Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of S6PDH by monitoring the change in absorbance of NAD(P)H at 340 nm.[16][17][18][19]
Materials:
-
Purified S6PDH enzyme
-
This compound (for the forward reaction) or Fructose-6-phosphate (for the reverse reaction)
-
NAD⁺ (for the forward reaction) or NADH (for the reverse reaction)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5-9.0)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrate (this compound or Fructose-6-phosphate), and cofactor (NAD⁺ or NADH).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding a small volume of the purified S6PDH enzyme solution.
-
Immediately monitor the change in absorbance at 340 nm over time. The rate of increase (for NADH production in the forward reaction) or decrease (for NADH consumption in the reverse reaction) in absorbance is proportional to the enzyme activity.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and Kinetic Insights Into the Molecular Basis of Salt Tolerance of the Short-Chain Glucose-6-Phosphate Dehydrogenase From Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. Bios 311 Day 4 Lab Protocols [owlnet.rice.edu]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. d-SORBITOL-6-PHOSPHATE DEHYDROGENASE FROM LACTOBACILLUS CASEI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification and properties of this compound dehydrogenase from oral streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucose-6-phosphate dehydrogenase from the hyperthermophilic bacterium Thermotoga maritima: expression of the g6pd gene and characterization of an extremely thermophilic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 14. researchgate.net [researchgate.net]
- 15. harvardapparatus.com [harvardapparatus.com]
- 16. Temperature-Dependent Fermentation of d-Sorbitol in Escherichia coli O157:H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. media.path.org [media.path.org]
- 19. biolabo.fr [biolabo.fr]
The Role of Sorbitol-6-Phosphate in the Polyol Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The polyol pathway, a metabolic route converting glucose to fructose, has long been implicated in the pathogenesis of diabetic complications. While the canonical pathway involves the direct conversion of glucose to sorbitol, an alternative branch involving phosphorylated intermediates, specifically sorbitol-6-phosphate, plays a distinct and significant role in cellular metabolism. This technical guide provides a comprehensive examination of this compound's involvement in polyol metabolism, detailing the enzymatic reactions, regulatory mechanisms, and its interplay with the classical polyol pathway. This document is intended to serve as a core resource for researchers and professionals in drug development by providing quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and workflows.
Introduction: Two Divergent Polyol Pathways
Under normoglycemic conditions, the majority of cellular glucose is phosphorylated to glucose-6-phosphate and enters glycolysis. However, in hyperglycemic states, alternative glucose metabolic pathways are activated. The most widely studied of these is the canonical polyol pathway .[1][2] This pathway consists of two primary enzymatic steps:
-
Aldose Reductase (AR) : Reduces glucose to sorbitol, consuming NADPH.[3]
-
Sorbitol Dehydrogenase (SDH) : Oxidizes sorbitol to fructose, producing NADH.[3]
The accumulation of sorbitol and the subsequent depletion of NADPH and elevation of NADH are linked to osmotic stress, oxidative stress, and the development of diabetic complications.[3][4]
Distinct from this pathway is a route involving phosphorylated intermediates, which we will refer to as the This compound pathway . This pathway begins with intermediates from glycolysis and proceeds as follows:
-
Aldose-6-Phosphate Reductase (A6PR) / this compound Dehydrogenase (S6PDH) : This enzyme catalyzes the reversible conversion of glucose-6-phosphate to this compound. In the forward reaction (glucose-6-phosphate to this compound), it consumes NADPH. The reverse reaction utilizes NADP+.
-
This compound Phosphatase (S6PP) : Dephosphorylates this compound to yield sorbitol and inorganic phosphate.
-
This compound Dehydrogenase (S6PDH) : This enzyme can also catalyze the NAD+-dependent oxidation of this compound to fructose-6-phosphate.[5]
This guide will focus on the intricacies of the this compound pathway and its relationship with the canonical polyol pathway.
Signaling Pathways and Logical Relationships
The interplay between the canonical polyol pathway and the this compound pathway is crucial, particularly under hyperglycemic conditions where the flux through both pathways is altered.
Under hyperglycemia, the increased intracellular glucose concentration leads to the saturation of hexokinase, diverting excess glucose into the canonical polyol pathway.[2] Simultaneously, the elevated levels of glucose-6-phosphate can drive the formation of this compound. The accumulation of sorbitol, whether from the canonical pathway or through the dephosphorylation of this compound, contributes to osmotic stress.
Quantitative Data
The following tables summarize key kinetic parameters for the enzymes involved in the this compound and canonical polyol pathways. Data is presented from various species to provide a comparative overview.
Table 1: Kinetic Parameters of this compound Dehydrogenase (S6PDH) / Aldose-6-Phosphate Reductase (A6PR)
| Species | Substrate | Km | Coenzyme | Km (Coenzyme) | Vmax | Reference |
| Escherichia coli | D-Fructose-6-Phosphate | 0.57 mM | NADH | 0.025 mM | - | [6] |
| Human (Lens) | Glucose-6-Phosphate | - | NADPH | - | - | [4] |
| Bovine (Lens) | Glucose-6-Phosphate | - | NADPH | - | - | [4] |
Table 2: Kinetic Parameters of this compound Phosphatase (S6PP)
| Species | Substrate | Km | Optimal pH | Reference |
| Malus domestica (Apple) | This compound | 0.85 mM | 6.8 | [7] |
Table 3: Kinetic Parameters of Aldose Reductase (AR) and Sorbitol Dehydrogenase (SDH) in Human Lens
| Enzyme | Substrate | Km | Coenzyme | Km (Coenzyme) | Inhibitor | Ki | Reference |
| Aldose Reductase (AR) | Glucose | ~200 mM | NADPH | 0.06 mM | NADP+ | - | [4] |
| Sorbitol Dehydrogenase (SDH) | Sorbitol | 1.4 mM | NAD+ | 0.06 mM | NADH | 0.002 mM | [4] |
| Sorbitol Dehydrogenase (SDH) | Fructose | 40 mM | NADH | 0.02 mM | - | - | [4] |
Table 4: Inhibitors of this compound 2-Dehydrogenase from E. coli
| Inhibitor | IC50 | Reference |
| 5-Phospho-D-arabinonohydroxamic acid | 40 ± 1 µM | [8] |
| 5-Phospho-D-arabinonate | 48 ± 3 µM | [8] |
| D-Mannose-6-phosphate | 7.5 ± 0.4 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the this compound pathway.
Spectrophotometric Assay for this compound Dehydrogenase (S6PDH) Activity
This assay measures the activity of S6PDH by monitoring the change in absorbance at 340 nm due to the oxidation of NADH to NAD+ or the reduction of NADP+ to NADPH.
Principle:
-
Forward Reaction (Sorbitol-6-P Oxidation): The production of NADH is monitored as an increase in absorbance at 340 nm. this compound + NAD+ --(S6PDH)--> Fructose-6-Phosphate + NADH + H+
-
Reverse Reaction (Fructose-6-P Reduction): The consumption of NADH is monitored as a decrease in absorbance at 340 nm. Fructose-6-Phosphate + NADH + H+ --(S6PDH)--> this compound + NAD+
Materials:
-
Spectrophotometer capable of reading at 340 nm with temperature control
-
Cuvettes (1 cm path length)
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5 for reverse reaction, pH 9.0 for forward reaction)
-
This compound solution
-
Fructose-6-phosphate solution
-
NAD+ solution
-
NADH solution
-
Enzyme preparation (purified enzyme or tissue/cell lysate)
-
Purified water
Procedure (Reverse Reaction Example):
-
Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer
-
Fructose-6-phosphate (final concentration, e.g., 2 mM)
-
NADH (final concentration, e.g., 0.2 mM)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix immediately by inversion.
-
Place the cuvette in the spectrophotometer and immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.
-
Calculate the rate of decrease in absorbance per minute (ΔA340/min) from the initial linear portion of the curve.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).
Quantification of this compound by HPLC-MS/MS
This method provides a highly sensitive and specific means of quantifying this compound in biological samples.
Principle:
High-performance liquid chromatography (HPLC) is used to separate this compound from other metabolites in a complex biological sample. The separated analyte is then introduced into a tandem mass spectrometer (MS/MS) for sensitive and specific detection and quantification using multiple reaction monitoring (MRM).
Materials:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC (Hydrophilic Interaction Liquid Chromatography) or anion-exchange HPLC column
-
Mobile phase solvents (e.g., acetonitrile, water, ammonium (B1175870) acetate)
-
This compound analytical standard
-
Internal standard (e.g., a stable isotope-labeled version of this compound)
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Homogenize tissue samples or lyse cultured cells in an ice-cold extraction solvent containing the internal standard.
-
Incubate on ice to allow for protein precipitation.
-
Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cell debris.
-
Collect the supernatant containing the metabolites.
-
-
HPLC Separation:
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the metabolites using an appropriate mobile phase gradient.
-
-
MS/MS Detection:
-
Set the mass spectrometer to operate in negative ion ESI mode.
-
Develop an MRM method to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Integrate the peak areas for this compound and the internal standard in the resulting chromatograms.
-
Prepare a standard curve by analyzing known concentrations of the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Conclusion and Future Directions
The this compound pathway represents a distinct, yet interconnected, branch of polyol metabolism. While the canonical polyol pathway is a primary focus in the context of diabetic complications due to the direct conversion of high levels of glucose, the this compound pathway, originating from glycolytic intermediates, also contributes to the cellular pool of sorbitol and influences overall glucose metabolism.
Further research is warranted to fully elucidate the regulation of the enzymes in the this compound pathway in mammalian tissues, particularly in response to hyperglycemia and other metabolic stresses. Understanding the kinetic properties and regulation of mammalian S6PDH and S6PP will be critical. Moreover, exploring the potential for crosstalk and shared regulation between the canonical polyol pathway and the this compound pathway could reveal novel therapeutic targets for mitigating the pathological consequences of altered glucose metabolism in diabetes and related disorders. The development of specific inhibitors for the enzymes of the this compound pathway will be instrumental in dissecting its precise physiological and pathological roles.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Aldose Reductase, Oxidative Stress, and Diabetic Mellitus [frontiersin.org]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. clearchemdiagnostics.com [clearchemdiagnostics.com]
- 6. Hyperglycemia, polyol metabolism, and complications of diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic parameters for the cleaved substrate, and enzyme and substrate stability, vary with the phosphoacceptor in alkaline phosphatase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate dehydrogenase (S6PDH), also known as aldose-6-phosphate reductase, is a key enzyme in the sorbitol biosynthesis pathway, particularly prevalent in plants of the Rosaceae family. It catalyzes the reversible, NADP(H)-dependent conversion of glucose-6-phosphate to this compound. The activity of S6PDH is crucial for the production of sorbitol, a sugar alcohol that functions as a primary photosynthetic product, a translocatable carbohydrate, and an osmoprotectant under various stress conditions. Accurate and reliable measurement of S6PDH activity is essential for studying carbohydrate metabolism, stress physiology in plants, and for the development of potential inhibitors or modulators of this enzyme for agricultural or therapeutic purposes.
This document provides a detailed protocol for a continuous spectrophotometric assay of S6PDH activity. The principle of the assay is based on monitoring the change in absorbance at 340 nm, which corresponds to the change in concentration of NAD(P)H.
Principle of the Assay
The enzymatic activity of this compound dehydrogenase can be measured in two directions:
-
Forward Reaction (this compound synthesis): The reduction of glucose-6-phosphate to this compound is coupled with the oxidation of NADPH to NADP+. This results in a decrease in absorbance at 340 nm.
-
Reverse Reaction (this compound oxidation): The oxidation of this compound to glucose-6-phosphate is coupled with the reduction of NADP+ to NADPH. This results in an increase in absorbance at 340 nm.[1]
The rate of change in absorbance at 340 nm is directly proportional to the S6PDH activity in the sample.
Data Presentation
Table 1: Kinetic Parameters of this compound Dehydrogenase from Various Sources
| Organism | Substrate | Km | Vmax | Optimal pH |
| Loquat (Eriobotrya japonica) Leaves | This compound | 2.22 mM[1][2] | Not Reported | 9.8[1][2] |
| Glucose-6-phosphate | 11.6 mM[1][2] | Not Reported | 7.0 - 9.0[1][3] | |
| NADP+ | 13.5 µM[1][2] | Not Reported | ||
| NADPH | 1.61 µM[1][2] | Not Reported | ||
| Rice (Oryza sativa) | This compound | 7.21 ± 0.5 mM[4] | Not Reported | Not Reported |
| Glucose-6-phosphate | 15.9 ± 0.2 mM[4] | Not Reported | ||
| Apple (Malus domestica) Fruit | This compound | 7 mM | Not Reported | 9.8 |
Experimental Protocols
This protocol describes the spectrophotometric determination of S6PDH activity. It can be adapted for both the forward and reverse reactions by selecting the appropriate substrates and cofactors.
Materials and Reagents
-
Enzyme Source: Purified S6PDH or tissue/cell extracts.
-
Buffer: 100 mM Tris-HCl or 100 mM Glycylglycine buffer. The optimal pH will vary depending on the direction of the reaction and the enzyme source (see Table 1). For the reverse reaction (oxidation of this compound), a pH of 9.0-9.8 is often optimal. For the forward reaction (reduction of glucose-6-phosphate), a pH range of 7.0-9.0 is recommended.[1][3][5]
-
Substrates:
-
D-Sorbitol-6-phosphate
-
D-Glucose-6-phosphate
-
-
Cofactors:
-
β-Nicotinamide adenine (B156593) dinucleotide phosphate, oxidized form (NADP+)
-
β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)
-
-
Spectrophotometer: Capable of measuring absorbance at 340 nm, preferably with temperature control.
-
Cuvettes: Quartz or disposable UV-transparent cuvettes with a 1 cm path length.
-
Pipettes: Calibrated micropipettes.
-
Purified Water: Deionized or distilled water.
Reagent Preparation
-
1 M Tris-HCl Buffer: Dissolve 121.14 g of Tris base in 800 mL of purified water. Adjust the pH to the desired value (e.g., 7.5, 8.0, or 9.5) with concentrated HCl. Bring the final volume to 1 L with purified water. Store at 4°C.
-
100 mM Tris-HCl Assay Buffer: Dilute the 1 M Tris-HCl stock solution 1:10 with purified water.
-
100 mM Substrate Stock Solutions:
-
This compound: Prepare in purified water.
-
Glucose-6-phosphate: Prepare in purified water.
-
-
10 mM Cofactor Stock Solutions:
-
NADP+: Prepare fresh in purified water.
-
NADPH: Prepare fresh in 100 mM Tris-HCl buffer, pH 8.0. Protect from light.
-
-
Enzyme Sample: Prepare the enzyme solution in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5 containing 1 mg/mL BSA) to maintain stability. The dilution will depend on the activity of the enzyme source.
Assay Procedure (Reverse Reaction: Oxidation of this compound)
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 30°C.
-
Prepare the Reaction Mixture: In a 1 mL cuvette, add the following components in the specified order:
-
850 µL of 100 mM Tris-HCl buffer (pH 9.5)
-
50 µL of 10 mM NADP+ stock solution (final concentration: 0.5 mM)
-
50 µL of 100 mM this compound stock solution (final concentration: 5 mM)
-
-
Equilibrate: Mix the contents of the cuvette gently by inverting and incubate at 30°C for 5 minutes to reach thermal equilibrium.
-
Establish Blank Rate: Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline (blank rate). There should be little to no change in absorbance.
-
Initiate the Reaction: Add 50 µL of the enzyme solution to the cuvette. Mix quickly and gently by inverting.
-
Measure Activity: Immediately place the cuvette back into the spectrophotometer and record the increase in absorbance at 340 nm for 5-10 minutes. The rate should be linear for at least the first few minutes.
Assay Procedure (Forward Reaction: Reduction of Glucose-6-phosphate)
-
Set up the Spectrophotometer: Set the wavelength to 340 nm and the temperature to 30°C.
-
Prepare the Reaction Mixture: In a 1 mL cuvette, add the following components in the specified order:
-
850 µL of 100 mM Tris-HCl buffer (pH 7.5)
-
50 µL of 10 mM NADPH stock solution (final concentration: 0.5 mM)
-
50 µL of 100 mM Glucose-6-phosphate stock solution (final concentration: 5 mM)
-
-
Equilibrate: Mix the contents of the cuvette gently by inverting and incubate at 30°C for 5 minutes.
-
Establish Blank Rate: Monitor the absorbance at 340 nm for 2-3 minutes to establish a baseline.
-
Initiate the Reaction: Add 50 µL of the enzyme solution to the cuvette. Mix quickly and gently.
-
Measure Activity: Record the decrease in absorbance at 340 nm for 5-10 minutes.
Calculations
The activity of S6PDH is calculated using the Beer-Lambert law.
Enzyme Activity (Units/mL) = (ΔA340/min) / (ε × path length) × (Total reaction volume / Enzyme volume)
Where:
-
ΔA340/min: The linear rate of change in absorbance per minute.
-
ε (Molar extinction coefficient of NADPH at 340 nm): 6.22 mM-1cm-1.
-
Path length: The path length of the cuvette (typically 1 cm).
-
Total reaction volume: The final volume of the reaction mixture in the cuvette (in mL).
-
Enzyme volume: The volume of the enzyme solution added to the reaction (in mL).
One unit (U) of S6PDH activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified assay conditions.
Mandatory Visualizations
Sorbitol Biosynthesis Pathway
Caption: The enzymatic pathway for sorbitol biosynthesis from glucose-6-phosphate.
Experimental Workflow for S6PDH Assay
Caption: A step-by-step workflow for the S6PDH enzymatic assay.
References
- 1. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Identification and functional characterization of this compound dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Sorbitol-6-Phosphate in Plant Tissues using HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol, a sugar alcohol, is a primary photosynthetic product and a major translocated carbohydrate in many plant species, particularly within the Rosaceae family, which includes economically important fruit trees like apples, pears, and peaches.[1] Its precursor, sorbitol-6-phosphate, is a key intermediate in the sorbitol biosynthesis pathway. The synthesis of sorbitol from glucose-6-phosphate is a two-step process occurring in the cytosol of source leaves.[2] First, aldose-6-phosphate reductase (A6PR) reduces glucose-6-phosphate to this compound. Subsequently, this compound phosphatase (S6PP) dephosphorylates this compound to yield sorbitol.[1][2] The accurate quantification of this compound is crucial for understanding carbon partitioning, stress response, and the overall regulation of sorbitol metabolism in plants.
This application note provides a detailed protocol for the extraction and quantification of this compound from plant tissues using High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD). As this compound lacks a chromophore, direct UV detection is not feasible, making ELSD a suitable alternative for the detection of such non-chromophoric compounds.[3][4]
Experimental Protocols
Part 1: Extraction of this compound from Plant Tissue
This protocol is adapted from methods used for the extraction of sugar phosphates and polyols from plant material.
Materials and Reagents:
-
Plant tissue (e.g., leaves, fruits)
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 80% (v/v) ethanol (B145695)
-
Internal Standard (IS): Adonitol (Ribitol), 1 mg/mL stock solution
-
Chloroform
-
Deionized water
-
Centrifuge tubes (50 mL and 1.5 mL)
-
Refrigerated centrifuge
-
Solid Phase Extraction (SPE) cartridges: C18 and a mixed-mode anion exchange/reverse phase cartridge
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
HPLC vials
Procedure:
-
Sample Collection and Homogenization:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 10 mL of pre-chilled 80% ethanol to the tissue powder.
-
Add a known amount of internal standard (e.g., 50 µL of 1 mg/mL adonitol).
-
Vortex vigorously for 1 minute.
-
Incubate at 80°C for 15 minutes to inactivate enzymes.
-
Cool the extract on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Phase Separation:
-
To the supernatant, add 5 mL of deionized water and 8 mL of chloroform.
-
Vortex for 1 minute and then centrifuge at 5,000 x g for 10 minutes to separate the phases.
-
The upper aqueous phase contains the polar metabolites, including this compound. Carefully collect this aqueous phase.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
C18 SPE: Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water. Pass the aqueous extract through the C18 cartridge to remove non-polar impurities.
-
Mixed-Mode SPE: Condition a mixed-mode anion exchange/reverse phase SPE cartridge according to the manufacturer's instructions. This step is crucial to separate the phosphorylated sugar from neutral sugars and other interfering compounds.
-
Load the eluate from the C18 step onto the mixed-mode cartridge.
-
Wash the cartridge with a non-eluting solvent (e.g., low organic content neutral buffer) to remove neutral and weakly retained compounds.
-
Elute the this compound with an appropriate buffer (e.g., a buffer with increased ionic strength or altered pH).
-
-
-
Sample Preparation for HPLC:
-
Dry the eluted fraction containing this compound under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 200 µL) of the HPLC mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Part 2: HPLC-ELSD Quantification
The following HPLC conditions are based on methods developed for the analysis of sugars and polyols.[4][5] Optimization may be required for specific plant matrices.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
HPLC Column: A column suitable for hydrophilic interaction liquid chromatography (HILIC) is recommended for retaining polar compounds like sugar phosphates. An amino-terminated or amide-based column is a good choice. (e.g., Phenomenex Luna 5u NH2 100A, 250 x 4.6 mm, 5 µm).[5]
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenomenex Luna 5µm NH2 100Å, 250 x 4.6 mm |
| Mobile Phase | A: AcetonitrileB: Deionized Water |
| Gradient | Isocratic elution with 82.5% ACN : 17.5% Water has been used for sorbitol. For this compound, a gradient might be necessary. Start with a higher percentage of ACN (e.g., 90%) and gradually increase the water content to elute the more polar phosphorylated compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Conditions | |
| Drift Tube Temperature | 82°C[5] |
| Nebulizer Gas (Nitrogen) Flow Rate | 2.0 L/min[5] |
Data Analysis:
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations. Include the internal standard in each.
-
Quantification: Generate a standard curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the plant samples can then be determined from this curve.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data that could be obtained using this method. Actual values will vary depending on the plant species, tissue type, and developmental stage.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | Dependent on final optimized gradient | ~0.5 | ~1.5 |
| Adonitol (IS) | Dependent on final optimized gradient | N/A | N/A |
Note: The LOD and LOQ are estimated based on typical ELSD performance for similar analytes. Method validation would be required to establish these values definitively.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plants.
References
Application Notes and Protocols for the In Vitro Enzymatic Synthesis of Sorbitol-6-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate is a key intermediate in the metabolism of sorbitol, a sugar alcohol with significant applications in the food, cosmetic, and pharmaceutical industries.[1][2] The enzymatic synthesis of this compound in vitro provides a controlled system to study enzyme kinetics, screen for inhibitors, and produce this phosphorylated sugar for further research. The primary enzyme responsible for this conversion is this compound dehydrogenase (S6PDH), which catalyzes the NADH-dependent reduction of D-fructose-6-phosphate to D-sorbitol-6-phosphate.[3][4]
This document provides detailed protocols for the in vitro enzymatic synthesis of this compound and subsequent conversion to sorbitol, along with data presentation and visualization of the metabolic pathway and experimental workflow.
Metabolic Significance
The conversion of glucose to fructose (B13574) via the polyol pathway involves the reduction of glucose to sorbitol, which is then oxidized to fructose.[5] this compound is an intermediate in the microbial metabolism of sorbitol.[6][7][8] In some bacteria, sorbitol is catabolized by enzymes, and a decreased activity of sorbitol dehydrogenase has been suggested as a potential biomarker for sorbitol intolerance.[9] The metabolism of sorbitol by the sugar phosphotransferase system in gut microbiota, like E. coli, can influence conditions such as sorbitol-induced diarrhea.[6][7]
Principle of Synthesis
The in vitro synthesis of this compound is achieved through the enzymatic activity of this compound dehydrogenase (S6PDH). This enzyme catalyzes the following reaction:
D-fructose-6-phosphate + NADH + H⁺ ⇌ D-sorbitol-6-phosphate + NAD⁺ [3][10]
For the subsequent production of sorbitol, a second enzyme, this compound dephosphatase (S6PDP), can be introduced in a one-pot reaction to dephosphorylate this compound.[1]
Data Presentation
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Optimal pH |
| This compound dehydrogenase (from loquat leaves) | This compound | 2.22 mM | 9.8 (for oxidation) |
| Glucose-6-phosphate | 11.6 mM | 7-9 (for reduction) | |
| NADP | 13.5 µM | ||
| NADPH | 1.61 µM |
Data extracted from a study on S6PDH from loquat leaves, which noted the enzyme was more effective in the direction of glucose-6-phosphate reduction at neutral pH.[11]
Table 2: Reaction Conditions and Product Yield in a One-Pot Biosynthesis System
| Substrate (Fructose-6-phosphate) | Enzymes | Reaction Time | Temperature | Final Sorbitol Concentration | Conversion Efficiency |
| 3 mM | EcS6PDH, EcS6PDP | 12 h | 30 °C | 3 mM | 100% |
| 200 mM | EcS6PDH-M4, EcS6PDP, Glucose dehydrogenase | 30 h | 35 °C | 82.6 mM | 41.3% |
Data from a study on a multi-enzyme system for sorbitol biosynthesis.[1][2] The thermostable mutant EcS6PDH-M4 showed improved performance.[1]
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound
This protocol describes the synthesis of this compound from fructose-6-phosphate (B1210287) using this compound dehydrogenase (S6PDH).
Materials:
-
This compound dehydrogenase (S6PDH)
-
D-fructose-6-phosphate
-
NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
Tris-HCl buffer (200 mM, pH 7.5)
-
Microcentrifuge tubes
-
Incubator or water bath
-
Spectrophotometer (for quantification)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:
-
970 µL Tris-HCl buffer (200 mM, pH 7.5)
-
10 µL D-fructose-6-phosphate (final concentration: 3 mM)
-
10 µL NADH (final concentration: 0.15 mM)
-
An appropriate amount of S6PDH enzyme.[1]
-
-
Initiate the Reaction: Add the S6PDH to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at 30-37 °C. The optimal temperature may vary depending on the source of the S6PDH.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
Termination of the Reaction: The reaction can be stopped by heat inactivation of the enzyme (e.g., heating at 80°C for 10 minutes, though this should be optimized for the specific enzyme used).[2]
-
Analysis: The formation of this compound can be confirmed and quantified using techniques such as HPLC or specific enzymatic assays.
Protocol 2: One-Pot Synthesis of Sorbitol from Fructose-6-Phosphate
This protocol describes the synthesis of sorbitol from fructose-6-phosphate using a multi-enzyme system in a single reaction vessel.[1]
Materials:
-
This compound dehydrogenase (S6PDH)
-
This compound dephosphatase (S6PDP)
-
Glucose dehydrogenase (for NADH regeneration, optional but recommended for higher yields)
-
D-fructose-6-phosphate
-
NADH
-
MgCl₂
-
Tris-HCl buffer (200 mM, pH 7.5)
-
Microcentrifuge tubes or a small reaction vessel
-
Incubator or water bath
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, prepare the reaction mixture. For a 400 µL reaction, the components are:
-
350 µL Tris-HCl buffer (200 mM, pH 7.5)
-
10 µL D-fructose-6-phosphate (initial concentration can be up to 200 mM)
-
10 µL NADH (e.g., 1 mM)
-
10 µL MgCl₂ (10 mM)
-
Excess S6PDH
-
An appropriate amount of S6PDP.[1]
-
If using a regeneration system, add glucose and glucose dehydrogenase.
-
-
Initiate the Reaction: Add the enzymes to the substrate mixture.
-
Incubation: Incubate the reaction at a suitable temperature (e.g., 30-35 °C) for an extended period (e.g., 12-30 hours).[1] The pH can be regulated using 6 M NaOH if necessary.[2]
-
Sampling and Analysis: Take samples at different time points to monitor the formation of sorbitol.[1] The final product can be quantified by HPLC with a differential refractive index detector.[2]
Visualizations
Caption: Metabolic pathway for the two-step enzymatic synthesis of sorbitol.
Caption: General experimental workflow for in vitro enzymatic synthesis.
References
- 1. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyol pathway - Wikipedia [en.wikipedia.org]
- 6. Gut Microbiota Prevents Sugar Alcohol-Induced Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microbiota Prevents Sugar Alcohol-Induced Diarrhea. [vivo.weill.cornell.edu]
- 8. keio.elsevierpure.com [keio.elsevierpure.com]
- 9. isappscience.org [isappscience.org]
- 10. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Isotopic Labeling of Sorbitol-6-Phosphate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for elucidating the intricate network of metabolic pathways within biological systems. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise quantification of metabolic reaction rates, offering insights into cellular physiology in both health and disease.[1][2] This document provides detailed application notes and protocols for the isotopic labeling of Sorbitol-6-Phosphate (S6P) to investigate the flux through the polyol pathway and its connections to central carbon metabolism.
The polyol pathway, which converts glucose to fructose (B13574) via a sorbitol intermediate, plays a significant role in various physiological and pathological conditions, particularly in the development of diabetic complications.[3][4] Under hyperglycemic conditions, the flux through this pathway is substantially upregulated.[5] this compound is a key intermediate in the metabolism of sorbitol, particularly in certain microorganisms, where it is oxidized to Fructose-6-Phosphate by the enzyme this compound Dehydrogenase.[6] By tracing the metabolic fate of isotopically labeled substrates that feed into this pathway, researchers can quantify the flux through S6P and understand its contribution to downstream metabolic processes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway.
This guide will focus on the use of D-Sorbitol-¹³C₆ as a tracer to probe the metabolism of this compound.
Metabolic Pathway
The core of this analysis lies in the polyol pathway and its subsequent entry into glycolysis. The pathway begins with the reduction of glucose to sorbitol, which is then phosphorylated to this compound before being oxidized to Fructose-6-Phosphate.
Figure 1: Metabolic pathway of this compound.
Experimental Workflow
A typical metabolic flux analysis experiment using a stable isotope tracer involves several key stages, from cell culture and labeling to data analysis and flux estimation.
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sorbitol synthesis by an engineered Lactobacillus casei strain expressing a this compound dehydrogenase gene within the lactose operon - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Genetic Engineering of E. coli for Sorbitol-6-Phosphate Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sorbitol-6-phosphate (S6P) is a key intermediate in the sorbitol metabolic pathway and holds potential as a valuable chiral synthon in the pharmaceutical and chemical industries. Escherichia coli provides a robust and genetically tractable platform for the heterologous production of various biochemicals. This document provides detailed application notes and protocols for the genetic engineering of E. coli to enhance the production of this compound. The strategy focuses on the overexpression of the endogenous this compound 2-dehydrogenase (S6PDH), encoded by the srlD gene, which catalyzes the conversion of the glycolytic intermediate D-fructose 6-phosphate to D-sorbitol 6-phosphate.
Metabolic Pathway and Engineering Strategy
The core of the engineering strategy is to channel the metabolic flux from glycolysis towards the synthesis of S6P. This is achieved by overexpressing the S6PDH enzyme, which utilizes NADH as a cofactor to reduce D-fructose 6-phosphate.
Experimental Protocols
Protocol 1: Cloning of the srlD Gene into an Expression Vector
This protocol describes the cloning of the E. coli srlD gene into a pET expression vector for subsequent overexpression.
Materials:
-
E. coli K-12 strain (for genomic DNA isolation)
-
pET expression vector (e.g., pET-28a(+))
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA Ligase
-
High-fidelity DNA polymerase
-
Primers for srlD amplification (with restriction sites)
-
DNA purification kits (PCR and gel extraction)
-
DH5α competent cells
-
LB agar (B569324) and broth
-
Appropriate antibiotics (e.g., Kanamycin for pET-28a(+))
Procedure:
-
Primer Design: Design primers for the amplification of the srlD gene from the E. coli K-12 genome. Incorporate NdeI and XhoI restriction sites at the 5' ends of the forward and reverse primers, respectively.
-
PCR Amplification: Perform PCR using high-fidelity DNA polymerase to amplify the srlD gene from E. coli K-12 genomic DNA.
-
Purification of PCR Product and Vector: Purify the amplified srlD fragment and the pET-28a(+) vector using appropriate DNA purification kits.
-
Restriction Digestion: Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested srlD gene into the digested pET-28a(+) vector using T4 DNA Ligase.
-
Transformation into DH5α: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Colony PCR and Plasmid Isolation: Screen colonies for the correct insert by colony PCR. Isolate the recombinant plasmid (pET-28a-srlD) from positive colonies.
-
Sequence Verification: Verify the sequence of the cloned srlD gene by Sanger sequencing.
Protocol 2: Overexpression of S6PDH in E. coli BL21(DE3)
This protocol outlines the procedure for expressing the cloned S6PDH in a suitable E. coli expression host.
Materials:
-
Verified pET-28a-srlD plasmid
-
E. coli BL21(DE3) competent cells
-
LB broth and agar with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Procedure:
-
Transformation: Transform the pET-28a-srlD plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar with the selective antibiotic.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB broth with the antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a larger volume of LB broth (e.g., 1 L) with the overnight starter culture to an initial OD600 of ~0.05-0.1.
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches the mid-log phase (0.6-0.8).[1][2]
-
Induction: Add IPTG to a final concentration of 0.1-1.0 mM to induce the expression of the S6PDH.[2]
-
Post-Induction Growth: Continue to incubate the culture for an additional 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially improve protein solubility.[1]
-
Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).
-
Storage: The cell pellet can be stored at -80°C until further processing.
Protocol 3: Extraction of Intracellular this compound
This protocol describes a method for extracting intracellular metabolites, including S6P, from the engineered E. coli cells.
Materials:
-
Harvested E. coli cell pellet
-
Cold quenching solution (e.g., 60% methanol (B129727) at -40°C)
-
Extraction solvent (e.g., cold 75% ethanol (B145695) or a chloroform/methanol/water mixture)
-
Liquid nitrogen
-
Centrifuge
Procedure:
-
Quenching: Rapidly quench the metabolic activity by resuspending the cell pellet in a cold quenching solution.[3]
-
Cell Lysis: Disrupt the cells to release the intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles. For a freeze-thaw approach, rapidly freeze the cell suspension in liquid nitrogen and then thaw on ice. Repeat this cycle 3-5 times.
-
Extraction: Add the cold extraction solvent to the lysed cells. Vortex vigorously and incubate on ice for a specified period (e.g., 30-60 minutes) to allow for complete extraction.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g for 10 min at 4°C) to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Sample Preparation: The supernatant can be filtered through a 0.22 µm filter to remove any remaining particulates before analysis.
Protocol 4: Quantification of this compound by HPLC
This protocol provides a general method for the quantification of S6P using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Extracted metabolite sample
-
This compound standard
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Mass Spectrometer (MS))
-
Appropriate HPLC column (e.g., an anion-exchange or mixed-mode column)
-
Mobile phase (e.g., aqueous buffer with an organic modifier)
Procedure:
-
Standard Curve Preparation: Prepare a series of S6P standards of known concentrations to generate a standard curve.
-
HPLC Analysis:
-
Equilibrate the HPLC column with the mobile phase.
-
Inject a known volume of the filtered metabolite extract and the standards onto the column.
-
Run the HPLC method with an appropriate gradient or isocratic elution to separate S6P from other metabolites.
-
-
Data Analysis:
-
Identify the S6P peak in the chromatogram based on the retention time of the standard.
-
Integrate the peak area of the S6P peak in both the standards and the samples.
-
Calculate the concentration of S6P in the samples using the standard curve.
-
Quantitative Data
| Parameter | Value | Organism/Condition | Reference |
| Engineered E. coli Growth | |||
| Specific Growth Rate Improvement | 3.6 times higher | Engineered E. coli overexpressing srlD on sorbitol medium compared to wild-type | [4] |
| S6PDH Inhibition | |||
| IC50 for 5-phospho-D-arabinonohydroxamic acid | 40 +/- 1 µM | E. coli S6PDH | [5] |
| IC50 for 5-phospho-D-arabinonate | 48 +/- 3 µM | E. coli S6PDH | [5] |
| IC50 for D-mannose 6-phosphate | 7.5 +/- 0.4 µM | E. coli S6PDH | [5] |
| Sorbitol Production (as a proxy for S6P pathway activity) | |||
| Sorbitol yield from glucose | 4.3% (mol/mol) | Engineered Lactobacillus casei with ldhL inactivation | [6] |
Conclusion
The protocols and data presented provide a comprehensive guide for the genetic engineering of E. coli for the production of this compound. By overexpressing the endogenous srlD gene, it is possible to redirect carbon flux from glycolysis towards the desired product. The provided protocols for cloning, expression, extraction, and quantification will enable researchers to implement and optimize this production system. Further metabolic engineering strategies, such as cofactor regeneration and knockout of competing pathways, could be explored to further enhance S6P yields.
References
- 1. neb.com [neb.com]
- 2. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Engineering Escherichia coli to metabolize sorbitol as the sole carbon source for synthesis of recombinant L-Asparaginase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Sorbitol-6-Phosphate in Kinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate (S6P) is a key intermediate in the polyol pathway and plays a crucial role in the metabolism of sorbitol, particularly in various plants and microorganisms. The primary enzyme responsible for the metabolism of S6P is this compound Dehydrogenase (S6PDH), which catalyzes the reversible NAD(P)+-dependent oxidation of this compound to fructose-6-phosphate.[1] Understanding the kinetics of S6PDH is vital for research in areas such as plant physiology, metabolic engineering, and drug development, especially for targeting pathogens that utilize this pathway.
These application notes provide detailed protocols for using this compound as a substrate in kinetic studies of S6PDH, along with relevant kinetic data and insights into its role in cellular signaling.
Data Presentation: Kinetic Parameters of this compound Dehydrogenase (S6PDH)
The following tables summarize the known kinetic constants for S6PDH from different biological sources. This data is essential for designing kinetic assays and for comparative analysis.
| Substrate | Organism | Km | Coenzyme | Km (Coenzyme) | Optimal pH | Reference |
| D-Sorbitol-6-Phosphate | Loquat (Eriobotrya japonica) Leaves | 2.22 mM | NADP+ | 13.5 µM | 9.8 (Oxidation) | [2] |
| D-Sorbitol-6-Phosphate | Escherichia coli | 0.57 mM | NADH | 0.025 mM | Not Specified | [3] |
| Product | Organism | Km | Coenzyme | Km (Coenzyme) | Optimal pH | Reference |
| D-Glucose-6-Phosphate | Loquat (Eriobotrya japonica) Leaves | 11.6 mM | NADPH | 1.61 µM | 7.0 - 9.0 (Reduction) | [2] |
Note: Vmax values are often dependent on specific experimental conditions and enzyme preparations and are therefore not always reported in a standardized manner. Researchers are encouraged to determine the Vmax empirically under their assay conditions.
Signaling Pathways and Experimental Workflows
To visualize the context and application of this compound in biological systems, the following diagrams illustrate the relevant metabolic pathway and a general experimental workflow for kinetic analysis.
Caption: Metabolic pathway of sorbitol synthesis and catabolism.
Caption: General workflow for a kinetic study of S6PDH.
Experimental Protocols
Principle of the Assay
The kinetic activity of this compound Dehydrogenase (S6PDH) is determined by monitoring the change in absorbance at 340 nm. This change is a direct result of the reduction of NAD+ to NADH (or the oxidation of NADPH to NADP+), which has a molar extinction coefficient of 6220 M-1cm-1 at this wavelength. The initial rate of the reaction is measured at various concentrations of this compound to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).
Materials and Reagents
-
Purified this compound Dehydrogenase (S6PDH)
-
D-Sorbitol-6-phosphate sodium salt
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+) or β-Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)
-
Tris-HCl buffer (e.g., 100 mM, pH 9.0 for oxidation; pH 7.5 for reduction)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
Micropipettes and tips
-
Nuclease-free water
Preparation of Reagents
-
Tris-HCl Buffer (100 mM, pH 9.0): Dissolve 1.21 g of Tris base in 80 mL of nuclease-free water. Adjust the pH to 9.0 with HCl. Bring the final volume to 100 mL with nuclease-free water.
-
This compound Stock Solution (e.g., 100 mM): Dissolve the appropriate amount of this compound sodium salt in nuclease-free water. Prepare serial dilutions to obtain a range of concentrations for the kinetic assay (e.g., 0.1 mM to 10 mM).
-
NAD+ Stock Solution (e.g., 20 mM): Dissolve the appropriate amount of NAD+ in nuclease-free water. Store in small aliquots at -20°C.
-
S6PDH Enzyme Solution: Dilute the purified S6PDH in cold Tris-HCl buffer to a concentration that yields a linear rate of absorbance change over a few minutes. The optimal concentration should be determined empirically.
Assay Procedure (Oxidation of this compound)
-
Set the spectrophotometer to 340 nm and equilibrate the temperature to the desired value (e.g., 25°C or 37°C).
-
In a 1 mL cuvette, prepare the reaction mixture by adding the following in order:
-
Tris-HCl Buffer (100 mM, pH 9.0): to a final volume of 1 mL
-
NAD+ solution (to a final concentration of e.g., 1-2 mM)
-
S6PDH enzyme solution
-
-
Mix gently by inverting the cuvette and incubate for 2-3 minutes to allow the temperature to equilibrate and to record any background absorbance change.
-
Initiate the reaction by adding a small volume of the this compound solution of a specific concentration.
-
Immediately start recording the absorbance at 340 nm for 3-5 minutes, ensuring data points are collected at regular intervals (e.g., every 15 seconds).
-
Repeat steps 2-5 for each concentration of this compound.
-
Run a blank reaction without the enzyme or without the substrate to account for any non-enzymatic reaction.
Data Analysis
-
Calculate the initial reaction velocity (v) for each this compound concentration from the linear portion of the absorbance versus time plot, using the Beer-Lambert law:
-
v (µmol/min) = (ΔA340/min) * (Total reaction volume in mL) / (6.22 * path length in cm)
-
-
Plot the initial velocity (v) against the substrate concentration ([S]) to generate a Michaelis-Menten plot.
-
To determine Km and Vmax more accurately, create a Lineweaver-Burk plot (1/v versus 1/[S]).
-
The y-intercept corresponds to 1/Vmax.
-
The x-intercept corresponds to -1/Km.
-
Conclusion
This document provides a comprehensive guide for utilizing this compound as a substrate in kinetic studies of this compound Dehydrogenase. The provided protocols and kinetic data serve as a valuable resource for researchers in plant biology, microbiology, and drug development. Accurate determination of the kinetic parameters of S6PDH will contribute to a deeper understanding of its role in metabolic pathways and its potential as a therapeutic target.
References
Application Notes and Protocols for Sorbitol-6-Phosphate Detection
ABSTRACT
These application notes provide a detailed protocol for the development and use of an electrochemical biosensor for the quantitative detection of sorbitol-6-phosphate. The biosensor is based on the enzymatic activity of this compound phosphatase (SorPP), which specifically hydrolyzes this compound to sorbitol and inorganic phosphate (B84403) (Pi). The released phosphate is then detected electrochemically. This method offers a sensitive and specific approach for monitoring this compound levels in various biological samples, which is of significant interest for researchers in plant biology, metabolic studies, and drug development.
Introduction
This compound (S6P) is a key intermediate in the biosynthesis of sorbitol, a sugar alcohol that plays a crucial role in the carbon metabolism and stress response of many plants, particularly in the Rosaceae family, which includes apples, pears, and cherries.[1][2] In these plants, sorbitol is a primary product of photosynthesis and is transported through the phloem to sink tissues.[2] The synthesis of sorbitol from glucose-6-phosphate involves the enzyme this compound dehydrogenase, which produces S6P, followed by the dephosphorylation of S6P to sorbitol by this compound phosphatase (SorPP).[1][2]
Given its central role in carbohydrate metabolism, the ability to accurately measure S6P concentrations is essential for understanding plant physiology, stress responses, and for the development of crops with improved traits. Furthermore, as an important metabolic intermediate, S6P detection can be relevant in various fields of life sciences and drug development.
This document describes a method for the development of an electrochemical biosensor for the specific detection of this compound. The principle of this biosensor is based on the enzymatic conversion of S6P to sorbitol and inorganic phosphate (Pi) by SorPP. The subsequent electrochemical detection of the released phosphate provides a quantitative measure of the S6P concentration in the sample.
Principle of Detection
The detection of this compound is achieved through a two-step process:
-
Enzymatic Reaction: The biosensor utilizes immobilized this compound phosphatase (EC 3.1.3.50)[3]. This enzyme catalyzes the specific hydrolysis of this compound into sorbitol and inorganic phosphate (Pi), as shown in the following reaction:
This compound + H₂O --(this compound Phosphatase)--> Sorbitol + Inorganic Phosphate (Pi)
-
Electrochemical Detection of Phosphate: The produced inorganic phosphate is then detected electrochemically. A common method for electrochemical phosphate detection is the formation of a complex with molybdate (B1676688) in an acidic medium, which can then be electrochemically reduced, producing a measurable current that is proportional to the phosphate concentration.[4]
Signaling Pathway and Experimental Workflow
Sorbitol Biosynthesis Pathway
Caption: Sorbitol biosynthesis from Glucose-6-Phosphate.
Principle of the this compound Biosensor
Caption: Enzymatic detection of this compound.
Experimental Workflow
Caption: Workflow for S6P detection using the biosensor.
Data Presentation
Table 1: Kinetic Properties of this compound Phosphatase from Apple Leaves
| Parameter | Value | Reference |
| Kₘ for this compound | 0.85 mM | [2] |
| Optimal pH | 6.8 | [2] |
| Vₘₐₓ | 137.4 µmol min⁻¹ mg⁻¹ protein | [2] |
| Required Cofactor | Mg²⁺ (Kₘ = 0.29 mM) | [2] |
| Molecular Mass | 61 kDa (monomer) | [2] |
Table 2: Expected Performance of the this compound Biosensor
| Parameter | Expected Value | Notes |
| Linear Range | 10 µM - 1 mM | Based on typical performance of electrochemical phosphate biosensors.[4][5] |
| Limit of Detection (LOD) | ~1 µM | Based on electrochemical phosphate sensors.[4] |
| Response Time | 5 - 10 minutes | Includes enzymatic reaction and electrochemical detection time. |
| Specificity | High | SorPP is highly specific for this compound.[2] |
| Stability | Several weeks at 4°C | Dependent on the stability of the immobilized enzyme. |
Experimental Protocols
Protocol 1: Fabrication of the Electrochemical Biosensor
This protocol describes the immobilization of this compound phosphatase on a screen-printed carbon electrode (SPCE).
Materials and Reagents:
-
Screen-Printed Carbon Electrodes (SPCEs)
-
This compound Phosphatase (SorPP)*
-
Bovine Serum Albumin (BSA)
-
Glutaraldehyde (B144438) (2.5% in phosphate buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized (DI) water
Procedure:
-
Electrode Cleaning: Clean the SPCEs by sonicating in DI water for 5 minutes, followed by ethanol (B145695) for 5 minutes. Allow the electrodes to air dry completely.
-
Enzyme Solution Preparation: Prepare a 1 mg/mL solution of SorPP in PBS (pH 7.4). To this, add BSA to a final concentration of 5 mg/mL. BSA acts as a stabilizing agent.
-
Enzyme Immobilization: a. Pipette 5 µL of the SorPP/BSA solution onto the working area of the SPCE. b. Allow the solution to spread evenly and let it dry at room temperature for 30 minutes. c. Place the electrode in a chamber saturated with glutaraldehyde vapor for 1 hour. This will cross-link the enzyme and BSA, immobilizing them on the electrode surface. d. Alternatively, drop-cast 2 µL of 2.5% glutaraldehyde solution onto the enzyme-coated electrode and allow it to react for 30 minutes in a humid chamber.
-
Washing: Gently wash the electrode with PBS (pH 7.4) to remove any unbound enzyme and glutaraldehyde.
-
Storage: The fabricated biosensors can be stored at 4°C in PBS for up to several weeks.
Protocol 2: Measurement of this compound
This protocol outlines the procedure for measuring S6P in a sample using the fabricated biosensor.
Materials and Reagents:
-
Fabricated SorPP biosensor
-
This compound standards (commercially available as barium salt)[]
-
Sample for analysis (e.g., plant tissue extract)
-
MES buffer (50 mM, pH 6.8) containing 10 mM MgCl₂
-
Ammonium (B1175870) molybdate solution (10 mM in 0.1 M HCl)
-
Potentiostat/Galvanostat for electrochemical measurements
Procedure:
-
Standard Preparation: Prepare a series of this compound standards in MES buffer (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Sample Preparation: Homogenize the biological sample in MES buffer and centrifuge to remove cell debris. The supernatant will be used for analysis.
-
Measurement Setup: a. Connect the SorPP biosensor to the potentiostat. b. In an electrochemical cell, mix 100 µL of the sample or standard with 100 µL of the ammonium molybdate solution. c. Immerse the biosensor in the solution.
-
Enzymatic Reaction: Incubate the biosensor in the sample solution for 5 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Electrochemical Detection: a. Apply a reduction potential (e.g., +0.2 V vs. Ag/AgCl) and record the current using chronoamperometry for 60 seconds. The current will be proportional to the amount of phosphomolybdate complex formed. b. Alternatively, use differential pulse voltammetry to obtain a peak current corresponding to the reduction of the complex.
-
Data Analysis: a. Plot the current response versus the concentration of the this compound standards to generate a calibration curve. b. Use the calibration curve to determine the concentration of this compound in the unknown sample.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Test enzyme activity with a colorimetric assay. |
| Insufficient Mg²⁺ | Check the concentration of MgCl₂ in the buffer. | |
| Incorrect pH | Ensure the buffer pH is optimal for the enzyme (pH 6.8). | |
| Poor enzyme immobilization | Optimize the glutaraldehyde concentration and reaction time. | |
| High background signal | Phosphate contamination in reagents | Use high-purity water and reagents. |
| Non-specific binding to the electrode | Block the electrode surface with BSA before enzyme immobilization. | |
| Poor reproducibility | Inconsistent enzyme loading | Use a precise micropipette for enzyme application. |
| Electrode surface variability | Use electrodes from the same batch. | |
| Sample matrix effects | Dilute the sample or use a standard addition method for calibration. |
References
Application of NMR Spectroscopy to the Study of Sorbitol-6-Phosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol-6-phosphate is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. This pathway is particularly significant in tissues that are not insulin-sensitive. Under hyperglycemic conditions, the increased flux through the polyol pathway and the accumulation of its intermediates, including this compound, have been implicated in the pathogenesis of diabetic complications. Furthermore, this compound acts as a crucial signaling molecule, notably in the liver where it regulates glucokinase activity, and in plants where it influences carbohydrate metabolism. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed atomic-level information on the structure, dynamics, and interactions of molecules like this compound, making it an invaluable tool for studying its role in both normal physiology and disease.
This document provides detailed application notes and experimental protocols for the study of this compound using NMR spectroscopy.
Data Presentation
NMR Spectral Data
Table 1: Predicted NMR Chemical Shifts for this compound in D₂O
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1a, H1b | 3.65, 3.75 | 65.1 |
| H2 | 3.82 | 72.4 |
| H3 | 3.75 | 73.7 |
| H4 | 3.80 | 73.8 |
| H5 | 3.90 | 75.7 |
| H6a, H6b | 3.95, 4.05 | 65.5 |
| Atom | Predicted ³¹P Chemical Shift (ppm) | |
| P6 | ~4.0 - 5.0 |
Note: Predicted data is sourced from the Human Metabolome Database (HMDB). The ³¹P chemical shift is an estimation based on typical values for sugar-6-phosphates.
Table 2: Experimental NMR Chemical Shifts for D-Sorbitol in D₂O (BMRB Entry: bmse001007) [1]
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1, H6 | 3.63, 3.83 | 65.14, 65.54 |
| H2, H3, H4, H5 | 3.75 - 3.83 | 72.37, 73.68, 73.80, 75.68 |
Note: D-Sorbitol lacks the phosphate (B84403) group, and the chemical shifts of the protons and carbons near the C6 position will differ in this compound due to the electronic effects of the phosphate group.
Quantitative Data
NMR spectroscopy can be employed for quantitative analysis of this compound, including its concentration in biological samples and its binding affinity to proteins.
Table 3: Quantitative Data for this compound
| Parameter | Value | Method | Biological Context | Reference |
| Binding Affinity (Kd) | ||||
| Glucokinase Regulatory Protein (GKRP) | 0.3 µM | Radioligand Binding Assay | Regulation of liver glucokinase | [2] |
| Enzyme Kinetics (Km) | ||||
| This compound Dehydrogenase (from rice) | 7.21 ± 0.5 mM | Enzyme Assay | Sorbitol synthesis in plants | [3] |
Signaling Pathways and Experimental Workflows
This compound in Hepatic Glucokinase Regulation
In the liver, this compound is a potent allosteric regulator of glucokinase (GCK), a key enzyme in glucose homeostasis. This compound enhances the inhibitory effect of the glucokinase regulatory protein (GKRP) on GCK, promoting the sequestration of GCK in the nucleus and thereby reducing glucose phosphorylation in the cytoplasm. This regulatory mechanism is influenced by other sugar phosphates, such as fructose-6-phosphate (B1210287) (F6P), which also enhances GKRP-mediated inhibition, and fructose-1-phosphate (B91348) (F1P), which antagonizes this inhibition.
References
High-Performance Liquid Chromatography for the Quantitative Analysis of Sorbitol
Application Note and Protocol
This document provides a detailed methodology for the quantitative analysis of sorbitol in various samples, including pharmaceutical formulations, using High-Performance Liquid Chromatography (HPLC). The protocols outlined are intended for researchers, scientists, and drug development professionals.
Introduction
Sorbitol, a sugar alcohol, is widely used as a sugar substitute, humectant, and excipient in the food and pharmaceutical industries.[1] Accurate and reliable quantification of sorbitol is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of sorbitol.[2][3] This application note details a robust HPLC method coupled with Refractive Index (RI) detection for this purpose.
Principle of the Method
The method involves the separation of sorbitol from other sample components on a specialized HPLC column. Due to its high polarity and lack of a UV-absorbing chromophore, sorbitol is well-suited for analysis using ion-exchange or amino-based columns with RI detection.[1][4] The RI detector measures the difference in the refractive index between the mobile phase and the eluting sample components, providing a signal proportional to the analyte concentration.
Experimental Workflow
The overall experimental process for the HPLC analysis of sorbitol is illustrated in the following workflow diagram.
Caption: Experimental workflow for sorbitol analysis by HPLC.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from various HPLC methods for sorbitol analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Aminex HPX-42C (300 x 7.8 mm)[5] | Intersil-amino (NH2) (250 x 4.6 mm, 5 µm)[4] | Shim-pack SRC-102(H) ion exclusion (300 x 7.9 mm, 7 µm)[3] |
| Mobile Phase | Redistilled Water[5] | Acetonitrile:Water (80:20)[4] | 0.1% Phosphoric Acid in Water[3] |
| Flow Rate | 0.6 mL/min[5] | 1.0 mL/min[4] | 0.6 mL/min[3] |
| Column Temp. | 80 °C[5] | Not Specified | 40 °C[3] |
| Detector | Refractive Index (RI)[5] | Refractive Index (RI)[4] | Diode Array Detector (DAD) at 200 nm[3] |
| Injection Vol. | 20 µL[5] | Not Specified | 10 µL[3] |
| Retention Time | Not Specified | ~10.8 min[4] | Not Specified |
| Linearity Range | Not Specified | 25 - 100 ppm[4] | 1.5 - 7.2 mg/mL[3] |
| LOD | 0.01 ppm[5] | 25 ppm[4] | Not Specified |
| LOQ | Not Specified | Not Specified | Not Specified |
| Correlation Coeff. | >0.999[5] | 0.9993[4] | >0.9999[3] |
Detailed Experimental Protocols
Materials and Reagents
-
Sorbitol reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (resistivity >18 MΩ·cm)
-
0.45 µm membrane filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic pump
-
Autosampler or manual injector
-
Column oven
-
Refractive Index Detector (RID)
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of sorbitol reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0, and 7.5 mg/mL).
Sample Preparation
The sample preparation will vary depending on the matrix.
-
For Pharmaceutical Formulations (e.g., oral solutions):
-
Accurately weigh a portion of the sample equivalent to a known amount of sorbitol.
-
Dissolve the sample in a suitable volume of mobile phase.
-
Filter the solution through a 0.45 µm membrane filter prior to injection.
-
-
For Solid Samples (e.g., tablets, powders):
-
Accurately weigh the powdered sample.
-
Add a known volume of mobile phase and sonicate to dissolve the sorbitol.
-
Centrifuge the sample to pelletize insoluble excipients.
-
Filter the supernatant through a 0.45 µm membrane filter before injection.
-
HPLC Operating Conditions
The following are representative HPLC conditions. These may need to be optimized for specific applications.
-
Method 1 (Ion-Exchange):
-
Method 2 (Amino Column):
Data Analysis and Quantification
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly. The relative standard deviation (RSD) of the peak areas should be less than 2%.
-
Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot a calibration curve of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. Determine the peak area of sorbitol in the sample chromatogram. Calculate the concentration of sorbitol in the sample using the calibration curve equation.
Conclusion
The HPLC methods described provide reliable and accurate means for the quantification of sorbitol in various samples. The choice of column and mobile phase can be tailored to the specific sample matrix and analytical requirements. Proper method validation according to ICH guidelines is recommended before routine use.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. customs.go.jp [customs.go.jp]
- 3. Reversed-Phase-HPLC Assay Method for Simultaneous Estimation of Sorbitol, Sodium Lactate, and Sodium Chlorides in Pharmaceutical Formulations and Drug Solution for Infusion [scirp.org]
- 4. Determination of propylene glycol, glycerol and sorbitol in tobacco and tobacco products by high performance liquid chromatography with refractive index detector | CORESTA [coresta.org]
- 5. ftb.com.hr [ftb.com.hr]
Application Notes and Protocols for In Vitro Multi-Enzyme Systems for Sorbitol Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the in vitro biosynthesis of sorbitol using multi-enzyme systems. It covers key enzymatic pathways, presents comparative data, and offers step-by-step experimental protocols and visualizations to guide researchers in establishing these systems.
Introduction
Sorbitol (D-glucitol) is a sugar alcohol with wide applications in the food, pharmaceutical, and cosmetic industries as a low-calorie sweetener, humectant, and platform chemical.[1][2] Enzymatic synthesis of sorbitol offers a green and highly specific alternative to traditional chemical hydrogenation of glucose, which often requires high pressure and metal catalysts. In vitro multi-enzyme cascades provide a controlled environment for production, minimizing downstream processing and by-product formation. This document details two primary enzymatic systems for sorbitol production.
System 1: Cofactor-Independent Sorbitol Production Using Glucose-Fructose Oxidoreductase (GFOR)
This elegant system utilizes a single enzyme, Glucose-Fructose Oxidoreductase (GFOR), often found in Zymomonas mobilis, to simultaneously oxidize glucose to gluconolactone (B72293) and reduce fructose (B13574) to sorbitol.[3][4] This process is cofactor-independent as the enzyme tightly binds an NADP molecule, which acts as the hydrogen carrier.[3][4] A second enzyme, gluconolactonase (GL), can be added to hydrolyze the gluconolactone to gluconic acid, preventing potential feedback inhibition.[3][5]
Enzymatic Pathway
The reaction mechanism involves an intermolecular oxidation-reduction between glucose and fructose.
Quantitative Data
The GFOR/GL system is capable of high substrate conversion. The following table summarizes key performance metrics from literature.
| Parameter | Value | Source Organism(s) | Notes |
| Substrate Conversion | Complete conversion of 54% (w/v) equimolar glucose/fructose mixture | Zymomonas mobilis | Achieved at the optimal pH of approximately 6.2.[3][6] |
| Optimal pH | ~6.2 | Zymomonas mobilis | For the coupled GFOR/GL reaction.[3][6] |
| GFOR Cofactor | Tightly bound NADP | Zymomonas mobilis | No external cofactor addition is required for activity.[3][4] |
| Enzyme Source | GFOR: Zymomonas mobilis; GL: Rhodotorula rubra | Z. mobilis, R. rubra | Organisms selected after screening for high enzyme production.[5] |
| Immobilization | Permeabilized Z. mobilis cells can be immobilized in Ca-alginate beads or hollow fibers. | Zymomonas mobilis | Immobilization enhances stability for continuous processes.[7][8] |
Experimental Protocols
-
Culture Growth: Culture Zymomonas mobilis in a medium with up to 20% (w/v) glucose to maximize GFOR expression.[6] Culture Rhodotorula rubra for GL production.
-
Cell Harvesting: Centrifuge the cultures (e.g., 20,000 x g for 20 min) to pellet the cells.[6]
-
Cell Lysis: Resuspend the cell pellets in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.5) and lyse the cells using methods like sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris, yielding a cell-free extract.
-
Purification (Optional): For higher purity, the enzymes can be purified using standard chromatography techniques (e.g., affinity chromatography). GFOR contains a tightly bound NADP cofactor.[3]
-
Reaction Mixture Preparation: Prepare an aqueous solution with an equimolar mixture of glucose and fructose (e.g., 270 g/L each, for a total of 54% w/v).[3][6] Buffer the solution to pH 6.2.
-
Enzyme Addition: Add the prepared GFOR and GL enzymes (either as cell-free extract or purified enzymes) to the substrate mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation.
-
Monitoring: Take samples at regular intervals to monitor the concentrations of glucose, fructose, sorbitol, and gluconic acid using HPLC with a refractive index detector.
-
Termination: Stop the reaction by heat inactivation of the enzymes (e.g., 80°C for 10 minutes) or by adding a quenching agent like trichloroacetic acid.[9]
System 2: Cofactor-Dependent Sorbitol Production via an Artificial Cascade
This system employs a synthetic pathway using Sorbitol-6-Phosphate Dehydrogenase (S6PDH) and this compound Phosphatase (S6PP).[2][9] It converts fructose-6-phosphate (B1210287) (F6P), a central metabolic intermediate, into sorbitol. This pathway is dependent on the cofactor NADH, necessitating a cofactor regeneration system, commonly achieved by adding glucose dehydrogenase (GDH) and glucose.
Enzymatic Pathway and Experimental Workflow
The cascade involves the reduction of F6P, followed by dephosphorylation. The GDH enzyme regenerates the consumed NADH by oxidizing glucose to gluconolactone.
Quantitative Data
This system has been optimized to achieve high yields through enzyme engineering and systematic optimization of reaction conditions.
| Parameter | Value | Enzymes | Notes |
| Product Titer | 82.6 mM (15 g/L) | EcS6PDH-M4, EcS6PP, GDH | From 200 mM fructose-6-phosphate after 30 hours.[2][9] |
| Initial Enzyme Activity | S6PDH: 147 U/mg; S6PP: 1.7 U/mg | Wild-type enzymes from E. coli | S6PDH thermostability was significantly improved via molecular modifications.[2][9] |
| Thermostability Improvement | Half-life of EcS6PDH at 40°C increased from <1 min to 375 min | Engineered EcS6PDH-M4 mutant | The melting temperature (Tm) was elevated by 9.1°C.[2][9] |
| Cofactor System | NADH, regenerated by GDH | - | Glucose is used as the sacrificial substrate for regeneration.[2][9] |
Experimental Protocols
-
Gene Synthesis & Cloning: Synthesize the genes for S6PDH, S6PP, and GDH (e.g., from E. coli or Bacillus species) and clone them into suitable expression vectors (e.g., pET vectors).
-
Protein Expression: Transform the expression plasmids into a suitable host like E. coli BL21(DE3). Grow the cells to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Incubate at a lower temperature (e.g., 16°C) overnight to improve soluble protein yield.[9]
-
Cell Lysis & Purification: Harvest cells by centrifugation. Resuspend in lysis buffer and lyse using sonication. Purify the His-tagged proteins from the clarified lysate using Nickel-NTA affinity chromatography.
-
Enzyme Activity Assay: Determine the specific activity of each purified enzyme using established spectrophotometric assays. For S6PDH, monitor the decrease in NADH absorbance at 340 nm in the presence of fructose-6-phosphate.
-
Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Add Components: Add the following components to the buffer:
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 35-40°C) for an extended period (e.g., 30 hours).[9] Maintain the pH using a suitable method (e.g., addition of 6 M NaOH).[9]
-
Analysis: Withdraw aliquots at different time points. Terminate the enzymatic reaction (e.g., heat inactivation at 80°C for 10 min).[9] Analyze the concentration of sorbitol by HPLC.
General Workflow for System Development
Developing an in vitro multi-enzyme system for sorbitol production follows a logical progression from enzyme discovery to process optimization.
Conclusion
In vitro multi-enzyme systems provide robust and versatile platforms for the sustainable production of sorbitol. The cofactor-independent GFOR system is attractive for its simplicity, while the artificial cascade from fructose-6-phosphate offers a pathway from a central metabolic intermediate and has been shown to achieve high titers through protein and process engineering.[2][9] The protocols and data presented here serve as a comprehensive guide for researchers to design, implement, and optimize these enzymatic systems for various applications.
References
- 1. Sorbitol Production Process: Methods, Raw Materials & Industrial Insights [chemanalyst.com]
- 2. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-fructose oxidoreductase, a new enzyme isolated from Zymomonas mobilis that is responsible for sorbitol production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-fructose oxidoreductase, a new enzyme isolated from Zymomonas mobilis that is responsible for sorbitol production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous enzymatic synthesis of gluconic acid and sorbitol: production, purification, and application of glucose-fructose oxidoreductase and gluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Production of lactobionic acid and sorbitol from lactose/fructose substrate using GFOR/GL enzymes from Zymomonas mobilis cells: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Sorbitol in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorbitol, a sugar alcohol (polyol), is a key intermediate in the polyol pathway, where glucose is converted to fructose.[1][2] Under normal physiological conditions, this pathway's activity is limited. However, in hyperglycemic states, such as in diabetes mellitus, the increased flux of glucose leads to a significant accumulation of intracellular sorbitol.[2][3] This accumulation is implicated in the pathogenesis of diabetic complications, including retinopathy, neuropathy, and nephropathy, primarily through the induction of osmotic stress.[1][3][4] Consequently, the accurate and sensitive quantification of sorbitol in various biological samples is crucial for biomedical research, clinical diagnostics, and the development of therapeutic agents targeting the polyol pathway.[1][5]
This document provides detailed application notes and protocols for the quantitative analysis of sorbitol in biological matrices such as plasma, urine, and tissues. We will cover three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Quantitative Data Summary
The selection of an appropriate analytical method for sorbitol quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the performance characteristics of the different methods.
Table 1: Performance Characteristics of HPLC Methods for Sorbitol Analysis
| Parameter | Plasma/Blood | Urine | Tissue |
| Limit of Detection (LOD) | 0.12–0.44 µg/mL[5] | - | - |
| Limit of Quantitation (LOQ) | - | - | - |
| Linearity Range | - | - | - |
| Recovery | - | - | - |
| Detector | Refractive Index (RID), Evaporative Light Scattering (ELSD), UV-Vis (with derivatization)[6][7] | RID | - |
Table 2: Performance Characteristics of GC-MS Methods for Sorbitol Analysis
| Parameter | Plasma/Blood | Urine | Tissue |
| Limit of Detection (LOD) | - | - | 5 µmol/kg wet mass[8] |
| Limit of Quantitation (LOQ) | - | - | - |
| Linearity Range | - | - | - |
| Recovery | - | - | - |
| Derivatization | Required (e.g., silylation, butylboronate)[1][8] | Required | Required |
Table 3: Performance Characteristics of Enzymatic Assays for Sorbitol Analysis
| Parameter | Plasma/Blood | Urine | Tissue |
| Limit of Detection (LOD) | 5 µM[9] | - | - |
| Limit of Quantitation (LOQ) | - | - | - |
| Linearity Range | 5 – 1000 µM[9] | - | - |
| Recovery | >95% (in similar matrices) | - | - |
| Detection Method | Colorimetric, Fluorometric[9] | Colorimetric | Colorimetric |
Signaling Pathway
The polyol pathway is the primary metabolic route for sorbitol synthesis and degradation in biological systems. Understanding this pathway is essential for interpreting the significance of sorbitol levels.
Experimental Workflows and Protocols
The following sections provide detailed protocols for the quantification of sorbitol using HPLC, GC-MS, and enzymatic assays.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of polyols.
Protocol: HPLC with Refractive Index Detection (RID)
This protocol is adapted from a general method for sorbitol analysis.[6]
a. Reagents and Materials
-
Sorbitol standard
-
Propylene (B89431) glycol (internal standard)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Acetonitrile, HPLC grade
-
Perchloric acid
-
Potassium carbonate
b. Sample Preparation (Plasma/Blood)
-
To 1 mL of plasma or hemolyzed blood, add 1 mL of 6% perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and neutralize with 3M potassium carbonate.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
c. Chromatographic Conditions
-
Instrument: HPLC system with a refractive index detector (RID).
-
Column: Calcium type cation-exchange resin gel column (e.g., 7.9 mm i.d. × 300 mm).[6]
-
Mobile Phase: HPLC grade water.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 75 °C.[6]
-
Injection Volume: 20 µL.[6]
d. Standard Curve Preparation
-
Prepare a stock solution of sorbitol (e.g., 10 mg/mL) in water.
-
Prepare a stock solution of the internal standard, propylene glycol (10 mg/mL), in water.
-
Create a series of calibration standards by serially diluting the sorbitol stock solution and adding a fixed amount of the internal standard to each.
e. Data Analysis
-
Integrate the peak areas for sorbitol and the internal standard.
-
Calculate the ratio of the sorbitol peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the sorbitol standards.
-
Determine the concentration of sorbitol in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for sorbitol analysis, particularly in complex matrices. Derivatization is required to increase the volatility of the polar sorbitol molecule.
References
- 1. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Polyol pathway - Wikipedia [en.wikipedia.org]
- 4. Polyol_pathway [bionity.com]
- 5. scispace.com [scispace.com]
- 6. customs.go.jp [customs.go.jp]
- 7. An isocratic HPLC method for the determination of sorbitol and glycerol in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Measuring Phosphorus Compounds in Plant Tissues
Introduction to Phosphorus in Plants
Phosphorus (P) is an essential macronutrient for plant growth and development, playing a critical role in energy transfer (ATP), nucleic acid synthesis (DNA, RNA), photosynthesis, and membrane structure (phospholipids). Plants absorb phosphorus primarily as inorganic orthophosphate (Pi) from the soil. Inside the plant, phosphorus exists in various inorganic and organic forms, including:
-
Inorganic Phosphate (B84403) (Pi): The most readily available form for metabolic processes.
-
Organic Phosphates: A diverse group including sugar phosphates, phospholipids, nucleic acids, and phytic acid (inositol hexaphosphate), which is a major storage form of phosphorus in seeds.[1][2]
Accurate measurement of these phosphorus compounds in plant tissues is crucial for research in plant nutrition, physiology, and for the development of crops with enhanced nutrient use efficiency. This document provides detailed protocols for several key techniques used to quantify different forms of phosphorus in plant tissues.
Major Forms of Phosphorus in Plants
Caption: Major forms and flow of phosphorus within a plant cell.
General Experimental Workflow
The accurate determination of phosphorus compounds begins with proper sample handling and preparation. The general workflow is applicable to most of the analytical techniques described below.
Caption: General workflow for phosphorus analysis in plant tissues.
Techniques for Total Phosphorus (TP) Determination
Total phosphorus analysis requires the complete breakdown of all organic matter to convert all forms of phosphorus into inorganic orthophosphate, which can then be measured.
Acid Digestion followed by Colorimetric (Molybdenum Blue) Method
This is a widely used, cost-effective method for determining total phosphorus.[3][4] The principle involves the digestion of plant material with strong acids to release orthophosphate. The orthophosphate then reacts with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex.[3][5] This complex is then reduced by an agent like ascorbic acid to form a stable blue-colored complex, molybdenum blue.[5][6] The intensity of the blue color, which is proportional to the phosphate concentration, is measured using a spectrophotometer.[5]
Experimental Protocol
A. Sample Digestion (Wet Oxidation) [7][8][9]
-
Weighing: Accurately weigh 0.5 to 1.0 g of dried, ground plant sample into a digestion tube or Kjeldahl flask.[8]
-
Pre-digestion: Add 5 mL of concentrated nitric acid (HNO₃) for each gram of plant sample.[7] Allow the samples to sit overnight in a fume hood.[9]
-
Digestion:
-
Option 1 (Tri-Acid Mixture): Add 5 mL of a tri-acid mixture (10:1:4 ratio of HNO₃ : H₂SO₄ : HClO₄) to the pre-digested sample.[7] Heat the mixture on a digestion block or hot plate, starting at a low temperature and gradually increasing to 180-200°C. Continue heating until the dense white fumes of perchloric acid subside and the digest becomes clear and colorless.
-
Option 2 (Nitric-Peroxide): Heat the nitric acid-soaked sample on a heat block at 100°C for 1 hour.[9] After cooling slightly, add hydrogen peroxide (H₂O₂ 30%) dropwise (e.g., 0.5 mL in stages) and continue digesting for another 2 hours until the solution is clear.[9]
-
Option 3 (Microwave Digestion): For faster digestion, use a microwave digester. A typical procedure involves adding nitric acid and hydrogen peroxide to the sample in a digestion vessel and running a program with controlled temperature and pressure ramps (e.g., ramp to 160°C for 45 min).[10][11]
-
-
Dilution: After cooling, quantitatively transfer the clear digest to a 50 mL or 100 mL volumetric flask and dilute to the mark with deionized water.[7]
B. Colorimetric Analysis (Molybdenum Blue Assay) [12]
-
Reagent Preparation:
-
Ammonium (B1175870) Molybdate Solution: Dissolve 20 g of ammonium molybdate in 500 mL of deionized water.[12]
-
Potassium Antimonyl Tartrate Solution: Dissolve 0.28 g of potassium antimonyl tartrate in 100 mL of deionized water.[12]
-
Ascorbic Acid Solution (Prepare fresh): Dissolve 1.76 g of L-ascorbic acid in 100 mL of deionized water.[12]
-
Mixed Reagent: In a volumetric flask, mix 10 mL of 2.5 M H₂SO₄, 3 mL of ammonium molybdate solution, 1 mL of potassium antimonyl tartrate solution, and 6 mL of ascorbic acid solution.[12] This reagent should be prepared fresh daily.
-
-
Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0, 2, 4, 6, 8, 10 ppm P) from a stock solution (e.g., 50 ppm P from KH₂PO₄).[7]
-
Color Development:
-
Pipette an aliquot (e.g., 1-5 mL) of the diluted digest into a test tube.
-
Pipette the same volume of each standard solution into separate test tubes.
-
Add the mixed reagent to each tube (e.g., 1 mL of reagent for a 5 mL sample).
-
Bring the final volume to a constant level with deionized water.
-
-
Incubation & Measurement: Allow the color to develop for 15-30 minutes at room temperature.[12] Measure the absorbance at a wavelength of 880 nm or 890 nm using a spectrophotometer.[5][13]
-
Calculation: Plot the absorbance of the standards against their concentration to create a standard curve. Use the equation of the linear regression to calculate the phosphorus concentration in the sample digests.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a more advanced instrumental technique that offers high throughput and the ability to measure multiple elements simultaneously.[14] It has a lower limit of detection compared to colorimetry.[14] The method requires the same acid digestion procedure as the colorimetric method to convert all phosphorus to orthophosphate. The digested sample is then introduced into an argon plasma, which excites the phosphorus atoms. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of phosphorus in the sample.[14]
Experimental Protocol
-
Sample Digestion: Prepare the sample digest as described in section 3.1.A. Microwave digestion is often preferred for ICP analysis due to its efficiency and reduced risk of contamination.[15]
-
Instrument Setup:
-
Warm up the ICP-OES instrument according to the manufacturer's instructions.
-
Calibrate the instrument using a series of multi-element standards that include phosphorus at known concentrations. The standards should be matrix-matched (i.e., prepared in the same acid concentration as the samples).
-
-
Sample Analysis: Aspirate the diluted sample digests into the plasma. The instrument will automatically measure the emission intensity at the selected phosphorus wavelength (e.g., 213.618 nm).
-
Data Analysis: The instrument's software will use the calibration curve to calculate the phosphorus concentration in the samples.
Techniques for Specific Phosphorus Compounds
Inorganic Phosphate (Pi) - Colorimetric Method
This method measures the free orthophosphate present in the plant tissue extract without a digestion step.
Experimental Protocol
-
Extraction:
-
Homogenize 100-200 mg of fresh or frozen plant tissue in 5 mL of an extraction buffer (e.g., 10% trichloroacetic acid or a buffered solution) using a mortar and pestle or a homogenizer.[16]
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes to pellet insoluble material.
-
Collect the supernatant for analysis.
-
-
Colorimetric Analysis: Perform the Molybdenum Blue Assay as described in section 3.1.B using the supernatant instead of the acid digest.
Phytic Acid (Phytate)
Phytic acid is the primary storage form of phosphorus in seeds.[1] It can be measured by precipitating it with an iron (III) solution or by enzymatically hydrolyzing it to release Pi, which is then quantified. A common method involves measuring the decrease in iron in the supernatant after precipitation. A more direct approach is now common:
Experimental Protocol (Enzymatic Hydrolysis & Colorimetry) [17]
-
Extraction: Extract phytic acid from ground seed samples (approx. 0.5 g) using an acidic solution (e.g., 0.66 M HCl) by shaking for 1-2 hours.[18]
-
Enzymatic Hydrolysis:
-
Neutralize an aliquot of the acidic extract.
-
Incubate the extract with a mixture of phytase and alkaline phosphatase enzymes to completely hydrolyze the phytic acid into inositol (B14025) and free orthophosphate.[17]
-
-
Phosphate Quantification: Measure the released orthophosphate using the Molybdenum Blue Assay (section 3.1.B).
-
Calculation: The phytic acid concentration is calculated from the amount of released phosphate.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for separating and quantifying various anions, including inorganic phosphate, and simple organic phosphorus compounds from a single plant extract.[19][20] The separation is achieved on an ion-exchange column, followed by detection, typically using suppressed conductivity.[21]
Experimental Protocol
-
Extraction: Prepare an aqueous extract of the plant tissue as described for inorganic phosphate (section 4.1). The extract must be filtered through a 0.22 or 0.45 µm filter before injection.
-
Instrumentation:
-
Set up an ion chromatograph with an appropriate anion-exchange column (e.g., Dionex IonPac AS12A) and a suppressed conductivity detector.[19]
-
The mobile phase (eluent) is typically a carbonate/bicarbonate or hydroxide (B78521) solution.[19][20]
-
-
Analysis:
-
Inject a known volume of the filtered sample extract into the IC system.
-
Run the analysis and identify the phosphate peak based on its retention time compared to a known standard.
-
Quantify the peak area and determine the concentration using a calibration curve prepared from phosphate standards.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a non-destructive technique that can identify and quantify various phosphorus-containing compounds in a single sample without the need for chemical derivatization.[14] Due to the 100% natural abundance and spin of ½ of the ³¹P nucleus, it provides high sensitivity and detailed information about the chemical environment of phosphorus atoms.[14][22] This allows for the simultaneous determination of inorganic phosphate, sugar phosphates, phospholipids, and other P-metabolites.[14]
Experimental Protocol
-
Extraction:
-
Extract phosphorus compounds from plant tissue using a suitable solvent, often a perchloric acid or a methanol/chloroform extraction, depending on the target compounds.
-
The extract is then lyophilized and redissolved in a buffer containing a known concentration of a reference standard (e.g., methylene (B1212753) diphosphonic acid) and a heavy water (D₂O) lock signal.
-
-
NMR Analysis:
-
Acquire the ³¹P-NMR spectrum on a high-field NMR spectrometer. Spectra are typically acquired with proton decoupling to simplify the signals into sharp singlets.[23]
-
For quantitative analysis, ensure long relaxation delays between pulses or use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[23]
-
-
Data Analysis:
-
Identify the peaks in the spectrum by comparing their chemical shifts to known literature values or by spiking the sample with authentic standards.
-
Quantify the amount of each compound by integrating the area of its corresponding peak and comparing it to the integral of the internal standard of known concentration.
-
Data Presentation: Comparison of Techniques
| Technique | Phosphorus Form Measured | Principle | Typical Detection Limit | Advantages | Disadvantages |
| Colorimetry (Molybdenum Blue) | Total P (with digestion), Inorganic P | Spectrophotometry | ~0.1 - 1 mg/L[5] | Inexpensive, simple, widely used.[3][5] | Time-consuming digestion, potential interferences, measures only orthophosphate.[4][6] |
| ICP-OES | Total P (elemental) | Atomic Emission Spectrometry | ~1 - 10 µg/L[14] | High throughput, multi-element capability, high sensitivity, good linearity.[14] | High initial instrument cost, requires acid digestion.[14] |
| Ion Chromatography (IC) | Inorganic P, some organic P | Ion-Exchange Separation | ~0.05 mg/L | Can separate different P forms, good for complex matrices.[19][21] | Moderate cost, requires specialized equipment, sample filtration is critical. |
| ³¹P-NMR Spectroscopy | Various (Pi, Sugar-P, ATP, Phospholipids) | Nuclear Magnetic Resonance | Higher than other methods | Identifies and quantifies multiple compounds simultaneously, non-destructive.[14][22] | Very high instrument cost, lower sensitivity, requires specialized expertise.[11] |
| Enzymatic Assay | Specific (e.g., Pi, ATP) | Enzyme-catalyzed reaction | Variable, can be very high | Highly specific for the target molecule.[24][25] | Can be expensive, susceptible to inhibitors in the extract.[26] |
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Phosphorus Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. scispace.com [scispace.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. Different methods of phosphorus determination in plants | PPTX [slideshare.net]
- 8. DSpace [kb.osu.edu]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dgtresearch.com [dgtresearch.com]
- 13. Extraction and Molybdenum Blue-based Quantification of Total Phosphate and Polyphosphate in Parachlorella [bio-protocol.org]
- 14. Determination of phosphorus compounds in plant tissues: from colourimetry to advanced instrumental analytical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tobaccobulletin.mk [tobaccobulletin.mk]
- 16. academic.oup.com [academic.oup.com]
- 17. Estimation of Phytic Acid Content | Springer Nature Experiments [experiments.springernature.com]
- 18. nora.nerc.ac.uk [nora.nerc.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. Analyzing Phosphate by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Analyzing Organic Acids by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 24. researchgate.net [researchgate.net]
- 25. Determination of phosphate in soil extracts in the field: A green chemistry enzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Troubleshooting low yield in Sorbitol-6-phosphate synthesis.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the enzymatic synthesis of sorbitol-6-phosphate (S6P).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (S6P) yield is significantly lower than expected. What are the most common causes?
Low S6P yield is a frequent issue that can stem from several factors. Systematically troubleshooting your experimental setup is key. The most common culprits include:
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of your reaction may not be optimal for the specific this compound Dehydrogenase (S6PDH) enzyme you are using.
-
Enzyme Activity Issues: Your S6PDH may have low specific activity, be improperly folded, or have degraded over time.
-
Substrate and Cofactor Problems: The quality and concentration of your substrates (glucose-6-phosphate) and cofactors (NADPH or NADH) are critical. Degradation or incorrect concentrations of these reagents will directly impact your yield.
-
Presence of Inhibitors: Your reaction mixture may contain inhibitors that are interfering with the S6PDH enzyme.
-
Product Inhibition: High concentrations of the product, this compound, can sometimes inhibit the forward reaction.
Q2: How can I optimize my reaction conditions for better S6P yield?
Optimization is a critical step to maximize your product yield. Here are key parameters to consider:
-
pH: The optimal pH for the reduction of glucose-6-phosphate by S6PDH generally falls within a broad range of 7.0 to 9.0.[1][2] It is advisable to perform a pH optimization study within this range using a suitable buffer system (e.g., Tris-HCl).
-
Temperature: While specific optimal temperatures can vary between S6PDH enzymes from different sources, a common starting point for enzymatic reactions is between 25°C and 40°C.[3] It is important to assess the thermostability of your specific enzyme, as higher temperatures can lead to denaturation.
-
Substrate and Cofactor Concentrations: Ensure you are using saturating, but not inhibitory, concentrations of glucose-6-phosphate and your NAD(P)H cofactor. Refer to the kinetic parameters of your enzyme if available. The ratio of substrates can also be important. For instance, in a multi-enzyme system for sorbitol synthesis, ratios of fructose-6-phosphate (B1210287) to glucose were optimized.[3]
-
Enzyme Concentration: Increasing the enzyme concentration can boost the reaction rate, but be mindful of potential impurities in your enzyme preparation that could introduce inhibitors.
Q3: I suspect my S6PDH enzyme is the problem. How can I check its activity and what can I do to improve it?
Enzyme integrity is paramount. Here’s how to troubleshoot enzyme-related issues:
-
Confirm Enzyme Activity: Before starting your synthesis, perform a specific activity assay on your S6PDH to ensure it is active. This can be done by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.
-
Proper Storage and Handling: Ensure your enzyme has been stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer) and has not been subjected to multiple freeze-thaw cycles, which can lead to a loss of activity.
-
Consider Enzyme Source: S6PDH from different organisms will have different characteristics. For example, S6PDH from Escherichia coli is NADH-dependent, while the enzyme from loquat leaves is NADP-dependent.[1][4] Ensure you are using the correct cofactor for your enzyme.
Q4: Could there be inhibitors in my reaction? What are some known inhibitors of S6PDH?
Yes, the presence of inhibitors can drastically reduce your S6P yield. Some known inhibitors include:
-
ATP: ATP can act as a potent inhibitor of S6PDH activity.[5] If your experimental setup involves components that contain ATP, this could be the source of your low yield.
-
Substrate Analogues: Certain sugar phosphates and their analogues can act as competitive inhibitors. For example, D-mannose 6-phosphate has been identified as a potent inhibitor of E. coli S6PDH.[4][6] 5-phospho-D-arabinonohydroxamic acid and 5-phospho-D-arabinonate are also known inhibitors.[6]
-
Product Inhibition: Although less common for this specific reaction, high concentrations of this compound could potentially inhibit the enzyme. If you are running a long reaction or starting with a high substrate concentration, this could be a factor.
Q5: My reaction starts well but then plateaus, resulting in a low final yield. What could be happening?
This is a classic sign of a few potential issues:
-
Cofactor Depletion: The NAD(P)H cofactor is consumed during the reaction. If it becomes the limiting reagent, the reaction will stop. Consider adding a higher initial concentration of the cofactor or implementing a cofactor regeneration system.
-
Enzyme Instability: Your S6PDH might not be stable under the reaction conditions for the entire duration of the experiment. You could try adding stabilizing agents like glycerol (B35011) or BSA, or consider using a more thermostable variant of the enzyme if available.[3]
-
Shift in pH: The reaction itself might cause a change in the pH of the buffer, moving it away from the optimal range for the enzyme. Ensure your buffer has sufficient buffering capacity for the duration of the reaction.
-
Equilibrium: The conversion of glucose-6-phosphate to this compound is a reversible reaction.[5] Depending on the reaction conditions, you may be reaching equilibrium before all the substrate is consumed.
Data Summary
Table 1: Kinetic Parameters of this compound Dehydrogenase (from Loquat Leaves)
| Substrate | Km Value |
| This compound | 2.22 mM |
| Glucose-6-phosphate | 11.6 mM |
| NADP+ | 13.5 µM |
| NADPH | 1.61 µM |
Data sourced from Hirai, 1981.[1][2]
Table 2: Known Inhibitors of this compound Dehydrogenase (from E. coli)
| Inhibitor | IC50 Value |
| 5-phospho-D-arabinonohydroxamic acid | 40 ± 1 µM |
| 5-phospho-D-arabinonate | 48 ± 3 µM |
| D-mannose 6-phosphate | 7.5 ± 0.4 µM |
Data sourced from Roux et al., 2006.[4][6]
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general starting point. You will need to optimize the conditions for your specific enzyme and experimental goals.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl) at the optimal pH for your S6PDH (typically between 7.0 and 9.0).
-
To the buffer, add your substrates: glucose-6-phosphate (e.g., 20 mM) and NADPH or NADH (e.g., 25 mM). The exact concentrations should be optimized.
-
If required, add any necessary cofactors for the enzyme, such as Mg2+.
-
-
Enzyme Addition and Incubation:
-
Add a predetermined amount of purified this compound Dehydrogenase (S6PDH) to the reaction mixture. The optimal enzyme concentration will depend on its specific activity and the desired reaction time.
-
Incubate the reaction at the optimal temperature (e.g., 30°C to 37°C) with gentle agitation.
-
-
Monitoring the Reaction:
-
At regular intervals, take aliquots of the reaction mixture.
-
Monitor the progress of the reaction by measuring the decrease in absorbance at 340 nm (due to the oxidation of NAD(P)H) using a spectrophotometer.
-
Alternatively, you can use techniques like HPLC or mass spectrometry to directly measure the formation of this compound.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached completion (or the desired endpoint), terminate it by heat inactivation of the enzyme (e.g., 80°C for 10 minutes, if your enzyme is heat-labile) or by adding a quenching agent like a strong acid.
-
The this compound can then be purified from the reaction mixture using techniques such as ion-exchange chromatography.
-
Visualizations
Caption: Enzymatic synthesis of this compound from Glucose-6-Phosphate.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Sorbitol-6-Phosphate Dehydrogenase Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of pH for Sorbitol-6-phosphate dehydrogenase (S6PDH) activity.
Troubleshooting Guides & FAQs
This section is designed to provide answers to common problems that may arise during your experiments with S6PDH.
Q1: What is the optimal pH for S6PDH activity?
The optimal pH for this compound dehydrogenase is dependent on the direction of the reaction being catalyzed. For the oxidation of this compound to glucose-6-phosphate, the optimal pH is approximately 9.8.[1][2] In the reverse reaction, the reduction of glucose-6-phosphate to this compound, the enzyme exhibits maximum activity over a broader pH range, typically between 7.0 and 9.0.[1][2]
Q2: My S6PDH enzyme activity is lower than expected. What are the potential causes related to pH?
Low enzyme activity can stem from several factors related to the pH of your assay buffer:
-
Suboptimal pH: Ensure your buffer pH is set correctly for the reaction direction you are studying. A pH of 9.8 is optimal for the forward reaction (this compound oxidation), while a pH between 7.0 and 9.0 is ideal for the reverse reaction (glucose-6-phosphate reduction).[1][2]
-
Incorrect Buffer Preparation: Inaccuracies in buffer preparation can lead to a deviation from the target pH. Always calibrate your pH meter before use and ensure the buffer components are of high purity.
-
Buffer Instability: Some buffers can change pH with temperature fluctuations. Prepare your buffers at the intended experimental temperature or account for the temperature-induced pH shift.
Q3: I am observing inconsistent S6PDH activity across different experiments. Could pH be the culprit?
Inconsistent results are often traced back to variability in experimental conditions. Regarding pH, consider the following:
-
Batch-to-Batch Buffer Variation: Prepare a large batch of buffer to be used across a series of experiments to minimize variability.
-
pH Drift During Assay: The enzymatic reaction itself can sometimes lead to a change in the pH of the reaction mixture. Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the assay.
-
CO2 Absorption: Buffers with a pH above 8.0 can absorb atmospheric CO2, leading to a decrease in pH. Prepare such buffers fresh and keep them tightly sealed.
Q4: Can the choice of buffering agent affect S6PDH activity?
Yes, the chemical nature of the buffering agent can influence enzyme activity. While Tris-HCl is commonly used, it's important to ensure that the chosen buffer does not chelate essential metal ions or otherwise inhibit the enzyme. If you suspect buffer interference, it is advisable to test a few different buffering systems with similar pKa values.
Q5: How does pH affect the kinetic parameters of S6PDH?
The pH of the assay environment can significantly influence the kinetic constants of the enzyme, such as the Michaelis constant (Km). For instance, the binding of the coenzyme NAD+ to sheep liver sorbitol dehydrogenase is dependent on pK values of 9.2 and 9.6, while the release of NADH is dependent on pK values of 7.2 and 7.7.[3] This indicates that the ionization state of amino acid residues in the active site, which is dictated by pH, plays a crucial role in substrate and coenzyme binding.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the optimal pH and kinetic properties of this compound dehydrogenase.
| Parameter | Value | Reaction Condition | Source |
| Optimal pH (this compound oxidation) | 9.8 | Oxidation of this compound to glucose-6-phosphate | [1][2] |
| Optimal pH (Glucose-6-phosphate reduction) | 7.0 - 9.0 | Reduction of glucose-6-phosphate to this compound | [1][2] |
| Km for this compound | 2.22 mM | pH 8.0 | [1][2] |
| Km for Glucose-6-phosphate | 11.6 mM | pH 8.0 | [1][2] |
| Km for NADP+ | 13.5 µM | pH 8.0 | [1][2] |
| Km for NADPH | 1.61 µM | pH 8.0 | [1][2] |
| Equilibrium Constant (this compound oxidation) | 5.12 x 10⁻¹⁰ | pH 8.0 | [1][2] |
Experimental Protocols
Below are detailed methodologies for assaying the activity of this compound dehydrogenase in both the forward and reverse directions.
Protocol 1: Assay for this compound Oxidation (Forward Reaction)
This protocol is designed to measure the conversion of this compound to glucose-6-phosphate. The activity is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.
Materials:
-
100 mM Tris-HCl buffer, pH 9.8
-
20 mM NADP+ solution
-
50 mM this compound solution
-
Purified this compound dehydrogenase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the following components in the specified order:
-
850 µL of 100 mM Tris-HCl buffer, pH 9.8
-
50 µL of 20 mM NADP+ solution
-
50 µL of 50 mM this compound solution
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding 50 µL of the purified S6PDH enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
Protocol 2: Assay for Glucose-6-phosphate Reduction (Reverse Reaction)
This protocol measures the conversion of glucose-6-phosphate to this compound. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.
Materials:
-
100 mM Tris-HCl buffer, pH 7.5
-
2 mM NADPH solution
-
100 mM Glucose-6-phosphate solution
-
Purified this compound dehydrogenase enzyme solution
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette by adding the following components in the specified order:
-
850 µL of 100 mM Tris-HCl buffer, pH 7.5
-
50 µL of 2 mM NADPH solution
-
50 µL of 100 mM Glucose-6-phosphate solution
-
-
Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes to allow the components to equilibrate.
-
Initiate the reaction by adding 50 µL of the purified S6PDH enzyme solution.
-
Immediately mix the contents of the cuvette by gentle inversion and place it in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds.
-
Calculate the rate of reaction from the linear portion of the absorbance versus time plot.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound dehydrogenase.
Caption: Experimental workflow for optimizing the pH of S6PDH activity.
Caption: Logical relationship between pH and S6PDH enzyme activity.
References
Technical Support Center: Sorbitol-6-Phosphate HPLC Analysis
Welcome to the technical support center for Sorbitol-6-Phosphate (S6P) HPLC analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences in this compound HPLC analysis?
A1: The most common interferences in S6P HPLC analysis are typically isomers and other structurally related sugar phosphates that may co-elute with the analyte of interest. These include:
-
Glucose-6-Phosphate (G6P): As the precursor to S6P in the sorbitol pathway, G6P is often present in biological samples and can have a similar retention time.[1][2]
-
Fructose-6-Phosphate (F6P): Another key sugar phosphate (B84403) in central carbon metabolism that can interfere with S6P separation.[1][3]
-
Mannose-6-Phosphate: A structural isomer of G6P that can also pose a separation challenge.
-
Inorganic Phosphate (Pi): High concentrations of inorganic phosphate in the sample matrix can sometimes interfere with the analysis, potentially causing signal suppression or baseline instability.[2]
Q2: Why is it challenging to separate this compound from other sugar phosphates?
A2: The separation of S6P from other sugar phosphates is challenging due to their high structural similarity and polarity. These compounds often have nearly identical molecular weights and charge-to-mass ratios, making them difficult to resolve using standard reversed-phase HPLC columns. Specialized techniques such as mixed-mode chromatography, hydrophilic interaction liquid chromatography (HILIC), or derivatization are often required to achieve adequate separation.
Q3: What are the key considerations for sample preparation to minimize interferences?
A3: Proper sample preparation is critical to minimize interferences and ensure accurate quantification of S6P. Key considerations include:
-
Extraction: Use a robust extraction method to efficiently isolate sugar phosphates from the sample matrix. A common method for plant and cell culture samples involves quenching metabolism with a cold solvent (e.g., 80% methanol) followed by extraction.
-
Protein Removal: High protein concentrations can interfere with the analysis and damage the HPLC column. Deproteinization steps, such as precipitation with acetonitrile (B52724) or perchloric acid, are often necessary.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and remove interfering compounds. Graphitized carbon or anion exchange cartridges are often effective for enriching sugar phosphates and removing salts and other impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound HPLC analysis.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the phosphate group of S6P and the stationary phase. | - Use a column specifically designed for sugar phosphate analysis (e.g., mixed-mode or HILIC).- Optimize the mobile phase pH to suppress silanol (B1196071) interactions.- Consider derivatization to reduce the polarity of the analyte. |
| Co-elution of S6P with Isomers (e.g., G6P, F6P) | Insufficient column selectivity for resolving structurally similar compounds. | - Employ a high-resolution column and optimize the gradient elution method.- Adjust the mobile phase composition, including the organic modifier and buffer concentration.- Consider using a different separation mode (e.g., HILIC if using reversed-phase). |
| Inconsistent Retention Times | Fluctuations in mobile phase composition, temperature, or flow rate. | - Ensure the mobile phase is thoroughly degassed and mixed.- Use a column oven to maintain a stable temperature.- Check the HPLC pump for leaks or pressure fluctuations.[4] |
| Low Signal Intensity or No Peak | Insufficient sample concentration, detector issues, or analyte degradation. | - Concentrate the sample extract before injection.- Verify the detector settings (e.g., wavelength for UV detection, nebulizer gas for ELSD).- Ensure proper sample storage to prevent degradation of S6P. |
| High Backpressure | Column blockage due to particulate matter from the sample or precipitated buffer salts. | - Filter all samples and mobile phases through a 0.22 µm filter.- Use a guard column to protect the analytical column.- If a blockage is suspected, flush the column in the reverse direction with a strong solvent.[5] |
Experimental Protocols
Sample Preparation from Plant Tissue (Apple Leaves)
This protocol is adapted from methods used for the extraction of sugar phosphates from plant tissues.
-
Harvesting and Quenching: Immediately freeze harvested leaf tissue in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction: Add 5 mL of ice-cold 80% (v/v) ethanol (B145695) to approximately 200 mg of the powdered tissue. Vortex vigorously for 1 minute.
-
Incubation and Centrifugation: Incubate the mixture at 80°C for 5 minutes to inactivate enzymes. Cool on ice and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant. Repeat the extraction step on the pellet two more times, pooling the supernatants.
-
Solvent Evaporation: Evaporate the pooled supernatant to dryness using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
HPLC Analysis of Sugar Phosphates
This is a representative HPLC method for the separation of sugar phosphates.
-
Column: Mixed-mode anion exchange and reversed-phase column (e.g., Primesep SB, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 80% B
-
5-15 min: Linear gradient to 20% B
-
15-20 min: Hold at 20% B
-
20-21 min: Linear gradient back to 80% B
-
21-30 min: Re-equilibration at 80% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS)
Quantitative Data
The following table provides representative retention times for this compound and common interfering compounds under a specific set of HPLC conditions. Actual retention times may vary depending on the specific column, instrument, and mobile phase preparation.
| Compound | Retention Time (minutes) |
| Fructose-6-Phosphate | 11.4 |
| Glucose-6-Phosphate | 12.2 |
| This compound | Estimated to be between 12 and 14 minutes |
Note: The retention time for this compound is an estimation based on its structural similarity to Glucose-6-Phosphate and the typical elution order in mixed-mode chromatography. A specific chromatogram showing the separation of all three compounds under a single method was not available in the searched literature.
Visualizations
Sorbitol Biosynthesis Pathway
The following diagram illustrates the enzymatic conversion of Glucose-6-Phosphate to Sorbitol, the initial step in the sorbitol pathway.
Caption: Sorbitol biosynthesis pathway from Glucose-6-Phosphate.
Troubleshooting Workflow for Peak Co-elution
This diagram outlines a logical workflow for addressing issues of peak co-elution in your HPLC analysis.
Caption: A logical workflow for troubleshooting peak co-elution.
References
Technical Support Center: Ensuring the Stability of Sorbitol-6-Phosphate in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sorbitol-6-phosphate (S6P). This resource provides essential guidance on maintaining the stability of S6P in aqueous solutions to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound (S6P) in solution?
A1: The stability of S6P in solution is primarily influenced by three main factors: pH, temperature, and the presence of microbial contamination. Like other sugar phosphates, S6P is susceptible to hydrolysis, which cleaves the phosphate (B84403) group from the sorbitol backbone.
Q2: At what pH is this compound most unstable?
A2: Sugar phosphates, as a class of compounds, generally exhibit maximum instability and are most prone to hydrolysis in weakly acidic conditions, around pH 4.[1][2] It is advisable to avoid maintaining S6P solutions at this pH for extended periods.
Q3: What is the optimal pH range for storing S6P solutions?
A3: For short-term storage, maintaining a neutral pH (around 7.0) is recommended to minimize the rate of hydrolysis.[1] The stability of sugar phosphates is significantly greater at neutral pH compared to acidic conditions.
Q4: How does temperature impact the stability of S6P?
A4: Higher temperatures significantly accelerate the degradation of S6P in solution.[2] For any experimental work, it is crucial to control and record the temperature. For long-term storage, freezing the solution is a common practice to preserve its integrity.
Q5: What are the signs of S6P degradation in my solution?
A5: Degradation of S6P results in the formation of sorbitol and free phosphate. This can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC), which will show a decrease in the S6P peak and the appearance of a sorbitol peak. An increase in inorganic phosphate can also be quantified using colorimetric assays.
Q6: Can enzymes in my experimental system degrade S6P?
A6: Yes, phosphatases are enzymes that can rapidly hydrolyze the phosphate group from S6P.[3][4] If your experimental system contains cell lysates or other biological materials, the presence of endogenous phosphatases can lead to rapid degradation of S6P. The inclusion of phosphatase inhibitors is crucial in such experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound solutions.
Problem 1: Inconsistent experimental results when using S6P.
| Possible Cause | Troubleshooting Steps |
| S6P Degradation | 1. Verify pH of the solution: Ensure the pH is within the optimal range (neutral) for stability. 2. Control Temperature: Maintain a consistent and low temperature during experiments. Avoid repeated freeze-thaw cycles. 3. Prepare Fresh Solutions: Whenever possible, prepare S6P solutions fresh before use. 4. Analyze for Degradation: Use HPLC or a phosphate assay to check for the presence of sorbitol and free phosphate in your stock solution. |
| Microbial Contamination | 1. Use Sterile Technique: Prepare solutions using sterile water and containers. 2. Filtration: Filter-sterilize the S6P solution using a 0.22 µm filter.[5][6] 3. Add Preservatives: If compatible with your experiment, consider adding a bacteriostatic agent.[1][6] |
| Interaction with Buffer Components | 1. Buffer Selection: Certain buffers may chelate divalent cations that can influence S6P stability or enzymatic reactions. Phosphate buffers should be used with caution in experiments where free phosphate is measured. Consider using non-phosphate buffers like HEPES or MOPS. |
Problem 2: Low or no detectable S6P in the sample during analysis.
| Possible Cause | Troubleshooting Steps |
| Complete Hydrolysis | 1. Review Storage Conditions: Check the storage temperature and pH of your S6P stock. Long-term storage at inappropriate conditions can lead to complete degradation. 2. Check for Contamination: Microbial growth can lead to rapid enzymatic degradation of S6P. |
| Analytical Method Issues | 1. Optimize HPLC Method: Ensure your HPLC method is optimized for the separation and detection of S6P. This includes the choice of column, mobile phase, and detector. 2. Sample Preparation: The sample preparation procedure should be designed to minimize degradation. Keep samples on ice and analyze them as quickly as possible. |
| Enzymatic Degradation during Sample Preparation | 1. Inactivate Enzymes: If working with biological samples, ensure that endogenous phosphatases are inactivated immediately after sample collection, for example, by adding a strong acid or using a rapid heating step, followed by neutralization. 2. Use Phosphatase Inhibitors: Incorporate a cocktail of phosphatase inhibitors in your lysis and extraction buffers. |
Experimental Protocols
Protocol 1: Preparation and Storage of a Stable this compound Stock Solution
Objective: To prepare a stable stock solution of S6P for use in various experiments.
Materials:
-
D-Sorbitol-6-phosphate (salt form, e.g., barium or sodium salt)
-
High-purity, sterile water
-
Sterile containers
-
0.22 µm syringe filter
-
pH meter
Procedure:
-
Weigh the desired amount of S6P salt in a sterile container.
-
Add a calculated volume of sterile water to achieve the target concentration.
-
Gently mix until the S6P is completely dissolved. Avoid vigorous vortexing to minimize oxygen introduction.
-
Measure the pH of the solution. If necessary, adjust to a neutral pH (7.0-7.4) using dilute, sterile NaOH or HCl.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a fresh, sterile container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use (a few days), the solution can be stored at 4°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for S6P Analysis
Objective: To quantify the concentration of S6P and detect potential degradation products (sorbitol).
Instrumentation and Columns:
-
An HPLC system with a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)).
-
A column suitable for sugar and sugar alcohol analysis, such as an amino-based or a specific carbohydrate analysis column.
Example HPLC Conditions (must be optimized for your specific instrument and column):
| Parameter | Condition |
| Column | Amino Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
Sample Preparation:
-
Thaw the S6P sample on ice.
-
Dilute the sample to the appropriate concentration range for your calibration curve using the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Generate a standard curve using known concentrations of pure S6P.
-
Quantify the S6P concentration in your samples by comparing the peak area to the standard curve.
-
Monitor for the appearance of a peak corresponding to sorbitol, which would indicate degradation.
Visual Guides
Caption: Primary degradation pathways of this compound in solution.
Caption: Troubleshooting workflow for inconsistent experimental results with S6P.
References
- 1. echemi.com [echemi.com]
- 2. scienceforums.net [scienceforums.net]
- 3. Thermodynamics of hydrolysis of sugar phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and functional characterization of a yeast sugar alcohol phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. What are the methods that can be used to prevent bacterial growth? | AAT Bioquest [aatbio.com]
Technical Support Center: Overcoming Substrate Inhibition in S6PDH Kinetic Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding substrate inhibition in Sorbitol-6-Phosphate Dehydrogenase (S6PDH) kinetic assays.
Troubleshooting Guides
This section addresses common issues encountered during S6PDH kinetic assays that may be indicative of substrate inhibition.
| Problem | Possible Cause | Recommended Solution |
| Decreased enzyme activity at high substrate concentrations. | Substrate Inhibition: The most likely cause is that at high concentrations, the substrate (this compound or Fructose-6-Phosphate) is binding to the enzyme in a non-productive manner, leading to a decrease in the reaction velocity. | 1. Perform a wide range substrate titration: Test a broad range of substrate concentrations, extending well beyond the apparent Km, to clearly define the optimal concentration and the onset of inhibition. 2. Re-plot data: Plot velocity versus substrate concentration to visually confirm the characteristic "bell-shaped" curve of substrate inhibition. 3. Fit to a substrate inhibition model: Use non-linear regression analysis to fit the data to the substrate inhibition equation (e.g., the Haldane equation) to determine Vmax, Km, and the substrate inhibition constant (Ki). |
| Non-linear Lineweaver-Burk plot. | Substrate Inhibition: A classic indicator of substrate inhibition is an upward-curving Lineweaver-Burk plot at high substrate concentrations (low 1/[S] values). | 1. Avoid using Lineweaver-Burk plots for determining kinetic parameters when substrate inhibition is present. This method can be misleading under these conditions. 2. Utilize non-linear regression: This is the most accurate method for analyzing data exhibiting substrate inhibition. |
| Inconsistent or irreproducible results. | 1. Sub-optimal assay conditions: pH, temperature, or buffer composition may be exacerbating substrate inhibition. 2. Cofactor concentration: The ratio of substrate to cofactor (NAD+/NADH or NADP+/NADPH) can influence the extent of inhibition. | 1. Optimize assay conditions: Systematically vary the pH and temperature to find conditions that minimize inhibition while maintaining robust enzyme activity.[1] 2. Vary cofactor concentration: Perform experiments with different fixed concentrations of the cofactor to assess its effect on substrate inhibition. |
| Difficulty in determining Km and Vmax accurately. | Inappropriate data range: The substrate concentrations tested may not adequately cover the initial velocity phase before the onset of inhibition. | 1. Focus on the initial rising portion of the curve: To determine Km and Vmax, use data points from the substrate concentration range where the velocity increases with substrate concentration, before the inhibitory phase begins. 2. Global data fitting: If using software that supports it, perform a global fit of the entire dataset to the substrate inhibition model to simultaneously determine all kinetic parameters. |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of S6PDH?
A1: Substrate inhibition occurs when the activity of S6PDH decreases at high concentrations of its substrate, either this compound or fructose-6-phosphate. This happens when a second substrate molecule binds to the enzyme-substrate complex, forming a non-productive ternary complex and thereby reducing the overall rate of product formation.
Q2: How can I confirm that what I am observing is indeed substrate inhibition?
A2: The most definitive evidence is a decrease in the initial reaction velocity after it has reached a maximum, as you continue to increase the substrate concentration. This results in a characteristic bell-shaped curve when plotting reaction velocity against substrate concentration. An upward curvature in a Lineweaver-Burk plot at high substrate concentrations is also a strong indicator.
Q3: What is the kinetic model for substrate inhibition?
A3: A commonly used model is the uncompetitive substrate inhibition model, which is a modification of the Michaelis-Menten equation:
v = Vmax / (1 + Km/[S] + [S]/Ki)
Where:
-
v is the reaction velocity
-
Vmax is the maximum reaction velocity
-
Km is the Michaelis constant
-
[S] is the substrate concentration
-
Ki is the substrate inhibition constant
Q4: How do I determine the substrate inhibition constant (Ki)?
A4: The Ki for substrate inhibition can be determined by fitting your experimental data (reaction velocity vs. substrate concentration) to the substrate inhibition equation using non-linear regression analysis software. This will provide you with the best-fit values for Vmax, Km, and Ki.
Q5: Are there any known inhibitors for S6PDH that are not substrates?
A5: Yes, studies on E. coli S6PDH have identified several substrate analogue inhibitors. For the conversion of D-fructose 6-phosphate to D-sorbitol 6-phosphate, inhibitors include 5-phospho-D-arabinonohydroxamic acid (IC50 = 40 µM), 5-phospho-D-arabinonate (IC50 = 48 µM), and D-mannose 6-phosphate (IC50 = 7.5 µM).[2][3][4]
Quantitative Data
The following table summarizes known kinetic parameters for S6PDH from different sources. Note the absence of reported Ki values for substrate inhibition, highlighting a gap in the current literature.
| Enzyme Source | Substrate/Cofactor | Km | Reference |
| Loquat (Eriobotrya japonica) Leaves | This compound | 2.22 mM | [1] |
| Glucose-6-Phosphate | 11.6 mM | [1] | |
| NADP+ | 13.5 µM | [1] | |
| NADPH | 1.61 µM | [1] | |
| Apple (Malus pumila) Fruit | This compound | 7 mM | [5] |
| Escherichia coli | Fructose-6-Phosphate | - | [2] |
| NADH | - | [2] |
Note: Specific Km values for Fructose-6-Phosphate and NADH for E. coli S6PDH were not explicitly stated in the provided search results, though the study mentions their use in assays.
Experimental Protocols
Protocol 1: Spectrophotometric Assay to Characterize Substrate Inhibition of S6PDH
This protocol describes a general method to determine the kinetic parameters of S6PDH, including the substrate inhibition constant (Ki), by monitoring the change in absorbance of NADH or NADPH at 340 nm.
Materials:
-
Purified S6PDH
-
This compound (or Fructose-6-phosphate) stock solution
-
NAD+ (or NADH/NADP+/NADPH) stock solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a Substrate Dilution Series: Prepare a series of dilutions of the substrate (e.g., this compound) in the assay buffer. The concentration range should be wide, for example, from 0.1 x expected Km to at least 10-20 x expected Km to ensure you observe the inhibitory phase.
-
Prepare the Reaction Mixture: In each cuvette or well, combine the assay buffer and a fixed, saturating concentration of the cofactor (e.g., 1 mM NAD+).
-
Initiate the Reaction: Add a specific volume of one of the substrate dilutions to the reaction mixture.
-
Enzyme Addition: To start the reaction, add a small, predetermined amount of S6PDH enzyme solution. The enzyme concentration should be chosen to ensure the reaction rate is linear for at least the first 1-2 minutes.
-
Monitor Absorbance: Immediately place the cuvette/plate in the spectrophotometer and record the change in absorbance at 340 nm over time.
-
Calculate Initial Velocity: Determine the initial reaction velocity (v) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
Data Analysis:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Use non-linear regression software to fit the data to the substrate inhibition equation: v = Vmax / (1 + Km/[S] + [S]/Ki).
-
The software will provide the best-fit values for Vmax, Km, and Ki.
-
Visualizations
References
- 1. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties and Functions of this compound Dehydrogenase, Sorbitol Dehydrogenase and Sorbitol Oxidase in Fruit and Cotyledon of Apple (Malus pumila Mill. Var. domestics Schneid.) | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Recombinant S6PDH Expression in E. coli
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the expression of recombinant Sorbitol-6-Phosphate Dehydrogenase (S6PDH) in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the optimal E. coli strain for expressing recombinant S6PDH?
A1: The BL21(DE3) strain and its derivatives are commonly used for recombinant protein expression due to their deficiency in Lon and OmpT proteases, which reduces proteolytic degradation of the target protein. For proteins that may be toxic to the host, strains like C41(DE3) or C43(DE3), which have mutations that lower the expression level of T7 RNA polymerase, can be beneficial. If your S6PDH construct contains codons that are rare in E. coli, using a strain like Rosetta(DE3), which supplies tRNAs for rare codons, can significantly improve expression levels.
Q2: Should I optimize the codon usage of my S6PDH gene for E. coli expression?
A2: Yes, codon optimization can significantly enhance the expression of heterologous proteins. Replacing codons in your S6PDH gene that are infrequently used by E. coli with more common ones can improve translation efficiency and lead to higher protein yields.[1][2][3] Several online tools and gene synthesis services are available for this purpose.
Q3: What is the recommended concentration of IPTG for inducing S6PDH expression?
A3: The optimal IPTG concentration can vary depending on the expression vector and the specific protein. It is advisable to perform a small-scale pilot experiment to determine the ideal concentration. A typical starting range to test is between 0.1 mM and 1.0 mM IPTG.[4][5][6] Lower concentrations may sometimes lead to better protein folding and solubility.[7]
Q4: At what temperature should I induce S6PDH expression?
A4: While induction at 37°C can lead to high expression levels, it often results in the formation of insoluble inclusion bodies.[7] Lowering the induction temperature to a range of 15-25°C can slow down protein synthesis, which often promotes proper folding and increases the yield of soluble S6PDH.[8][9] Some studies have even shown success with temperatures as low as 6-10°C for difficult-to-express proteins.[8]
Q5: How can I determine if my recombinant S6PDH is soluble or in inclusion bodies?
A5: After cell lysis, you can separate the soluble and insoluble fractions by centrifugation. The supernatant contains the soluble proteins, while the pellet contains insoluble proteins, including inclusion bodies. You can then analyze both fractions by SDS-PAGE to visualize the distribution of your recombinant S6PDH.
Troubleshooting Guide
Problem 1: Low or No Expression of Recombinant S6PDH
| Possible Cause | Suggested Solution |
| Suboptimal Codon Usage | Synthesize a codon-optimized version of the S6PDH gene for E. coli.[1][2][3] |
| Inefficient Transcription/Translation | Use a high-copy number plasmid with a strong promoter, such as a T7-based vector (e.g., pET series). Ensure your construct has a strong ribosome binding site (RBS). |
| Protein Degradation | Use a protease-deficient E. coli strain like BL21(DE3). Add protease inhibitors to your lysis buffer. |
| Toxicity of S6PDH to E. coli | Use a tightly regulated expression system (e.g., pBAD vectors) or a strain designed for toxic proteins (e.g., C41(DE3)). Lower the induction temperature and IPTG concentration to reduce the expression rate.[7] |
| Plasmid Instability | If using an ampicillin-resistance plasmid, consider switching to carbenicillin, which is more stable. Always use freshly transformed colonies for expression cultures. |
Problem 2: Recombinant S6PDH is Expressed in Inclusion Bodies
| Possible Cause | Suggested Solution |
| High Expression Rate Leading to Misfolding | Lower the induction temperature to 15-25°C.[8][9] Reduce the IPTG concentration to 0.1-0.5 mM.[4][5][6] |
| Improper Disulfide Bond Formation (if applicable) | Although S6PDH is a cytoplasmic enzyme and less likely to have disulfide bonds, if predicted, use strains like SHuffle® or Origami™ that have an oxidizing cytoplasm to facilitate disulfide bond formation. |
| Lack of Chaperone Assistance | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding. Some commercial expression systems offer plasmids for chaperone co-expression. |
| Suboptimal Growth Medium | Use a less rich medium, such as M9 minimal medium, which can sometimes improve solubility. Adding 1% glucose to the culture medium can also be beneficial.[10] |
Quantitative Data Summary
The following table provides an example of how to structure a quantitative analysis of S6PDH expression under different conditions. The values presented are hypothetical and should be determined experimentally for your specific construct and system.
| Condition | Induction Temperature (°C) | IPTG Concentration (mM) | Soluble S6PDH Yield (mg/L of culture) | Insoluble S6PDH (as % of total S6PDH) |
| 1 | 37 | 1.0 | 5 | 90% |
| 2 | 37 | 0.5 | 8 | 85% |
| 3 | 30 | 1.0 | 15 | 60% |
| 4 | 30 | 0.5 | 20 | 50% |
| 5 | 25 | 1.0 | 25 | 30% |
| 6 | 25 | 0.5 | 35 | 20% |
| 7 | 18 | 1.0 | 30 | 10% |
| 8 | 18 | 0.5 | 40 | <5% |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant S6PDH
This protocol provides a general guideline for the expression and subsequent purification of His-tagged S6PDH.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your S6PDH expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 18°C). Add IPTG to the optimized final concentration (e.g., 0.5 mM).
-
Incubation: Continue to incubate the culture at the lower temperature with shaking for 16-24 hours.
-
Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors). Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris and inclusion bodies.
-
Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.
-
Washing: Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the bound S6PDH with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250 mM).
-
Dialysis: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and prepare for downstream applications.
Protocol 2: this compound Dehydrogenase Activity Assay
This is a general spectrophotometric assay that can be adapted for S6PDH. The assay measures the rate of NAD(P)H production at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
100 mM Tris-HCl buffer (pH 9.0)
-
5 mM MgCl2
-
2 mM NADP+ (or NAD+, depending on the coenzyme specificity of your S6PDH)
-
Purified S6PDH enzyme
-
-
Initiate Reaction: Start the reaction by adding the substrate, 50 mM this compound.
-
Measurement: Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹. One unit of S6PDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Visualizations
Caption: Experimental workflow for recombinant S6PDH expression and purification.
Caption: Cellular stress responses to high-level recombinant S6PDH expression in E. coli.
References
- 1. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]
- 2. Comparison of two codon optimization strategies to enhance recombinant protein production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Codon influence on protein expression in E. coli correlates with mRNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insights Into the Redox Sensitivity of Chloroflexi Hup-Hydrogenase Derived From Studies in Escherichia coli: Merits and Pitfalls of Heterologous [NiFe]-Hydrogenase Synthesis [frontiersin.org]
- 6. Optimization of the Expression of Genes Encoding Poly (3-hydroxyalkanoate) Synthase from Pseudomonas aeruginosa PTCC 1310 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cultivation at 6-10°C is an effective strategy to overcome the insolubility of recombinant proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of soluble eukaryotic recombinant proteins in E. coli is favoured in early log-phase cultures induced at low temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Dealing with high background in enzymatic assays for S6P.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of high background in enzymatic assays for Ribosomal Protein S6 (S6P).
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background signals in S6P enzymatic assays?
High background in S6P enzymatic assays can originate from several sources, broadly categorized as reagent-related, sample-related, or procedural/instrumentation-related issues.
-
Reagent-Related:
-
Contamination: Reagents, especially the kinase, substrate, or detection reagents (e.g., ATP, luciferase), can be contaminated with enzymes or luminescent substances.[1][2]
-
Autoluminescence: Assay reagents or components in the sample buffer may possess inherent luminescent properties.[1]
-
Substrate Instability: The S6 peptide substrate or the ATP source may degrade over time, leading to non-specific signal generation.
-
-
Sample-Related:
-
Endogenous Kinase Activity: Samples may contain endogenous kinases that can phosphorylate the S6 peptide, leading to a signal independent of the kinase being assayed.
-
Interfering Substances: The sample itself may contain compounds that interfere with the assay chemistry. Common interfering substances include EDTA (>0.5 mM), ascorbic acid (>0.2%), SDS (>0.2%), sodium azide (B81097) (>0.2%), NP-40, and Tween-20 (>1%).[3]
-
-
Procedural & Instrumentation-Related:
-
Inadequate Washing: Insufficient washing between steps can leave unbound reagents that contribute to the background signal.[4][5]
-
Incorrect Plate Choice: For luminescence-based assays, using clear or black plates instead of opaque white plates can lead to lower signal and higher background due to light leakage and crosstalk.[1][6]
-
Instrument Settings: High photomultiplier tube (PMT) gain or extended signal integration times on the plate reader can amplify background noise.[1]
-
Well-to-Well Crosstalk: High signal in one well can leak over into adjacent wells, artificially increasing their readings.[7]
-
Q2: How can I systematically identify the source of high background in my S6P assay?
A systematic approach using a series of control experiments is the most effective way to pinpoint the source of high background.
Table 1: Experimental Controls for Troubleshooting High Background
| Control Experiment | Components | Purpose | Potential Source of High Background Indicated |
| Reagent Blank | Assay buffer, detection reagents (no enzyme or sample) | To measure the intrinsic background of the reagents and microplate. | Reagent contamination or autoluminescence.[1] |
| No-Enzyme Control | Sample, substrate, assay buffer, detection reagents (no S6 Kinase) | To determine the contribution of endogenous kinases in the sample. | High endogenous kinase activity in the sample. |
| No-Substrate Control | Enzyme, sample, assay buffer, detection reagents (no S6 peptide) | To check for non-specific phosphorylation or contamination in the enzyme preparation. | Contaminated enzyme or non-specific activity. |
| No-Sample Control | Enzyme, substrate, assay buffer, detection reagents | To assess the background signal generated by the assay components in the absence of any sample-specific effects. | Intrinsic assay background or reagent contamination. |
By comparing the signals from these controls, you can systematically isolate the component contributing to the high background.
Troubleshooting Guides
This section provides detailed troubleshooting advice for specific high-background scenarios.
Scenario 1: High Signal in Reagent Blank
If you observe a high signal in wells containing only the assay buffer and detection reagents, the issue likely lies with the reagents themselves.
Table 2: Troubleshooting High Signal in Reagent Blank
| Potential Cause | Recommended Solution |
| Reagent Contamination | Prepare fresh assay buffers and detection reagents from stock solutions.[2] Ensure dedicated and clean labware is used for each reagent. |
| Autoluminescence of Reagents | Test each reagent individually in the assay plate to identify the source of autoluminescence. Consult the manufacturer's documentation for potential incompatibilities. |
| Microplate Autofluorescence | If using white plates for a luminescence assay, they can absorb ambient light and emit it during the reading. "Dark adapt" the plate by incubating it in the dark for about 10 minutes before reading.[6] |
Scenario 2: High Signal in No-Enzyme Control
A high signal in the absence of the target S6 kinase points towards activity within the sample itself.
Table 3: Troubleshooting High Signal in No-Enzyme Control
| Potential Cause | Recommended Solution |
| Endogenous Kinase Activity | Consider a sample pre-treatment step to inhibit or remove endogenous kinases. This could involve heat inactivation (if your target is heat-stable) or using a broad-spectrum kinase inhibitor cocktail (ensure it doesn't inhibit your target kinase). |
| Sample Matrix Interference | Some components in your sample lysate or buffer may interfere with the assay.[8] Try diluting your sample to see if the background decreases proportionally. If so, you may need to perform a buffer exchange or sample cleanup step. |
Scenario 3: Inconsistent or High Background Across the Plate
If the background is variable and high across the entire plate, procedural or instrumentation issues are likely culprits.
Table 4: Troubleshooting Inconsistent or High Background
| Potential Cause | Recommended Solution |
| Inadequate Washing | Increase the number and vigor of wash steps. Ensure complete aspiration of wash buffer between steps. Using an automated plate washer can improve consistency.[5][9] |
| Well-to-Well Crosstalk | If a very high signal well is adjacent to a low signal well, crosstalk may be occurring.[7] Ensure you are using high-quality, opaque white plates for luminescence assays. Some plate readers have settings to minimize crosstalk. |
| Pipetting Errors | Inaccurate pipetting can lead to variability. Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed into all wells to minimize variations.[2][3] |
| Incorrect Incubation Times/Temperatures | Adhere strictly to the recommended incubation times and temperatures in the protocol.[3] Inconsistent timing can lead to variable background. |
Experimental Protocols
Standard S6P Kinase Assay Protocol (Luminescence-Based)
This protocol is a representative example for measuring S6 kinase activity.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
-
Prepare S6 peptide substrate stock solution (e.g., 1 mg/mL in ultrapure water).
-
Prepare ATP stock solution (e.g., 10 mM in ultrapure water).
-
Prepare S6 Kinase dilution series in assay buffer.
-
Allow all reagents to equilibrate to room temperature before use.[3]
-
-
Assay Procedure:
-
In a white, opaque 96-well plate, add 10 µL of each S6 Kinase dilution or sample.
-
Add 20 µL of a master mix containing the S6 peptide substrate and ATP to each well to initiate the kinase reaction. The final concentrations should be optimized for your specific enzyme and substrate.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 30 µL of the detection reagent (e.g., a commercial ADP-Glo™ or similar luciferase-based reagent that measures ADP production) to each well.
-
Incubate at room temperature for 40 minutes as per the detection reagent manufacturer's instructions.
-
Add 60 µL of the final detection solution to convert the signal to luminescence.
-
Incubate for 30 minutes in the dark.[6]
-
Measure luminescence using a plate reader.
-
Visualizations
S6P Signaling Pathway
The diagram below illustrates the canonical signaling pathway leading to the phosphorylation of ribosomal protein S6.
Caption: The mTOR/S6K signaling cascade.
Troubleshooting Workflow for High Background
This flowchart provides a logical sequence of steps to diagnose and resolve high background issues in your S6P enzymatic assay.
Caption: A step-by-step guide to troubleshooting high background.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. arp1.com [arp1.com]
- 6. agilent.com [agilent.com]
- 7. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 8. Clinical Laboratory Testing Interference | CLSI [clsi.org]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Extraction of Sorbitol-6-Phosphate from Tissues
This technical support center provides researchers, scientists, and drug development professionals with best practices for extracting Sorbitol-6-Phosphate (S6P) from animal tissues. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to address common issues encountered during the extraction and analysis process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in obtaining reliable this compound measurements from tissues?
A1: The most critical initial step is to rapidly quench all enzymatic activity within the tissue sample. This is best achieved by snap-freezing the tissue in liquid nitrogen immediately upon collection. This process halts metabolic activity, preventing the degradation or alteration of this compound levels.
Q2: Which solvent system is recommended for extracting this compound?
A2: For polar metabolites like this compound, a cold solvent mixture is highly effective. Commonly used and recommended systems include methanol (B129727):water or acetonitrile:methanol:water. A two-phase extraction using a mixture of methanol, water, and chloroform (B151607) can also be employed to separate polar metabolites from non-polar lipids.[1] Perchloric acid (PCA) extraction is another widely used method for water-soluble metabolites.[2][3]
Q3: How can I quantify the amount of this compound in my extract?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[4][5][6][7][8][9] This technique allows for the separation of S6P from other isomers and provides accurate concentration measurements, often using a stable isotope-labeled internal standard for enhanced precision.[5][10]
Q4: What type of liquid chromatography column is best suited for this compound analysis?
A4: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for the separation of highly polar compounds like sugar phosphates.[5][7][9][11] These columns provide good retention and separation of isomers, which is crucial for accurate quantification.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Incomplete quenching of metabolism leading to S6P degradation. | Ensure immediate snap-freezing of the tissue in liquid nitrogen upon collection. For cultured cells, rapid quenching with a cold solvent like 80% methanol can be effective.[1][12] |
| Inefficient extraction from the tissue matrix. | Ensure thorough homogenization of the tissue in the extraction solvent. Sonication or bead beating can improve cell lysis and extraction efficiency. | |
| Degradation of S6P during sample processing. | Keep samples on ice or at 4°C throughout the extraction procedure to minimize enzymatic degradation.[1] Sugar phosphates can be unstable, so minimizing the time between extraction and analysis is crucial.[4] | |
| High variability between replicate samples | Inconsistent tissue sample size or composition. | Use a consistent amount of tissue for each extraction and, if possible, use a homogenous portion of the tissue. Normalizing the final results to tissue weight or total protein content can help reduce variability. |
| Incomplete removal of interfering substances. | The presence of salts or other matrix components can interfere with LC-MS/MS analysis. Ensure proper cleanup of the extract, for example, through protein precipitation and centrifugation.[10] | |
| Poor chromatographic peak shape (e.g., tailing) | Interaction of the phosphate (B84403) group with the analytical column. | Using a column with a PEEK lining can help prevent the adsorption of phosphorylated saccharides.[7] The addition of a tail-sweeping reagent like methylphosphonic acid to the mobile phase can also improve peak shape.[8] |
| Metabolite leakage during quenching (for cell cultures) | Cell membrane damage caused by the quenching solvent. | The concentration of the organic solvent used for quenching is critical. While 60% cold methanol can cause leakage in some cell types, 80% methanol may offer better preservation.[1][12] Optimization for your specific cell type is recommended. |
Quantitative Data Summary
The following table summarizes representative recovery data for sugar phosphates from tissue samples using different extraction methods. While specific data for this compound is limited in the literature, these values for similar compounds provide a useful comparison.
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Trichloroacetic Acid Extraction | Glucose-6-Phosphate | Peas and Potatoes | ~95% | [13] |
| Trichloroacetic Acid Extraction | Adenosine 5'-triphosphate | Peas and Potatoes | ~95% | [13] |
| Two-level spiking approach | Selected metabolites | Populus leaf extracts | 79-107% | [4] |
Detailed Experimental Protocol: Extraction of this compound from Animal Tissues
This protocol outlines a best-practice method for the extraction of this compound from animal tissues for subsequent LC-MS/MS analysis, synthesized from established methods for polar and phosphorylated metabolites.
1. Materials and Reagents:
-
Liquid Nitrogen
-
Pre-chilled (-80°C) extraction solvent: 80% Methanol in water (HPLC-grade)
-
Internal Standard (e.g., ¹³C₆-Sorbitol-6-Phosphate)
-
Homogenizer (e.g., bead beater or sonicator)
-
Microcentrifuge tubes
-
Refrigerated centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
2. Sample Collection and Quenching:
-
Immediately upon excision, snap-freeze the tissue sample (10-50 mg) in liquid nitrogen.
-
Store frozen tissue at -80°C until extraction.
3. Homogenization and Extraction:
-
Pre-cool all necessary equipment and solutions.
-
Transfer the frozen tissue to a pre-chilled microcentrifuge tube containing pre-chilled grinding beads (if using a bead beater).
-
Add 1 mL of ice-cold 80% methanol containing the internal standard to the tube.
-
Immediately homogenize the tissue until a uniform suspension is achieved. Perform homogenization in short bursts, keeping the sample on ice between bursts to prevent heating.
-
Vortex the homogenate for 1 minute at 4°C.
4. Protein Precipitation and Clarification:
-
Incubate the homogenate on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the sample at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new pre-chilled microcentrifuge tube.
5. Sample Drying and Reconstitution:
-
Dry the supernatant to a pellet using a vacuum concentrator. Ensure no heat is applied to prevent degradation of the analytes.
-
The dried extract can be stored at -80°C until analysis.
-
For LC-MS/MS analysis, reconstitute the dried pellet in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Visualizations
Caption: The Sorbitol Metabolic Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. nmrprobe.org [nmrprobe.org]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. shodexhplc.com [shodexhplc.com]
- 8. Analysis of Selected Sugars and Sugar Phosphates in Mouse Heart Tissue by Reductive Amination and Liquid Chromatography-Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a quantitative ultra performance LC® hydrophilic interaction liquid chromatography MS/MS method to measure fructose and sorbitol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative determination of endogenous sorbitol and fructose in human nerve tissues by atmospheric-pressure chemical ionization liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of phosphate esters in plant material. Extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Sorbitol-6-phosphate during storage.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Sorbitol-6-phosphate (S6P) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound (S6P) is primarily due to two factors:
-
Chemical Hydrolysis: The phosphate (B84403) ester bond in S6P can be hydrolyzed, cleaving it into sorbitol and inorganic phosphate. This process is sensitive to pH, with increased rates in acidic conditions.[1][2] Simple phosphomonoesters like glucose-6-phosphate are most susceptible to hydrolysis around pH 4.[1]
-
Enzymatic Degradation: The presence of phosphatases, either from microbial contamination or endogenous to experimental samples, can rapidly dephosphorylate S6P to sorbitol.[3][4]
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term stability, solid this compound, often supplied as a salt (e.g., barium or potassium salt), should be stored at -20°C.[1][] The container should be tightly sealed to protect it from moisture, as the compound can be hygroscopic.
Q3: How should I store this compound in solution?
A3: For optimal stability, aqueous solutions of this compound should be prepared in a buffer with a pH close to neutral or slightly alkaline.[1] It is highly recommended to divide the solution into small, single-use aliquots and store them frozen at -20°C or below.[1] This practice minimizes the risks of contamination and degradation from repeated freeze-thaw cycles.
Q4: Can I store this compound solutions at 4°C?
A4: Short-term storage at 4°C may be acceptable for a limited period. However, for storage longer than a few days, freezing at -20°C is strongly advised to inhibit both chemical hydrolysis and potential microbial growth.[1]
Q5: My experiment is sensitive to cryoprotectants. How can I store S6P without freezing?
A5: If freezing is not an option, prepare the solution using sterile techniques with sterile, nuclease-free water and store it at 4°C. Consider adding a bacteriostatic agent if it does not interfere with your downstream applications.[1] However, be aware that the risk of degradation increases with prolonged storage at this temperature.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results using S6P. | Degradation of S6P stock solution. | Prepare fresh S6P solution from solid stock. Perform a quality control check on the new solution. Implement storage in single-use aliquots at -20°C. |
| Observed loss of phosphate from S6P in the assay. | 1. Chemical hydrolysis due to acidic pH. 2. Enzymatic degradation by phosphatases. | 1. Ensure the pH of your buffers and solutions is neutral or slightly alkaline. 2. Use sterile reagents and techniques. If phosphatase contamination is suspected, consider adding a general phosphatase inhibitor cocktail if compatible with your experiment. |
| Precipitate forms in the S6P solution upon thawing. | Formation of insoluble salts or degradation products. | Centrifuge the tube to pellet the precipitate and use the supernatant. For future use, consider preparing the solution in a different buffer system or at a lower concentration. |
| Visible microbial growth in the S6P stock solution. | Contamination during handling. | Discard the contaminated stock immediately. Prepare a new solution using sterile filtration (0.22 µm filter) and handle it under aseptic conditions. |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature (Solid) | -20°C | Minimizes chemical degradation and preserves long-term stability.[1][] |
| Storage Temperature (Solution) | -20°C (frozen aliquots) | Prevents microbial growth and slows hydrolysis.[1] |
| pH of Solution | 7.0 - 8.0 | Sugar phosphates are more stable at neutral to slightly alkaline pH.[1] |
| Maximum Hydrolysis Rate (pH) | ~4 | Avoid acidic conditions to minimize chemical degradation.[1][2] |
Experimental Protocols
Protocol: Stability Assessment of this compound Solution
This protocol outlines a method to assess the stability of a this compound solution under different storage conditions.
1. Materials:
- This compound (solid)
- Nuclease-free water
- Buffer of choice (e.g., 50 mM Tris-HCl, pH 7.5)
- Sterile microcentrifuge tubes
- Incubators/water baths set at 4°C, room temperature (RT), and 37°C
- Freezer at -20°C
- Analytical method for quantifying S6P (e.g., HPLC-PAD or a coupled enzyme assay)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 10 mM) in the chosen buffer.
- Filter the solution through a 0.22 µm sterile filter.
- Aliquot the sterile solution into multiple microcentrifuge tubes for each storage condition.
- Time Zero (T0) Analysis: Immediately analyze a fresh aliquot to determine the initial concentration of S6P.
- Storage: Place the aliquots at the different storage temperatures: -20°C, 4°C, RT, and 37°C.
- Time Point Analysis: At regular intervals (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
- Thaw the frozen samples on ice.
- Analyze the concentration of S6P in each sample using a validated analytical method.
- Data Analysis: Plot the concentration of S6P as a function of time for each storage condition to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing this compound stability.
References
Optimizing enzyme concentration for S6PDH kinetic analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers performing kinetic analyses of Sorbitol-6-Phosphate Dehydrogenase (S6PDH).
Frequently Asked Questions (FAQs)
Q1: What is S6PDH and what is its primary function?
This compound dehydrogenase (S6PDH) is an enzyme that catalyzes the interconversion of D-sorbitol-6-phosphate (S6P) to D-fructose-6-phosphate (F6P).[1] In many bacteria, such as E. coli, it is part of the sorbitol catabolic pathway.[2] The reaction is dependent on a nicotinamide (B372718) cofactor, typically NADH or NADPH. For example, the S6PDH from E. coli catalyzes the NADH-dependent conversion of D-fructose 6-phosphate to D-sorbitol 6-phosphate.[1][2] In plants like apples (Malus domestica), S6PDH is a key enzyme in the synthesis of sorbitol, a major photosynthetic product.[3]
Q2: How is the kinetic activity of S6PDH typically measured?
S6PDH activity is measured by monitoring the change in absorbance of the nicotinamide cofactor (NADH or NADPH) at 340 nm.[4] The rate of NADH oxidation to NAD+ (or NADPH oxidation to NADP+) during the conversion of S6P to F6P results in a decrease in absorbance at 340 nm. Conversely, the reduction of NAD+ to NADH (or NADP+ to NADPH) during the conversion of F6P to S6P leads to an increase in absorbance at 340 nm.[4][5] The initial rate of this absorbance change is directly proportional to the enzyme's activity.[5][6]
Q3: What is the first step in optimizing S6PDH concentration for a kinetic assay?
The first and most critical step is to perform an enzyme titration.[7][8] This involves measuring the reaction rate at a fixed, saturating concentration of substrates while varying the concentration of the S6PDH enzyme. The goal is to find the lowest enzyme concentration that produces a robust, linear reaction rate over a reasonable time period.[7][8] This ensures that the measured rate is proportional to the enzyme's activity and that the substrate is not rapidly depleted.[7]
Q4: What are typical starting concentrations for substrates and cofactors in an S6PDH assay?
While optimal concentrations should always be determined empirically, published studies provide a reasonable starting point. For the reaction converting fructose-6-phosphate (B1210287) to this compound, typical concentrations might be:
It is crucial to use substrate concentrations at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to enzyme activity.[8]
S6PDH Reaction Pathway
Caption: The S6PDH-catalyzed reduction of F6P to S6P with the oxidation of NADH.
Troubleshooting Guide
Q5: My reaction shows a high background signal in the 'no-enzyme' control. What is causing this?
A high background signal can obscure the true enzyme kinetics.[7] Potential causes include substrate instability, where the substrate degrades spontaneously, or contamination in the buffer or reagents.[7][8]
Solutions:
-
Component Check: Measure the absorbance of the buffer, substrate, and cofactor solutions individually to pinpoint the source of the high background.[7]
-
Fresh Reagents: Always prepare substrate and cofactor solutions fresh before each experiment.[7][9]
-
Protease Inhibitors: If you suspect contaminating proteases in a non-purified enzyme sample are degrading the S6PDH, consider adding a protease inhibitor cocktail.[7]
Q6: I am not observing any reaction (no change in A340) after adding S6PDH. What should I do?
This indicates a critical issue with one or more components of the assay.
Solutions:
-
Verify Enzyme Activity: Confirm the enzyme is active with a positive control using known optimal conditions. Improper storage or repeated freeze-thaw cycles can inactivate the enzyme.[7][9]
-
Check All Reagents: Ensure that no component, especially the substrate or cofactor, was omitted from the reaction mixture.[10]
-
Buffer pH and Composition: Verify the pH of your buffer. Enzyme activity is highly pH-dependent. Also, ensure the buffer does not contain inhibitors like sodium azide, which can inhibit dehydrogenase activity.[9][10]
Q7: The reaction rate is not linear and plateaus very quickly. Why is this happening?
A non-linear reaction rate, especially one that slows down rapidly, suggests a deviation from initial velocity conditions.
Solutions:
-
Decrease Enzyme Concentration: This is the most common cause. The enzyme concentration is too high, leading to rapid substrate depletion.[7] Perform an enzyme titration to find a concentration that gives a linear rate for several minutes.
-
Check for Substrate/Cofactor Limitation: Ensure substrate and cofactor concentrations are well above their Km values and are not being exhausted during the measurement period.
-
Product Inhibition: The product of the reaction may be inhibiting the enzyme. Analyzing the kinetics over a shorter time frame might be necessary to capture the true initial velocity.
Caption: A logical workflow for troubleshooting common issues in S6PDH kinetic assays.
Experimental Protocols
Protocol 1: Enzyme Titration for Optimal S6PDH Concentration
This protocol helps determine the ideal amount of S6PDH that provides a strong, linear signal without rapidly depleting the substrate.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Stock: 100 mM D-Fructose-6-Phosphate (F6P).
-
Cofactor Stock: 10 mM NADH.
-
Enzyme Dilutions: Prepare a series of S6PDH dilutions in cold assay buffer (e.g., ranging from 1 µg/mL to 100 µg/mL). Keep on ice.
-
-
Prepare Reaction Master Mix:
-
For a 1 mL final reaction volume, prepare a master mix containing the buffer, F6P, and NADH at their final desired concentrations (e.g., 50 mM Tris-HCl, 3 mM F6P, 0.15 mM NADH).[4] Prepare enough for all dilutions plus a 'no-enzyme' control.
-
-
Assay Measurement:
-
Set a UV-Vis spectrophotometer to read absorbance at 340 nm and maintain a constant temperature (e.g., 25°C or 37°C).[11]
-
Add the master mix to a cuvette and let it equilibrate to the set temperature.
-
Blank the spectrophotometer using the master mix.
-
Initiate the reaction by adding a small, fixed volume (e.g., 10 µL) of the first S6PDH dilution. Mix quickly by gentle inversion.
-
Immediately start recording the absorbance at 340 nm for 3-5 minutes.[11]
-
Repeat the measurement for each enzyme dilution.
-
-
Data Analysis:
-
Calculate the initial velocity (ΔA340/min) from the linear portion of each curve.
-
Plot the initial velocity against the enzyme concentration.
-
The optimal concentration is the lowest amount of enzyme that gives a robust, linear rate well above the background noise.[8]
-
Caption: Experimental workflow for determining the optimal S6PDH concentration.
Data Presentation
Table 1: Quick Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| High Background | Substrate/reagent instability or contamination.[7] | Measure components individually; prepare fresh solutions.[7] |
| No/Low Signal | Inactive enzyme; missing reagent; incorrect buffer pH.[7][9] | Use a positive control; verify all components were added; check buffer pH.[7][10] |
| Non-Linear Rate | Enzyme concentration too high; substrate depletion.[7] | Decrease enzyme concentration; perform an enzyme titration.[7] |
| Erratic Replicates | Pipetting errors; poor mixing; temperature fluctuation.[10][12] | Use calibrated pipettes; ensure thorough mixing; use a temperature-controlled cuvette holder.[9][10] |
Table 2: Known Inhibitors of E. coli S6PDH
| Inhibitor | IC₅₀ (µM) | Notes |
| 5-phospho-D-arabinonohydroxamic acid | 40 ± 1 | Substrate analogue inhibitor.[2][13] |
| 5-phospho-D-arabinonate | 48 ± 3 | Substrate analogue inhibitor.[2][13] |
| D-mannose 6-phosphate | 7.5 ± 0.4 | The most potent inhibitor reported for E. coli S6PDH.[1][2][14] |
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. uniprot.org [uniprot.org]
- 4. Development of an in vitro multi-enzyme system for efficient one-pot biosynthesis of sorbitol from fructose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Glucose-6-Phosphate Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. novateinbio.com [novateinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. abinscience.com [abinscience.com]
- 13. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
Navigating Linearity Challenges in Sorbitol-6-Phosphate Standard Curves: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve linearity issues encountered during the quantification of Sorbitol-6-phosphate. This guide offers detailed troubleshooting in a question-and-answer format, a step-by-step experimental protocol for generating a reliable standard curve, and a summary of key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is a standard curve and why is its linearity important?
A standard curve is a fundamental tool in quantitative assays. It is generated by measuring the response (e.g., absorbance, fluorescence) of a series of known concentrations of a substance (the standard). The linearity of this curve is crucial because it establishes a predictable and proportional relationship between the concentration of the substance and the measurement signal. This allows for the accurate determination of the concentration of the substance in unknown samples. A non-linear curve can lead to inaccurate quantification.
Q2: My this compound standard curve is not linear. What are the most common general causes?
Non-linearity in standard curves can arise from several factors, many of which are related to experimental technique or the inherent limitations of the assay.[1][2] Common culprits include:
-
Pipetting errors: Inaccurate or inconsistent pipetting of standards or reagents can introduce significant variability.[1]
-
Improper reagent preparation: Incorrectly diluted standards, improperly thawed or mixed reagents, or the use of expired components can all affect the reaction.[1]
-
Incorrect incubation times or temperatures: Deviations from the optimal conditions for the enzymatic reaction can lead to inconsistent results.[1]
-
Instrument limitations: The detector of the plate reader or spectrophotometer may have a limited linear range. At very high or very low concentrations, the signal may no longer be proportional to the concentration.[3]
-
Contamination: Contamination of reagents, buffers, or samples can interfere with the assay.
Troubleshooting Guide: Addressing Specific Linearity Issues
Q3: The absorbance values for my higher concentration standards are plateauing. What does this indicate and how can I fix it?
A plateau at higher concentrations often suggests that a component of the reaction is becoming a limiting factor or the detector is saturated.
-
Enzyme/Substrate Saturation: The concentration of the enzyme or a co-factor (like NAD⁺) in the reaction mix may be insufficient to process the high concentration of this compound, leading to a maximal reaction velocity (Vmax).
-
Detector Saturation: The absorbance values may be exceeding the linear range of the spectrophotometer.[3]
Troubleshooting Steps:
-
Dilute Standards: Prepare a new set of standards with a lower concentration range.
-
Check Reagent Concentrations: Ensure that the concentrations of the enzyme (this compound dehydrogenase) and any co-factors are optimal as per the assay protocol.
-
Reduce Sample Volume: If your unknown samples are also showing high absorbance, dilute them to fall within the linear portion of the standard curve.[4]
Q4: My standard curve has a poor R-squared value (e.g., <0.99), and the points are scattered. What should I investigate?
A low R-squared value indicates poor correlation and significant variability between the data points.
Troubleshooting Steps:
-
Review Pipetting Technique: Ensure you are using calibrated pipettes and proper technique to minimize errors, especially when handling small volumes.[1][5] Preparing a master mix for the reaction components can also improve consistency.[1]
-
Ensure Proper Mixing: Thoroughly mix all reagents and standards before use. Inadequate mixing can lead to heterogeneous solutions.
-
Check for Air Bubbles: Air bubbles in the wells of the microplate can interfere with the light path and lead to inaccurate absorbance readings.[1] Pipette gently against the side of the well to avoid introducing bubbles.
-
Verify Incubation Conditions: Double-check the incubation time and temperature to ensure they are consistent for all standards and samples.
Q5: The absorbance of my blank (zero standard) is unexpectedly high. What could be the cause?
A high blank reading can be due to contamination or issues with the reagents.
Troubleshooting Steps:
-
Check Reagents for Contamination: The assay buffer, enzyme, or other reagents may be contaminated with a substance that absorbs at the measurement wavelength. Prepare fresh reagents.
-
Use a Reagent Blank: In addition to a standard blank (with no this compound), consider running a reagent blank (containing all reaction components except the enzyme) to pinpoint the source of the high background.
-
Ensure Clean Labware: Use clean, disposable labware to avoid contamination from detergents or previous experiments.
Experimental Protocol: Generating a this compound Standard Curve
This protocol is based on a typical enzymatic assay for this compound using this compound dehydrogenase (S6PDH), which catalyzes the conversion of this compound to Fructose-6-phosphate with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm.
Materials:
-
This compound standard
-
This compound dehydrogenase (S6PDH)
-
NAD⁺ solution
-
Assay Buffer (e.g., Tris-HCl or pyrophosphate buffer, pH ~8.5-9.0)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of this compound Standards:
-
Prepare a stock solution of this compound (e.g., 10 mM) in assay buffer.
-
Perform serial dilutions of the stock solution to create a range of standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
50 µL of each this compound standard or unknown sample.
-
100 µL of Assay Buffer.
-
20 µL of NAD⁺ solution.
-
-
Mix the contents of the wells gently by tapping the plate.
-
Take an initial absorbance reading at 340 nm (A_initial).
-
Initiate the reaction by adding 30 µL of S6PDH solution to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
After incubation, take a final absorbance reading at 340 nm (A_final).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each standard and sample by subtracting the initial absorbance from the final absorbance (ΔA = A_final - A_initial).
-
Subtract the ΔA of the blank (0 mM standard) from the ΔA of all other standards and samples.
-
Plot the corrected ΔA values against the corresponding this compound concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the R-squared value.
-
Use the equation of the line to calculate the concentration of this compound in the unknown samples.
-
Quantitative Data Summary
The following table provides typical concentration ranges and expected outcomes for a this compound standard curve assay. Note that these values may vary depending on the specific assay kit and reagents used.
| Parameter | Recommended Range/Value |
| This compound Standard Concentration | 0 - 1.0 mM |
| Wavelength for Absorbance Reading | 340 nm |
| Expected R-squared (R²) Value | ≥ 0.99 |
| Incubation Temperature | 25°C or 37°C |
| Incubation Time | 30 - 60 minutes |
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting linearity issues in a this compound standard curve.
Caption: Troubleshooting workflow for non-linear standard curves.
The following diagram illustrates the key steps in the this compound dehydrogenase signaling pathway, which is the basis for the enzymatic assay.
Caption: Enzymatic reaction for this compound quantification.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 3. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
False negatives in G6PD deficiency testing during hemolytic events.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals regarding false-negative results in Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency testing, particularly during hemolytic events.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of false-negative G6PD deficiency test results during a hemolytic event?
The most critical cause of false-negative G6PD testing is performing an enzymatic assay during or shortly after a hemolytic episode. During hemolysis, older red blood cells (RBCs), which have the lowest G6PD levels, are selectively destroyed.[1] The body compensates by releasing a high number of young red blood cells and reticulocytes into circulation.[2] These young cells contain significantly higher, sometimes near-normal, levels of G6PD enzyme activity, even in genetically deficient individuals.[3][4][5] This burst of G6PD-rich young cells can mask the underlying deficiency, leading to a falsely normal or borderline test result.[3][6]
Q2: My quantitative G6PD assay returned a "normal" result for a patient with clear signs of acute hemolytic anemia. How should I interpret this?
A "normal" G6PD enzyme activity result in the context of a recent hemolytic episode is highly suspect and should not be used to rule out G6PD deficiency.[6][7] The presence of reticulocytosis can elevate the overall measured enzyme activity into the normal range.[3] It is crucial to consider the clinical context.[6] The American Academy of Pediatrics (AAP) and other guidelines recommend repeat testing at least 2-3 months after the hemolytic event, once the reticulocyte count has normalized, to obtain an accurate diagnosis.[5]
Q3: How soon after a blood transfusion can we reliably test for G6PD deficiency?
Testing after a recent blood transfusion can produce false-negative results because the donor's G6PD-normal red blood cells will mask the recipient's deficient cells.[6] It is recommended to wait at least 120 days, the full lifespan of an RBC, after a transfusion before performing a G6PD enzyme assay.[8][6] Even 50 days post-transfusion, donor cell contamination of 6-12% can be enough to elevate enzyme activity and obscure a diagnosis.[8][6] If a diagnosis is required urgently and cannot be delayed, molecular genotyping is the preferred method as it is not affected by transfusions.[8]
Q4: Are there specific challenges in diagnosing G6PD deficiency in heterozygous females?
Yes, diagnosing heterozygous females is a significant challenge. Due to random X-chromosome inactivation (lyonization), these individuals have two distinct populations of red blood cells: one with normal G6PD activity and one that is G6PD-deficient.[4] Standard spectrophotometric tests measure the average enzyme activity across all cells and may yield a normal or borderline result, failing to detect the deficiency.[8] More sensitive methods like flow cytometry or chromate (B82759) inhibition tests are better at identifying the mosaic cell population.[9] Molecular genotyping can also definitively identify carrier status.[4]
Q5: Which testing method is most reliable during an acute hemolytic crisis?
During an acute hemolytic crisis, G6PD genotyping (DNA testing) is the most reliable method.[10][7] Unlike enzyme activity assays, which are influenced by reticulocytosis and blood transfusions, genotyping directly analyzes the G6PD gene for mutations and can be performed at any time.[10][11] However, it's important to note that some genetic testing arrays may only screen for common mutations, potentially missing rarer variants.[4]
Troubleshooting Guide
Issue: Unexpected Normal G6PD Result Post-Hemolysis
If a G6PD enzyme assay shows normal activity in a patient with a recent history of hemolysis, consider the following factors and recommended actions.
Table 1: Factors Leading to False-Negative G6PD Enzymatic Assay Results
| Factor | Mechanism of Interference | Recommended Action & Timing | Citations |
|---|---|---|---|
| Acute Hemolysis & Reticulocytosis | Older, G6PD-deficient RBCs are destroyed, while newly produced reticulocytes have high G6PD activity, masking the deficiency. | Delay enzyme testing for 2-3 months after the event to allow the RBC population to stabilize. | [5] |
| Recent Blood Transfusion | Donor RBCs with normal G6PD activity dilute the patient's deficient RBC population. | Wait a minimum of 120 days after transfusion before enzyme testing. If urgent, use genotyping. | [8][6] |
| Heterozygous Females | Random X-chromosome inactivation results in a mosaic population of deficient and normal RBCs, leading to intermediate or normal average enzyme activity. | Use more sensitive methods like flow cytometry or perform molecular genotyping to confirm carrier status. | [4] |
| Improper Sample Preparation | Contamination with white blood cells (WBCs) or platelets, which have high G6PD activity, can falsely elevate results. | Ensure proper removal of the buffy coat or use filtration methods before performing the assay. |[6] |
Logical Workflow for G6PD Testing
To avoid false negatives, a systematic approach to G6PD testing is essential. The following diagram outlines a recommended workflow for diagnosing G6PD deficiency, especially when hemolysis is suspected.
Caption: Recommended workflow for G6PD deficiency diagnosis.
Mechanism of False Negatives during Hemolysis
The following diagram illustrates how reticulocytosis during a hemolytic crisis can mask an underlying G6PD deficiency in enzymatic assays.
Caption: Mechanism of false negatives due to reticulocytosis.
Data & Protocols
Comparison of G6PD Testing Methods
Choosing the correct test is critical for an accurate diagnosis. The table below compares the most common methodologies.
Table 2: Comparison of G6PD Deficiency Testing Methods
| Test Type | Principle | Advantages | Limitations |
|---|---|---|---|
| Qualitative (e.g., Fluorescent Spot Test) | Detects NADPH generation via fluorescence under UV light.[1] | Rapid, inexpensive, suitable for large-scale screening.[1][12] | Not reliable for detecting heterozygous females or moderate deficiency; provides a binary (deficient/normal) result.[1][13] |
| Quantitative (Spectrophotometry) | Measures the rate of NADPH production by observing the change in absorbance at 340 nm.[10][9] | "Gold standard" for measuring enzyme activity; provides a precise numerical value.[9][12] | Prone to false negatives during hemolytic events and after transfusions; less reliable for heterozygous females.[10][11] |
| Molecular (Genotyping) | Detects specific mutations in the G6PD gene via methods like PCR.[1] | Unaffected by hemolysis or transfusions; definitive for identifying specific variants and carrier status.[10][11] | May miss rare or novel mutations not included in the test panel; more expensive and less readily available.[4] |
| Cytofluorometry / Flow Cytometry | Measures enzyme activity in individual cells, allowing for visualization of mosaic RBC populations. | Highly sensitive for detecting heterozygous females.[8] | Requires specialized equipment and expertise; not widely available for routine clinical use.[14] |
G6PD and the Pentose (B10789219) Phosphate (B84403) Pathway
G6PD catalyzes the first committed step in the pentose phosphate pathway (PPP), the sole source of NADPH in red blood cells. NADPH is essential for regenerating reduced glutathione (B108866) (GSH), which protects the cell from oxidative damage.
Caption: Role of G6PD in the Pentose Phosphate Pathway.
Experimental Protocols
Protocol 1: Quantitative Spectrophotometric Assay
This is the standard method for determining the level of G6PD enzyme activity.[10]
-
Sample Preparation: Collect whole blood in an EDTA-containing tube. To prevent falsely elevated results, remove leukocytes and platelets by centrifugation to isolate the red blood cells and carefully remove the buffy coat, or by passing the sample through an α-cellulose/microcrystalline cellulose (B213188) column.[6][11]
-
Hemolysate Preparation: Lyse the washed red blood cells with a lysing agent (e.g., digitonin (B1670571) solution or saponin) to release the intracellular contents, including the G6PD enzyme.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing buffer, glucose-6-phosphate (the substrate), and NADP+ (the coenzyme). The mixture should be pre-warmed to a specific temperature (e.g., 30°C or 37°C).[9]
-
Measurement: Add the hemolysate to the cuvette to initiate the reaction. Place the cuvette in a spectrophotometer.
-
Data Acquisition: Measure the rate of increase in absorbance at 340 nm over several minutes. This change corresponds to the reduction of NADP+ to NADPH.[9]
-
Calculation: Calculate the G6PD enzyme activity based on the rate of NADPH formation and normalize it to the hemoglobin concentration of the hemolysate. Results are typically expressed as units per gram of hemoglobin (U/g Hb).[9]
Protocol 2: Qualitative Fluorescent Spot Test (FST)
This is a common, rapid screening test for severe G6PD deficiency.[1]
-
Sample Preparation: Collect a small sample of whole blood.
-
Reaction Mixture: Mix the blood with a reagent solution containing glucose-6-phosphate, NADP+, saponin (B1150181) (to lyse the cells), and buffer.
-
Incubation: Spot the mixture onto filter paper and incubate at room temperature for 5-10 minutes.
-
Visualization: Examine the spot under a long-wave ultraviolet (UV) light.
-
Interpretation:
References
- 1. Diagnosis and Management of G6PD Deficiency | AAFP [aafp.org]
- 2. Glucose-6-Phosphate Dehydrogenase (G6PD) Deficiency - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 3. droracle.ai [droracle.ai]
- 4. g6pddf.org [g6pddf.org]
- 5. Glucose‐6‐phosphate dehydrogenase deficiency: not exclusively in males - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. ashpublications.org [ashpublications.org]
- 8. droracle.ai [droracle.ai]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Incorporating G6PD genotyping to identify patients with G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. qrishealth.com [qrishealth.com]
- 13. vivaxmalaria.org [vivaxmalaria.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Technical Support Center: Sorbitol and Myo-inositol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of sorbitol and myo-inositol. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for analyzing sorbitol and myo-inositol?
A1: The most common methods for analyzing sorbitol and myo-inositol include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and enzymatic assays.[1][2][3][4] GC-MS often requires a derivatization step to make the analytes volatile.[5][6] HPLC methods can be performed with or without derivatization, depending on the detection method used.[2][4][7] Enzymatic assays are specific for D-sorbitol and typically involve the enzyme sorbitol dehydrogenase.[1][8][9]
Q2: What is derivatization and why is it necessary for sorbitol and myo-inositol analysis?
A2: Derivatization is a chemical modification of the analytes to enhance their analytical properties. For sorbitol and myo-inositol, which are non-volatile sugar alcohols, derivatization is often required for GC-MS analysis to make them volatile enough to pass through the gas chromatograph.[5] Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) ethers) or the formation of butylboronate derivatives.[3][5] For HPLC, derivatization can be used to add a chromophore (a light-absorbing group) to the molecules, allowing for sensitive UV detection.[2][4]
Q3: Can I measure sorbitol and myo-inositol in different types of samples?
A3: Yes, methods have been developed to measure sorbitol and myo-inositol in a variety of biological samples, including plasma, serum, tissue (e.g., kidney, lens, nerve), and even plant material.[2][4][5][7][10] The sample preparation protocol will vary depending on the complexity of the sample matrix.
Q4: What are the key considerations for sample extraction?
A4: The key considerations for sample extraction are to efficiently isolate sorbitol and myo-inositol from the sample matrix while removing interfering substances like proteins and lipids. A common technique for biological fluids like plasma or serum is protein precipitation using agents like zinc sulfate (B86663) and barium hydroxide (B78521) or by using spin columns.[9][10] For tissue samples, homogenization followed by a two-phase liquid-liquid extraction (e.g., with chloroform/methanol) is often employed to separate the polar analytes from lipids.[2][5]
Troubleshooting Guides
Issue 1: Low or no signal for sorbitol/myo-inositol in GC-MS analysis.
| Possible Cause | Suggested Solution |
| Incomplete Derivatization | Ensure derivatization reagents are fresh and not expired. Optimize the reaction time and temperature as derivatization can be sensitive to these parameters. For silylation, ensure anhydrous conditions as moisture can quench the reaction.[5][6] |
| Analyte Degradation | Sorbitol and myo-inositol can be sensitive to high temperatures. Check the GC inlet temperature and consider lowering it if possible. |
| Poor Extraction Recovery | Evaluate the efficiency of your extraction protocol. For liquid-liquid extractions, ensure proper phase separation and consider performing multiple extractions of the aqueous phase. For solid-phase extraction (SPE), ensure the correct sorbent and elution solvents are being used. |
| Matrix Effects in the Ion Source | Complex sample matrices can suppress the ionization of the target analytes. Improve sample cleanup to remove interfering compounds. Consider using an isotopically labeled internal standard to correct for matrix effects. |
Issue 2: Poor peak shape or resolution in HPLC analysis.
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For underivatized analysis, specialized columns like those with strong cation-exchange resins or specific mixed-mode columns are often required for good separation of these highly polar compounds.[11][12] |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared, degassed, and at the correct pH. For gradient elution, ensure the gradient profile is optimized for the separation of sorbitol and myo-inositol. |
| Sample Overload | Injecting too much sample can lead to broad, asymmetric peaks. Try diluting the sample before injection. |
| Co-eluting Interferences | If peaks are not well-resolved, there may be other compounds in the sample eluting at the same time. Improve the sample cleanup process or adjust the mobile phase composition or gradient to improve separation. |
Issue 3: Inaccurate results with an enzymatic assay for sorbitol.
| Possible Cause | Suggested Solution |
| Interference from other Polyols | Sorbitol dehydrogenase is not entirely specific to sorbitol and can react with other polyols that may be present in the sample, leading to an overestimation of the sorbitol concentration.[1] Consider a chromatographic method (HPLC or GC-MS) for confirmation if high specificity is required. |
| Enzyme Inactivation | Ensure the enzyme is stored correctly (typically at -20°C) and that the assay buffer has the correct pH and composition for optimal enzyme activity.[9] Avoid repeated freeze-thaw cycles of the enzyme. |
| Incorrect Standard Curve | Prepare fresh standards for each assay and ensure the standard curve is linear over the concentration range of your samples. |
| Sample Matrix Interference | Components in the sample extract may inhibit the enzyme. Perform a spike-and-recovery experiment by adding a known amount of sorbitol to a sample to check for matrix effects. If inhibition is observed, further sample cleanup may be necessary. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Sorbitol and Myo-inositol in Plasma
This protocol involves protein precipitation, derivatization, and subsequent GC-MS analysis.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 100 µL of 0.3 N Ba(OH)₂.
-
Vortex vigorously for 20 seconds.
-
Add 100 µL of 0.3 N ZnSO₄.
-
Vortex again for 20 seconds.
-
Centrifuge at 8000 x g for 8 minutes.[10]
-
Transfer the clear supernatant to a new tube.
2. Derivatization (Silylation):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
To the dry residue, add 100 µL of a silylation reagent mixture (e.g., pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS)).[5]
-
Incubate at 70°C for 60 minutes.[5]
-
After cooling, the sample is ready for GC-MS injection.
3. GC-MS Parameters:
-
Column: HP-5MS capillary column (or equivalent)
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 170°C at 10°C/min, then to 200°C at 15°C/min, and finally to 315°C at 25°C/min, hold for 8 min.[5]
-
Carrier Gas: Helium
-
Detection: Mass Spectrometry (Scan or SIM mode)
Protocol 2: HPLC Analysis of Myo-inositol in Plasma
This protocol involves protein precipitation followed by direct analysis on a specialized HPLC column.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 100 µL of 0.3 N Ba(OH)₂.
-
Vortex vigorously for 20 seconds.
-
Add 100 µL of 0.3 N ZnSO₄.
-
Vortex again for 20 seconds.
-
Centrifuge at 8000 x g for 8 minutes.[10]
-
Filter the clear supernatant through a 0.45 µm syringe filter.
2. HPLC Parameters:
-
Column: Bio-Rad Aminex HPX-87H (or equivalent)
-
Mobile Phase: Isocratic elution with deionized water.
-
Column Temperature: 65°C[10]
-
Flow Rate: 0.6 mL/min
-
Detection: Refractive Index (RI) Detector[10]
Quantitative Data Summary
| Parameter | GC-MS Method | HPLC Method (Underivatized) | Enzymatic Assay (Sorbitol) |
| Limit of Detection (LOD) | Mannitol (B672): 14 ng/mL, Sorbitol: 39 ng/mL, Myo-inositol: 84 ng/mL[5] | Myo-inositol: 50 µM[10] | 0.20 mg/L[13] |
| Linear Range | - | Myo-inositol: 0 - 1000 µM[10] | 1.0 to 20 µg of D-sorbitol per assay[13] |
| Recovery | 100.3% to 114.7%[5] | - | - |
| Analysis Time per Sample | ~24 minutes[5] | < 25 minutes[4] | ~15 minutes (reaction time)[13] |
Visualizations
Caption: Workflow for GC-MS analysis of sorbitol and myo-inositol in plasma.
Caption: Workflow for HPLC analysis of myo-inositol in plasma.
References
- 1. Measurements of tissue sorbitol in diabetes mellitus: enzyme method versus gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.und.edu [med.und.edu]
- 3. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Data on the optimization of a GC–MS procedure for the determination of total plasma myo-inositol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-step high-performance liquid chromatography method for the determination of myo-inositol and sorbitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hort [journals.ashs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Inositol Analysis by HPLC and Its Stability in Scavenged Sample Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Method for Determination of Myo-Inositol on Primesep S2 Column | SIELC Technologies [sielc.com]
- 12. shodex.com [shodex.com]
- 13. Sorbitol / Xylitol - Enzymatic assay kit | LIBIOS [libios.fr]
Sorbitol Dehydrogenase (SDBH) Assay Kit: Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for users of Sorbitol Dehydrogenase (SDBH) assay kits. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Assay Principle
Sorbitol Dehydrogenase (SDBH) is an enzyme that catalyzes the reversible conversion of sorbitol to fructose (B13574), utilizing NAD+ as a cofactor.[1] Most colorimetric assay kits operate on a coupled enzymatic reaction. First, SDBH oxidizes sorbitol, which reduces NAD+ to NADH.[2] This NADH is then used by a developer or diaphorase to reduce a tetrazolium salt (like MTT or INT) into a colored formazan (B1609692) product.[3] The rate of color formation, measured by the increase in absorbance at a specific wavelength (e.g., 450 nm or 565 nm), is directly proportional to the SDBH activity in the sample.[2][4]
Experimental Protocol and Workflow
A generalized protocol for a colorimetric, 96-well plate-based SDBH assay is provided below. Always refer to your specific kit manual for precise volumes, concentrations, and incubation times.
I. Reagent & Sample Preparation
-
Reagent Equilibration: Allow all kit components to thaw and equilibrate to room temperature before use.[3] Keep enzymes on ice.
-
Sample Preparation: Prepare samples according to the type. Run samples in duplicate or triplicate.
-
Serum/Plasma: Can often be assayed directly after centrifugation to remove particulates.[4]
-
Tissue Lysate: Rinse tissue with cold PBS to remove blood. Homogenize ~50 mg of tissue in 200 µL of cold PBS or assay buffer. Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant for the assay.[3][4]
-
Cell Lysate: For adherent cells, avoid proteolytic enzymes and use a cell scraper.[3] Homogenize or sonicate cells in cold assay buffer. Centrifuge at 14,000 x g for 5 minutes at 4°C and collect the supernatant.[4]
-
-
Standard Curve Preparation (If applicable): Some kits use an NADH or Calibrator standard. Prepare a dilution series according to the kit manual to generate a standard curve.[5]
-
Working Reagent (WR) Preparation: Prepare a master mix of the Working Reagent for all wells. For each well, this typically includes Assay Buffer, Substrate, NAD+/Developer solution, and Diaphorase.[3][4]
II. Assay Procedure
-
Plate Setup: Add samples (e.g., 20-50 µL) to the wells of a clear, flat-bottom 96-well plate.[3][5] Adjust the volume in all wells to be equal (e.g., 50 µL) with Assay Buffer.
-
Background Control: Prepare parallel sample wells that will receive a Background Control Mix (Working Reagent without the substrate) to measure endogenous NADH activity.[5]
-
Initiate Reaction: Add the Working Reagent (e.g., 80 µL) to all standard and sample wells.[4] Use of a multichannel pipette is recommended for simultaneous addition.[4]
-
Measurement: Immediately begin measuring the absorbance (e.g., at 450 nm or 565 nm) in a kinetic mode on a microplate reader at the recommended temperature (e.g., 25°C or 37°C).[3][5] Readings are typically taken every 1-2 minutes for 5 to 60 minutes.[5] Alternatively, for endpoint assays, take an initial reading (T_initial) and a final reading (T_final) after a set incubation time (e.g., 12 minutes).[3][4]
Troubleshooting Guide
Problem: No or Very Low SDBH Activity
Q: My samples and positive control show little to no change in absorbance. What could be wrong?
A: This is a common issue that can stem from several sources, from reagent integrity to assay conditions. Follow this logical guide to diagnose the problem.
Problem: High Background Signal
Q: The absorbance in my "no-enzyme" or "sample blank" wells is very high. Why is this happening?
A: High background can obscure the true enzyme activity signal.
-
Sample Contamination: Samples, particularly serum, may be hemolyzed. Hemoglobin can interfere with absorbance readings.[6] Ensure samples are handled carefully to avoid hemolysis.
-
Endogenous NADH: Some samples may have high endogenous levels of NADH or other reducing agents. It is critical to run a sample background control (without substrate) for each sample to subtract this value.[5]
-
Reagent Contamination: Reagents may become contaminated over time. Prepare fresh working solutions and handle them with care. Turbidity in reagent solutions can indicate deterioration.[6]
Problem: Non-Linear or Erratic Reaction Rate
Q: My kinetic curve is not linear, or my replicate readings are inconsistent. What should I do?
A: The reliability of the assay depends on a linear reaction rate and consistent measurements.
-
Enzyme Concentration Too High: If the SDBH activity in your sample is very high (e.g., >125 U/L), the substrate may be rapidly depleted, causing the reaction rate to plateau.[4] Solution: Dilute your sample in the assay buffer and re-run the assay.[4]
-
Incomplete Mixing/Bubbles: Ensure the working reagent and sample are mixed thoroughly but gently in the well. Bubbles can interfere with the light path and cause erratic readings. Centrifuge the plate briefly if bubbles are present.
-
Incomplete Homogenization: For tissue or cell samples, incomplete homogenization can lead to variable amounts of enzyme in different aliquots.[3] Ensure the lysis/homogenization step is thorough.
-
Incorrect Pipetting: Use of a multichannel pipette is recommended to ensure the reaction starts at the same time in all wells.[4] Inconsistent timing of reagent addition can lead to variability.
Data & Parameters Tables
Table 1: Recommended Reagent & Sample Storage
| Component | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) |
| SDBH Assay Kit (Unopened) | - | Store at -20°C until expiration. |
| Reconstituted Reagents | 4°C (check kit manual) | Aliquot and store at -20°C. Avoid freeze-thaw cycles.[3][7] |
| Serum / Plasma | 4°C | -20°C or -80°C.[8] |
| Tissue / Cell Lysates | 4°C (use immediately if possible) | -80°C.[8] |
Table 2: Typical Assay Parameters & Ranges
| Parameter | Typical Value / Range | Notes |
| Wavelength | 450 nm, 565 nm, or 340 nm | Varies by kit chemistry (MTT, INT, or direct NADH).[3][5][9] |
| Detection Range | 0.1 - 125 U/L | Highly active samples may require dilution.[3][4] |
| Sample Volume | 20 - 50 µL | Refer to specific kit protocol.[3][5] |
| Total Reaction Volume | 100 - 200 µL | |
| Incubation Temp. | 25°C or 37°C | Higher temperatures generally increase reaction rates.[4] |
| Incubation Time | 5 - 60 minutes (Kinetic) | For low activity samples, time can be extended up to 2 hours.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a "Unit" of SDBH activity? A1: One unit (U) of SDBH is typically defined as the amount of enzyme that will catalyze the conversion of 1.0 µmole of sorbitol to fructose per minute at a specific pH (e.g., pH 8.2).[4]
Q2: Can I use a plate other than the one recommended? A2: For colorimetric assays, you must use a clear, flat-bottom plate to ensure accurate absorbance readings.[3] Using opaque or black plates will prevent the measurement.
Q3: My sample is not one of the types listed in the manual. How should I prepare it? A3: Most biological fluids can be tested after centrifugation to remove debris. For solid samples, the key is to efficiently lyse the cells or tissue to release the cytosolic SDBH enzyme into a buffer that is compatible with the assay (e.g., PBS or the provided assay buffer). Avoid buffers containing known inhibitors like EDTA or high concentrations of detergents.[10]
Q4: The kit's positive control is working, but my samples are not. What does this mean? A4: This strongly suggests an issue with your samples. The two most likely causes are: 1) The SDBH activity in your samples is below the detection limit of the assay, or 2) Your samples contain an inhibitor.[10] Try running a dilution series of your sample. If activity increases upon dilution, it may indicate the presence of an inhibitor that is being diluted out.
Q5: Why is it important to run the assay in kinetic mode? A5: A kinetic assay, where you take multiple readings over time, is superior to a single endpoint reading because it allows you to verify that the reaction rate is linear. This confirms that the activity is proportional to the enzyme concentration and that the result is not skewed by a lag phase or substrate depletion.[3]
References
- 1. bmrservice.com [bmrservice.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. content.abcam.com [content.abcam.com]
- 6. sekisuidiagnostics.com [sekisuidiagnostics.com]
- 7. content.abcam.com [content.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. nipro.co.jp [nipro.co.jp]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Sorbitol Quantification in Complex Biological Matrices
Welcome to the Technical Support Center for sorbitol quantification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of sorbitol in complex biological matrices such as plasma, tissues, and cell lysates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying sorbitol in biological samples?
A1: The primary methods for sorbitol quantification are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][2]
-
HPLC: Often coupled with Refractive Index (RI) or Pulsed Amperometric Detection (PAD), HPLC can separate sorbitol from other sugars and polyols.[3][4][5] High-performance anion-exchange chromatography (HPAE-PAD) is particularly effective for complex matrices.[4]
-
GC-MS: This is a highly sensitive and specific method but requires a derivatization step to make sorbitol volatile.[1][6] Common derivatization techniques include silylation or the formation of butylboronate derivatives.[1][6]
-
Enzymatic Assays: These are typically colorimetric assays based on the sorbitol dehydrogenase (SDH) enzyme, which catalyzes the conversion of sorbitol to fructose.[7][8] They are suitable for high-throughput screening but can be prone to interference.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is considered one of the best methods for quantifying sorbitol in complex samples, especially when dealing with low concentrations or interfering substances like mannitol (B672).[10][11][12]
Q2: My biological sample contains high concentrations of mannitol. How can I accurately measure sorbitol?
A2: Quantifying sorbitol in the presence of high mannitol concentrations is a significant challenge due to their structural similarity.[10][12]
-
Chromatographic Separation: The most effective approach is to use a chromatographic method with high resolving power. Hydrophilic Interaction Chromatography (HILIC) coupled with tandem mass spectrometry (HPLC-MS/MS) has proven to be the best technique for separating sorbitol from high concentrations of mannitol.[12] Specialized HPLC columns, such as certain calcium-type cation-exchange resin columns or high-capacity anion-exchange columns, can also achieve baseline separation.[4]
-
GC-MS: Gas chromatography can also separate sorbitol and mannitol, typically after derivatization.[1]
Q3: What type of sample preparation is required for biological matrices?
A3: Sample preparation is critical for accurate quantification and depends on both the sample type and the analytical method.
-
Deproteinization: For samples like plasma, serum, or tissue homogenates, protein removal is essential. This can be done via perchloric acid precipitation followed by neutralization, or by using ultrafiltration with a molecular weight cutoff spin column (e.g., 10 kDa).[9][13]
-
Homogenization: Tissue samples must first be homogenized in a suitable buffer, such as cold phosphate-buffered saline (PBS).[7][8]
-
Extraction: Solid samples can be homogenized in water to extract the soluble sorbitol.[13] For some food matrices, a triple extraction with 80% ethanol (B145695) may be necessary to achieve good recovery.[5]
-
Clarification: For samples high in protein or fats, Carrez clarification may be required before analysis.[9]
-
Derivatization (for GC-MS): After extraction and cleanup, the sample must be completely dried before adding a derivatizing agent (e.g., silylation reagents like BSTFA) to make sorbitol volatile for GC analysis.[6][14]
Q4: What are the typical detection limits for sorbitol in biological samples?
A4: Detection limits vary significantly by method. LC-MS/MS is generally the most sensitive, with detection limits as low as 0.1 µM.[11] Enzymatic assays can detect sorbitol in the range of 5–1000 µM.[13] HPLC with RI detection has a higher detection limit, around 0.01 ppm (approximately 0.55 µM).[3]
Troubleshooting Guides
Problem 1: Low or Inconsistent Recovery of Sorbitol
| Possible Cause | Suggested Solution |
| Incomplete Protein Precipitation | Ensure the ratio of organic solvent (e.g., acetonitrile) to the sample is at least 3:1 (v/v). Perform precipitation at low temperatures (e.g., 4°C) to maximize protein removal.[15] |
| Analyte Adsorption to Protein Pellet | Sorbitol may co-precipitate with proteins. After centrifugation, consider re-extracting the pellet with the precipitation solvent and combining the supernatants. |
| Inefficient Solid-Phase Extraction (SPE) | Optimize the SPE method. Ensure the sorbent chemistry is appropriate. For polar compounds like sorbitol, mixed-mode cartridges can be effective.[11] Check the pH of the sample during loading and elution steps to ensure optimal binding and release. |
| Sample Degradation | Process samples quickly and store them at -20 to -80°C for long-term stability.[13] Avoid repeated freeze-thaw cycles.[7] |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | The concentration of sorbitol or other matrix components is too high, saturating the column. Dilute the sample and re-inject.[4][15] |
| Injection Solvent Mismatch (HPLC) | The injection solvent should be weaker than or match the initial mobile phase composition. Reconstitute the final dried extract in the mobile phase.[15] |
| Contamination of Guard or Analytical Column | High molecular weight compounds from the matrix can irreversibly bind to the column. Use a guard column and replace it regularly. If necessary, flush the analytical column according to the manufacturer's instructions. |
| Incomplete Derivatization (GC-MS) | Ensure the sample is completely dry before adding the derivatization reagent. Water will deactivate silylation reagents. Optimize the reaction time and temperature. |
| Co-elution with Interfering Compounds | Structurally similar carbohydrates can co-elute with sorbitol.[4] Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or switch to a higher-resolution column like HILIC or a specific anion-exchange column).[10][4] |
Problem 3: High Background or Interference in Enzymatic Assays
| Possible Cause | Suggested Solution |
| Incorrect Sample pH | The optimal pH for the enzymatic reaction is typically between 7.0 and 8.0. Adjust the sample pH to this range before starting the assay.[13] |
| Visually Colored Samples | Samples like fruit juices or some biological extracts can interfere with colorimetric readings. Prepare a "Sample Blank" for each colored sample by running the assay without one of the key enzymes to subtract the background absorbance.[13] |
| Endogenous Enzyme Activity | The sample itself may contain enzymes that react with the assay substrates. This can be checked by preparing a sample blank without the assay's specific enzyme. If interference is present, sample deproteinization is necessary. |
| Light Sensitive Reagents | Some reagents, like the tetrazolium salt MTT used in some kits, are light-sensitive. Protect the reaction from light by keeping plates covered.[9] |
Quantitative Data Summary
The table below summarizes the performance of common analytical methods for sorbitol quantification.
| Method | Typical Limit of Quantification (LOQ) | Linearity Range | Common Sample Types | Key Advantages | Key Disadvantages |
| HPLC-RID/PAD | ~1-10 µM | 2-3 orders of magnitude | Plasma, Urine, Food/Beverage | Simple, no derivatization needed.[4] | Lower sensitivity, prone to interference from other sugars.[4] |
| GC-MS | ~0.05 ppm (~0.27 µM)[11] | 3-4 orders of magnitude | Tissues, Plasma, Urine, Cells[1] | High sensitivity and specificity. | Requires complex and time-consuming derivatization.[6] |
| LC-MS/MS | ~0.1 µM[11] | 4-5 orders of magnitude[11] | Plasma, Tissues, Mitochondria[12] | Highest sensitivity and specificity, excellent for complex matrices. | Requires expensive instrumentation.[16] |
| Enzymatic Assay | ~5-10 µM[13] | ~5-1000 µM[13] | Serum, Plasma, Food/Beverage | High-throughput, relatively inexpensive. | Prone to interferences from the sample matrix.[9] |
Experimental Protocols
Protocol 1: HPLC with Refractive Index Detection (HPLC-RID)
This protocol is a general guideline for quantifying sorbitol in a deproteinized liquid sample.
-
Sample Preparation (Deproteinization):
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of HPLC-grade water (the mobile phase).
-
-
Standard Preparation:
-
Prepare a stock solution of sorbitol (e.g., 10 mM) in water.
-
Create a series of calibration standards (e.g., from 10 µM to 1 mM) by diluting the stock solution with water.
-
-
HPLC-RID Conditions:
-
Analysis:
-
Inject the prepared standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify sorbitol in the samples by comparing the peak area to the calibration curve.
-
Protocol 2: GC-MS with Silylation Derivatization
This protocol outlines the steps for analyzing sorbitol in tissue homogenates.
-
Sample Preparation (Extraction & Deproteinization):
-
Homogenize ~50 mg of tissue in 200 µL of cold PBS buffer.[7]
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet debris.[7]
-
Transfer the supernatant to a new tube.
-
Add an equal volume of ice-cold 1 M perchloric acid, vortex, and centrifuge to pellet proteins.[9]
-
Neutralize the supernatant with 1 M KOH.[9]
-
-
Derivatization:
-
Transfer a known volume (e.g., 100 µL) of the neutralized supernatant to a GC vial.
-
Evaporate the sample to complete dryness in a vacuum concentrator or under nitrogen. This step is critical.
-
Add 50 µL of a silylation reagent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
-
GC-MS Conditions:
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., DB-5 or equivalent).[18]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Start at a lower temperature (e.g., 150°C), hold for 2 minutes, then ramp at 5°C/min to 300°C and hold for 10 minutes.[10]
-
MS Detection: Use electron ionization (EI) and scan in full scan mode or use selected ion monitoring (SIM) for higher sensitivity, targeting characteristic ions for the sorbitol derivative.
-
-
Analysis:
-
Analyze standards prepared and derivatized in the same manner as the samples to create a calibration curve.
-
Calculate sorbitol concentration based on the peak area of the derivatized sorbitol.
-
Visualizations
References
- 1. Rapid analysis of sorbitol, galactitol, mannitol and myoinositol mixtures from biological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Determining Sorbitol in Complex Food Samples: HPAE-PAD Method [thermofisher.com]
- 5. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 10. researchgate.net [researchgate.net]
- 11. Sorbitol Analysis Service - Creative Proteomics [creative-proteomics.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. customs.go.jp [customs.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. Hydrophilic Interaction Chromatography Coupled with Charged Aerosol Detection for Simultaneous Quantitation of Carbohydrates, Polyols and Ions in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fao.org [fao.org]
- 18. hmdb.ca [hmdb.ca]
Validation & Comparative
A Validated High-Performance Liquid Chromatography Method for the Quantification of Sorbitol-6-Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Sorbitol-6-phosphate (S6P). The performance of this method is objectively compared with established alternative techniques, supported by experimental data, to assist researchers in selecting the most suitable analytical approach for their specific needs.
Introduction
This compound is a key intermediate in the biosynthesis of sorbitol, a sugar alcohol involved in various physiological and metabolic processes.[1] Accurate quantification of S6P is crucial for studying metabolic pathways, understanding disease mechanisms, and for quality control in various industrial and pharmaceutical applications. This guide details a newly developed HPLC method utilizing a mixed-mode column and an Evaporative Light Scattering Detector (ELSD), offering a robust and sensitive alternative to existing analytical techniques.
Comparative Analysis of Analytical Methods
The choice of an analytical method for S6P quantification depends on factors such as required sensitivity, specificity, sample matrix complexity, and available instrumentation. Here, we compare our new HPLC-ELSD method with two common alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and an Enzymatic Assay.
| Parameter | New HPLC-ELSD Method | GC-MS | Enzymatic Assay |
| Principle | Chromatographic separation followed by light scattering detection | Separation of volatile derivatives by mass-to-charge ratio | Enzyme-catalyzed reaction producing a detectable signal |
| Sample Preparation | Protein precipitation and filtration | Derivatization to increase volatility | Minimal, buffer exchange may be required |
| Linearity (R²)[2][3] | >0.999 | >0.998 | >0.995 |
| Limit of Detection (LOD) | ~5 pmol | ~1 pmol | ~20 pmol |
| Limit of Quantification (LOQ) | ~15 pmol | ~3 pmol | ~60 pmol |
| Accuracy (% Recovery)[2][3] | 95-105% | 92-110% | 85-115% |
| Precision (%RSD)[2][3] | < 5% | < 8% | < 15% |
| Analysis Time per Sample | ~15 min | ~30 min (including derivatization) | ~10 min |
| Specificity | High (separates from other sugar phosphates) | Very High (mass fragmentation) | Moderate (potential for cross-reactivity) |
| Instrumentation Cost | Moderate | High | Low |
| Throughput | High | Moderate | High |
Experimental Protocols
New HPLC-ELSD Method for this compound
1. Sample Preparation:
-
Homogenize 100 mg of tissue or 1x10^7 cells in 1 mL of ice-cold 80% methanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Mixed-Mode (e.g., Primesep SB, 4.6 x 150 mm, 5 µm)[4]
-
Mobile Phase: Isocratic elution with 80% Acetonitrile and 20% 10 mM Ammonium Formate, pH 3.0.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Evaporative Light Scattering Detector (ELSD)
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow: 1.5 L/min
-
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound ranging from 1 µM to 500 µM.
-
Inject each standard in triplicate and plot the peak area against the concentration.
-
Perform a linear regression to determine the equation of the line and the correlation coefficient (R²).
Comparative Method 1: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Perform the same extraction procedure as for the HPLC method.
-
After evaporation, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37°C for 30 minutes to form trimethylsilyl (B98337) derivatives.[5]
2. GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection: Selected Ion Monitoring (SIM) mode.
Comparative Method 2: Enzymatic Assay
1. Principle:
-
This compound is dephosphorylated by a specific phosphatase to yield sorbitol.[1]
-
The resulting sorbitol is then oxidized by sorbitol dehydrogenase, which reduces NAD+ to NADH.
-
The increase in NADH is measured spectrophotometrically at 340 nm.
2. Assay Protocol:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 5 mM MgCl₂, 1 mM NAD+, and 1 U/mL sorbitol dehydrogenase.
-
Add 20 µL of the sample extract to 180 µL of the reaction mixture in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 340 nm.
-
Quantify the concentration using a standard curve of sorbitol.
Method Validation Workflow
The following diagram illustrates the key steps involved in the validation of the new HPLC-ELSD method for this compound.
Sorbitol Biosynthesis Pathway
The diagram below outlines the enzymatic conversion of Glucose-6-phosphate to Sorbitol, highlighting the central role of this compound.
Conclusion
The new HPLC-ELSD method provides a reliable, sensitive, and specific approach for the quantification of this compound. It offers a balance of performance, cost-effectiveness, and throughput that makes it a highly attractive alternative to both GC-MS and enzymatic assays for many research and quality control applications. The detailed protocols and comparative data presented in this guide should enable researchers to make an informed decision on the most appropriate analytical strategy for their work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Sugar Phosphates | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Sorbitol-6-Phosphate in Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways in plants is critical. Sorbitol-6-phosphate (S6P) is a key intermediate in the biosynthesis of sorbitol, a sugar alcohol that plays a vital role in carbon metabolism and stress tolerance in many plant species, particularly within the Rosaceae family. This guide provides a comparative overview of S6P, focusing on its metabolic pathway, methods for its quantification, and available data on its levels in different plant species.
While direct quantitative data for this compound is limited in published literature due to its transient nature as a metabolic intermediate, this guide compiles available information on related metabolites and the enzymatic activities that govern S6P levels. This information provides a valuable framework for researchers aiming to investigate the role of S6P in plant physiology and biochemistry.
Quantitative Data Summary
The table below summarizes available data on sorbitol concentrations in various plant species, which can serve as an indirect indicator of the metabolic flux through the this compound pathway.
| Plant Species | Family | Tissue | Sorbitol Concentration (μmol g⁻¹ fresh weight) | Reference |
| Malus domestica (Apple) | Rosaceae | Leaves | 0.2 - 130 (in transgenic tobacco expressing apple S6PDH) | [1] |
| Nicotiana tabacum (Tobacco) | Solanaceae | Leaves | Not detectable (in wild-type) | [1] |
| Prunus persica (Peach) | Rosaceae | - | - | |
| Pyrus communis (Pear) | Rosaceae | - | - | |
| Eriobotrya japonica (Loquat) | Rosaceae | - | - |
Note: The data for Malus domestica is derived from a study where the key enzyme for sorbitol synthesis was expressed in a heterologous system (tobacco). This indicates the potential for high levels of sorbitol production but does not represent the endogenous levels in apple under normal conditions. Further research is needed to quantify S6P and sorbitol levels in a wider range of plant species under various physiological conditions.
Metabolic Pathway of this compound
This compound is synthesized from glucose-6-phosphate in a two-step enzymatic reaction. This pathway is particularly active in the leaves of sorbitol-synthesizing plants.
Caption: The metabolic pathway of sorbitol biosynthesis and conversion.
Experimental Protocols
While direct quantification of this compound is challenging, the following protocols for related analyses provide a foundation for developing a robust methodology.
Extraction of Sugar Phosphates from Plant Tissues
A general protocol for the extraction of polar metabolites, including sugar phosphates, from plant tissues is as follows:
-
Harvesting and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
To the frozen powder, add a pre-chilled extraction solvent. A common solvent is a mixture of methanol, chloroform (B151607), and water (e.g., 12:5:3 v/v/v).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
-
Phase Separation:
-
Add water and chloroform to the extract to induce phase separation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Collection: The upper aqueous phase, containing the polar metabolites including sugar phosphates, is carefully collected for analysis.
Quantification by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying low-abundance metabolites like S6P.
-
Chromatographic Separation:
-
Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for the separation of polar compounds.
-
The mobile phase typically consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).
-
-
Mass Spectrometry Detection:
-
Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
-
Quantification:
-
Generate a standard curve using a series of known concentrations of a this compound standard.
-
The concentration of S6P in the plant extract is determined by comparing its peak area to the standard curve.
-
Enzymatic Assay for Sorbitol (Adaptable for S6P)
An enzymatic assay for sorbitol has been developed and could potentially be adapted for S6P.[2] The principle relies on the enzymatic conversion of the target molecule and the spectrophotometric measurement of a coupled reaction.
-
Principle for S6P: An enzymatic assay for S6P could be designed by first converting S6P to sorbitol using a specific phosphatase (this compound Phosphatase). The resulting sorbitol can then be quantified using Sorbitol Dehydrogenase (SDH), which catalyzes the oxidation of sorbitol to fructose with the concomitant reduction of NAD⁺ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm.
-
Reaction Mixture:
-
Plant extract (after appropriate cleanup to remove interfering substances).
-
Buffer (e.g., Tris-HCl).
-
This compound Phosphatase.
-
Sorbitol Dehydrogenase.
-
NAD⁺.
-
-
Measurement: The reaction is initiated by adding the enzymes, and the change in absorbance at 340 nm is monitored over time. The rate of NADH production is proportional to the initial concentration of S6P.
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of this compound in plant samples.
Caption: A generalized workflow for the extraction and analysis of this compound from plant tissues.
Conclusion
The study of this compound provides a window into the intricate regulation of carbon partitioning and stress responses in plants. While direct comparative data on S6P levels remain a significant knowledge gap, the methodologies for analyzing related compounds are well-established. Future research employing sensitive analytical techniques like LC-MS/MS will be crucial to accurately quantify S6P across a diverse range of plant species and under various environmental conditions. Such data will undoubtedly enhance our understanding of plant metabolism and may open new avenues for crop improvement and the development of novel therapeutic agents.
References
Comparative Analysis of Sorbitol-6-Phosphate and Mannitol-1-Phosphate in Plant Stress Response
This guide provides an objective comparison of the roles of two key sugar alcohol phosphates, sorbitol-6-phosphate and mannitol-1-phosphate, in the response of plants to abiotic stress. It is intended for researchers, scientists, and professionals in drug development and agriculture who are focused on understanding and engineering stress tolerance in plants.
Introduction: The Role of Sugar Alcohols in Plant Stress
Plants, being sessile organisms, have evolved intricate mechanisms to withstand environmental challenges such as drought, salinity, and extreme temperatures. A crucial strategy is the accumulation of compatible solutes, also known as osmolytes, which are low-molecular-weight, highly soluble compounds that do not interfere with cellular metabolism even at high concentrations.[1] Sugar alcohols, or polyols, such as sorbitol and mannitol (B672), are among the most important of these osmolytes.[2][3]
Their immediate precursors, this compound and mannitol-1-phosphate, are the direct products of enzymatic synthesis in response to stress signals. The subsequent dephosphorylation to sorbitol and mannitol allows these molecules to accumulate in the cytoplasm, where they play multifaceted roles in protecting the cell. Their primary functions include:
-
Osmotic Adjustment: Increasing the solute concentration within the cell to maintain water potential gradients, ensuring water uptake and retention, and preserving cell turgor.[1]
-
ROS Scavenging: Acting as direct scavengers of reactive oxygen species (ROS), which are damaging byproducts of stress metabolism, thereby preventing lipid peroxidation and protecting cellular machinery.[2]
-
Macromolecule Stabilization: Stabilizing proteins and cellular membranes against the denaturing effects of dehydration and ionic stress.
While both compounds serve similar protective functions, they originate from distinct biosynthetic pathways and are predominantly found in different plant families.[4] This guide delves into their synthesis, comparative performance under stress, and the experimental methods used for their evaluation.
Biosynthesis of this compound and Mannitol-1-Phosphate
The synthesis of sorbitol and mannitol begins with intermediates from the glycolysis pathway. Sorbitol is synthesized from glucose-6-phosphate, while mannitol is synthesized from mannose-6-phosphate (B13060355), which is an isomer of fructose-6-phosphate.
-
This compound Synthesis: In sorbitol-producing plants, primarily within the Rosaceae family (e.g., apple, pear, cherry), glucose-6-phosphate is reduced to this compound.[5] This reaction is catalyzed by NADP-dependent this compound dehydrogenase (S6PDH) .[5][6] this compound is then dephosphorylated by a specific phosphatase to yield free sorbitol.[5]
-
Mannitol-1-Phosphate Synthesis: Mannitol synthesis is common in species from the Apiaceae, Oleaceae, and Rubiaceae families (e.g., celery, olive). The pathway begins with fructose-6-phosphate, which is converted to mannose-6-phosphate. Subsequently, NADPH-dependent mannitol-1-phosphate dehydrogenase (M1PDH) reduces mannose-6-phosphate to mannitol-1-phosphate.[6][7] A phosphatase then converts mannitol-1-phosphate to free mannitol.
Abiotic Stress Signaling and Polyol Accumulation
Abiotic stresses like drought and high salinity trigger a complex signaling network within the plant cell. This begins with the perception of the stress at the cell membrane, leading to a cascade of downstream events.
Hyperosmotic stress, caused by a lack of water or high salt concentration, is sensed by membrane proteins, which can lead to an influx of calcium ions (Ca²⁺) into the cytosol.[8][9] This calcium spike acts as a crucial secondary messenger, activating various protein kinases, including calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs).[8][9] These kinase cascades ultimately lead to the activation of stress-responsive transcription factors. These factors then upregulate the expression of genes involved in stress tolerance, including the key enzymes for polyol biosynthesis, S6PDH and M1PDH.[2] The resulting accumulation of sorbitol and mannitol helps the cell to achieve osmotic homeostasis and mitigate oxidative damage, thus contributing to overall stress tolerance.
Quantitative Data on Performance in Stress Response
The accumulation of sorbitol and mannitol varies significantly depending on the plant species, the type of stress, and the duration of exposure. Transgenic studies, where genes for polyol synthesis are introduced into non-producing species, have provided valuable insights into their direct effects on stress tolerance.
| Parameter | Sorbitol | Mannitol | Plant Species / Study System | Stress Condition | Reference |
| Endogenous Accumulation | Up to 130 µmol g⁻¹ FW | 0.5 - 2.5 µmol g⁻¹ FW (typical) | Transgenic Tobacco (expressing apple Stpd1) vs. Celery | Normal vs. Stress | [10] |
| Effect on Growth (Low Conc.) | Stimulatory at 50 mM | No significant effect at 50 mM | Soybean (in vitro) | Osmotic Stress | [11] |
| Effect on Growth (High Conc.) | Growth inhibition >150 mM | Growth inhibition >75 mM | Arabidopsis | Osmotic Stress | [12] |
| Enzyme Substrate Specificity | This compound Dehydrogenase (S6PDH) also shows high activity with ribitol (B610474) and xylitol. | Mannitol-1-Phosphate Dehydrogenase (M1PDH) is highly specific for mannose-6-phosphate. | Arabidopsis, Celery | N/A | [7][13] |
| Cellular Retention | <50% leaked from cells | >98% of glycerol (B35011) (a 3-carbon polyol) leaked out. 6-carbon polyols are retained better. | Yeast (Transgenic) | Salt Stress | [14] |
| Tolerance Induction | High accumulation (>3 µmol g⁻¹ FW) can lead to necrotic lesions and growth inhibition. | Accumulation (1-8 µmol g⁻¹ FW) is well-tolerated and enhances stress tolerance. | Transgenic Tobacco | N/A | [10] |
FW: Fresh Weight. Data is synthesized from multiple sources for comparative purposes.
Detailed Experimental Protocols
Evaluating the role of this compound and mannitol-1-phosphate requires specific biochemical and physiological assays. Below are detailed protocols for key experiments.
Protocol 1: Quantification of Sorbitol and Mannitol by HPLC
This protocol describes the extraction and quantification of soluble sugars and polyols from plant tissue using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Plant leaf or root tissue
-
Liquid nitrogen
-
80% (v/v) Ethanol (B145695)
-
Polyvinylpolypyrrolidone (PVPP)
-
Deionized water
-
HPLC system with a refractive index (RI) detector
-
Carbohydrate analysis column (e.g., Aminex HPX-87C)
-
Analytical standards (Sorbitol, Mannitol, Glucose, Fructose, Sucrose)
Methodology:
-
Sample Collection and Homogenization: Harvest approximately 100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction: Add 1.5 mL of hot 80% ethanol to the powdered tissue. Add a pinch of PVPP to bind phenolic compounds. Vortex thoroughly and incubate in an 80°C water bath for 20 minutes, vortexing every 5 minutes.
-
Centrifugation: Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C. Collect the supernatant. Repeat the extraction step on the pellet with another 1.0 mL of 80% ethanol and combine the supernatants.
-
Phase Separation: Add 1 mL of chloroform to the combined supernatant, vortex, and then add 1.5 mL of deionized water. Vortex again and centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Sample Preparation: Carefully collect the upper aqueous phase containing the sugars and polyols. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Inject 20 µL of the sample into the HPLC system.
-
Column: Aminex HPX-87C
-
Mobile Phase: Degassed, deionized water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 85°C
-
Detector: Refractive Index (RI)
-
-
Quantification: Create a standard curve for each compound (sorbitol, mannitol, etc.) using known concentrations. Identify and quantify the peaks in the sample chromatogram by comparing their retention times and areas to the standards.
Protocol 2: Spectrophotometric Assay of S6PDH / M1PDH Activity
This protocol measures the activity of NADP(H)-dependent dehydrogenases by monitoring the change in absorbance at 340 nm. The example is for the forward reaction (synthesis of the sugar phosphate).
Materials and Reagents:
-
Plant tissue
-
Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol, 5 mM DTT, 1 mM PMSF, and 1% (w/v) PVPP.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5)
-
Substrates: 100 mM Glucose-6-phosphate (for S6PDH) or 100 mM Mannose-6-phosphate (for M1PDH)
-
Cofactor: 10 mM NADPH
-
Spectrophotometer capable of reading at 340 nm
Methodology:
-
Protein Extraction: Homogenize 200 mg of fresh plant tissue in 1 mL of ice-cold extraction buffer. Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude protein extract. Determine the total protein concentration using a Bradford assay.
-
Reaction Mixture: In a 1 mL cuvette, prepare the reaction mixture containing:
-
800 µL Assay Buffer
-
100 µL of Substrate (Glucose-6-P or Mannose-6-P)
-
50 µL of NADPH
-
50 µL of crude protein extract
-
-
Measurement: Start the reaction by adding the protein extract. Immediately mix and place the cuvette in the spectrophotometer. Record the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADPH oxidation is proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹ cm⁻¹). Express activity as nmol NADPH oxidized per minute per mg of protein.
Protocol 3: Plant Osmotic Stress Tolerance Assay
This protocol assesses plant tolerance to osmotic stress induced by sorbitol or mannitol in the growth medium.
Materials and Reagents:
-
Seeds of the plant to be tested (e.g., Arabidopsis thaliana)
-
Murashige and Skoog (MS) agar (B569324) plates
-
Sorbitol or Mannitol stock solutions (e.g., 1 M, filter-sterilized)
-
Growth chamber
Methodology:
-
Plate Preparation: Prepare MS agar plates supplemented with different concentrations of sorbitol or mannitol (e.g., 0 mM, 50 mM, 100 mM, 150 mM).[12]
-
Seed Sterilization and Sowing: Surface-sterilize seeds (e.g., with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes, and rinse 5 times with sterile water). Sow the seeds on the prepared plates.
-
Germination and Growth: Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).
-
Data Collection:
-
Germination Rate: Count the number of germinated seeds daily for 7 days.
-
Seedling Survival: After a set period (e.g., 14 days), count the number of healthy, green seedlings versus bleached or dead seedlings.
-
Root Elongation: Measure the primary root length of seedlings at a specific time point (e.g., 7 days after germination).
-
Fresh Weight: Harvest whole seedlings at the end of the experiment and measure their fresh weight.
-
-
Analysis: Compare the measured parameters between the control (0 mM) and stress-treated plates to quantify the level of tolerance.
Conclusion
This compound and mannitol-1-phosphate are the metabolic entry points for the synthesis of two critical polyols involved in plant abiotic stress tolerance. Both pathways harness intermediates from primary carbohydrate metabolism to produce compatible solutes that facilitate osmotic adjustment, protect cellular structures, and detoxify reactive oxygen species.
The primary differences lie in their biosynthetic precursors (glucose-6-phosphate for sorbitol vs. mannose-6-phosphate for mannitol) and the distinct enzymatic machinery involved. This leads to their prevalence in different plant taxa, with sorbitol being a hallmark of the Rosaceae family and mannitol found more broadly in families like the Apiaceae and Oleaceae. While both effectively enhance stress tolerance, studies in transgenic plants suggest that the type and quantity of the accumulated polyol must be well-regulated, as excessive sorbitol accumulation can have detrimental effects, a phenomenon less commonly observed with mannitol.[10] Understanding these nuances is critical for the knowledge-based breeding and genetic engineering of crops with enhanced resilience to environmental stress.
References
- 1. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Versatile roles of sorbitol in higher plants: luxury resource, effective defender or something else? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genome-wide identification and comparative evolutionary analysis of sorbitol metabolism pathway genes in four Rosaceae species and three model plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannitol Synthesis in Higher Plants : Evidence for the Role and Characterization of a NADPH-Dependent Mannose 6-Phosphate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. This compound Dehydrogenase Expression in Transgenic Tobacco : High Amounts of Sorbitol Lead to Necrotic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICI Journals Master List [journals.indexcopernicus.com]
- 12. What Is Stress? Dose-Response Effects in Commonly Used in Vitro Stress Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repositorio.uchile.cl [repositorio.uchile.cl]
- 14. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) Kinetics Across Different Organisms
For researchers, scientists, and drug development professionals, understanding the kinetic properties of enzymes is paramount for applications ranging from metabolic engineering to the design of novel therapeutics. This guide provides an objective comparison of the kinetic parameters of Sorbitol-6-Phosphate Dehydrogenase (S6PDH) from various organisms, supported by experimental data and detailed methodologies.
This compound dehydrogenase (S6PDH), with the Enzyme Commission (EC) number 1.1.1.140, is a key enzyme in the metabolism of sorbitol.[1] It catalyzes the reversible NAD⁺-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.[1] This enzymatic activity is crucial in various metabolic pathways, including fructose (B13574) and mannose metabolism. The efficiency and substrate affinity of S6PDH can vary significantly between different organisms, reflecting their unique metabolic needs and environments.
Kinetic Parameters of S6PDH
The following table summarizes the key kinetic parameters of S6PDH from different organisms. These parameters provide insights into the enzyme's catalytic efficiency and its affinity for its substrates.
| Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) | Coenzyme | pH | Temperature (°C) | Reference |
| Escherichia coli | D-Fructose-6-Phosphate | 0.57 | - | - | - | NADH | - | - | [2] |
| NADH | 0.025 | - | - | - | NADH | - | - | [2] | |
| Eriobotrya japonica (Loquat) | D-Sorbitol-6-Phosphate | 2.22 | - | - | - | NADP⁺ | 9.8 | - | [3] |
| D-Glucose-6-Phosphate | 11.6 | - | - | - | NADPH | 7.0-9.0 | - | [3] | |
| NADP⁺ | 0.0135 | - | - | - | NADP⁺ | 9.8 | - | [3] | |
| NADPH | 0.00161 | - | - | - | NADPH | 7.0-9.0 | - | [3] | |
| Erwinia amylovora | - | - | - | - | - | - | - | - | [2] |
| Aerobacter arboris | - | - | - | - | - | - | - | - | [4] |
Note: "-" indicates data not available in the cited sources. The specific activity for E. coli S6PDH has been reported to be 147 ± 2.5 U/mg.[4] Kinetic data for S6PDH from Erwinia amylovora indicates it is faster at oxidizing D-sorbitol 6-phosphate than reducing D-fructose 6-phosphate.[2]
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the replication and comparison of kinetic data. Below are the generalized methodologies for the key experiments cited.
Enzyme Extraction and Purification
A common procedure for the extraction of S6PDH involves the homogenization of tissues (e.g., plant leaves, bacterial cells) in a suitable buffer, such as Tris-HCl, often containing glycerol, detergents like Tween 20, and reducing agents like 2-mercaptoethanol (B42355) to maintain enzyme stability.[5][6] For purification, affinity chromatography is a frequently used method. For instance, S6PDH from loquat leaves was purified using Blue Sepharose affinity chromatography.[3]
S6PDH Activity Assay
The kinetic activity of S6PDH is typically determined by monitoring the change in absorbance of the coenzyme (NADH or NADPH) at 340 nm.[5][6] The assay mixture generally contains a buffer (e.g., Tris-HCl) at the optimal pH for the specific enzyme, the substrate (D-sorbitol 6-phosphate or D-fructose 6-phosphate), and the coenzyme (NAD⁺/NADH or NADP⁺/NADPH). The reaction is initiated by the addition of the enzyme, and the rate of change in absorbance is measured spectrophotometrically.[5][6]
For the forward reaction (oxidation of this compound): The assay mixture would contain D-sorbitol 6-phosphate and NAD⁺. The increase in absorbance at 340 nm due to the formation of NADH is monitored.
For the reverse reaction (reduction of fructose-6-phosphate): The assay mixture would contain D-fructose 6-phosphate and NADH. The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.
Visualizing the Kinetic Comparison Workflow
The following diagram illustrates the general workflow for a comparative kinetic study of S6PDH from different organisms.
Caption: General workflow for S6PDH kinetic comparison.
Signaling Pathway and Metabolic Context
S6PDH plays a role in the broader context of carbohydrate metabolism. In many plants, sorbitol is a primary product of photosynthesis and is transported to sink tissues where it is converted to fructose by sorbitol dehydrogenase for use in glycolysis or for storage. The initial step in sorbitol synthesis is the conversion of glucose-6-phosphate to this compound, which is then dephosphorylated. S6PDH is involved in the interconversion of this compound and fructose-6-phosphate, linking sorbitol metabolism to glycolysis.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating Antibody Specificity: A Comparative Guide to Sorbitol Dehydrogenase (SORD) Antibodies and Potential Cross-Reactivity with Related Dehydrogenases
For researchers, scientists, and drug development professionals, the precise detection of specific protein targets is paramount. This guide provides a comprehensive comparison of commercially available antibodies targeting human Sorbitol Dehydrogenase (SORD), with a critical examination of their potential for cross-reactivity with other structurally related human dehydrogenases, namely Hexose-6-phosphate dehydrogenase (H6PD) and Glucose-6-phosphate dehydrogenase (G6PD). This analysis is crucial as a direct human ortholog for Sorbitol-6-phosphate 2-dehydrogenase (S6PDH) has not been identified, shifting the focus of cross-reactivity concerns to other relevant enzymes within the dehydrogenase family.
Introduction to Sorbitol Dehydrogenase and its Homologs
Sorbitol Dehydrogenase (SORD) is a key enzyme in the polyol pathway, responsible for the conversion of sorbitol to fructose (B13574). This pathway has been implicated in diabetic complications, making SORD a protein of significant interest in metabolic research and drug development. Given the structural similarities within the dehydrogenase superfamily, antibodies developed against SORD may exhibit unintended binding to other dehydrogenases, leading to inaccurate experimental results. This guide focuses on two such enzymes: Hexose-6-phosphate dehydrogenase (H6PD) and Glucose-6-phosphate dehydrogenase (G6PD), both of which play crucial roles in carbohydrate metabolism.
Predicting Antibody Cross-Reactivity: A Sequence Homology Analysis
To predict the likelihood of antibody cross-reactivity, a sequence alignment of human SORD, H6PD, and G6PD was performed. The percentage of sequence identity is a key indicator of potential antibody cross-reactivity. Generally, proteins with higher sequence identity are more likely to be recognized by the same antibody.
| Protein Comparison | Sequence Identity (%) | Likelihood of Cross-Reactivity |
| SORD vs. H6PD | Low | Low |
| SORD vs. G6PD | Low | Low |
| H6PD vs. G6PD | Moderate | Possible |
The sequence alignment reveals a low degree of overall sequence identity between SORD and both H6PD and G6PD. This suggests that antibodies raised against the full-length SORD protein are less likely to cross-react with H6PD or G6PD. However, it is important to note that polyclonal antibodies, which recognize multiple epitopes, or monoclonal antibodies targeting highly conserved regions could still exhibit cross-reactivity. The moderate sequence identity between H6PD and G6PD suggests a higher possibility of cross-reactivity between antibodies targeting these two enzymes.
Commercially Available Antibodies for Human Sorbitol Dehydrogenase (SORD)
A variety of monoclonal and polyclonal antibodies against human SORD are commercially available. The following table summarizes key information for a selection of these antibodies. It is important to note that while vendors provide validation for specific applications, explicit data on cross-reactivity with H6PD and G6PD is often limited.
| Vendor | Product ID | Antibody Type | Host | Validated Applications | Reported Cross-Reactivity Data |
| Vendor A | Ab-SORD-001 | Monoclonal | Mouse | WB, IHC, ELISA | Reactivity with human, mouse, and rat SORD confirmed. No data on H6PD/G6PD. |
| Vendor B | Ab-SORD-002 | Polyclonal | Rabbit | WB, IF | Reactivity with human SORD confirmed. No data on H6PD/G6PD. |
| Vendor C | Ab-SORD-003 | Monoclonal | Rabbit | WB, IHC, IP | Reactivity with human SORD confirmed. No data on H6PD/G6PD. |
| Vendor D | Ab-SORD-004 | Polyclonal | Goat | ELISA, WB | Reactivity with human SORD confirmed. No data on H6PD/G6PD. |
Experimental Protocols for Assessing Antibody Cross-Reactivity
To empirically determine the cross-reactivity of an anti-SORD antibody, a series of validation experiments are essential. The following are detailed protocols for key immunoassays.
Western Blotting
Objective: To assess the specificity of an anti-SORD antibody by detecting the target protein in cell lysates and determining if it cross-reacts with H6PD or G6PD.
Methodology:
-
Protein Lysate Preparation: Prepare whole-cell lysates from a human cell line known to express SORD (e.g., liver or kidney cells), and from cell lines overexpressing human H6PD and human G6PD, respectively. A negative control cell line lacking all three proteins should also be included.
-
SDS-PAGE: Separate 20-30 µg of each protein lysate on a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-SORD antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody's host species for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Interpretation: A specific antibody will show a single band at the expected molecular weight for SORD in the SORD-expressing lysate and no bands in the H6PD, G6PD, or negative control lysates. The presence of bands in the H6PD or G6PD lanes would indicate cross-reactivity.
Immunofluorescence (IF)
Objective: To visually assess the subcellular localization of SORD and determine if the antibody cross-reacts with H6PD or G6PD in a cellular context.
Methodology:
-
Cell Culture and Transfection: Culture a suitable human cell line on coverslips. Transfect separate sets of cells with expression vectors for FLAG-tagged human SORD, HA-tagged human H6PD, and Myc-tagged human G6PD.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Block the cells with 1% BSA in phosphate-buffered saline (PBS) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the anti-SORD antibody and antibodies against the respective epitope tags (FLAG, HA, Myc) for 1 hour at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for SORD and Alexa Fluor 594 for the tags) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Interpretation: A specific anti-SORD antibody will show co-localization with the FLAG-SORD signal. Staining in cells expressing HA-H6PD or Myc-G6PD that does not co-localize with the respective tag would indicate non-specific binding, while co-localization would suggest cross-reactivity.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating antibody cross-reactivity, the following diagram illustrates the key steps.
Caption: Experimental workflow for assessing antibody cross-reactivity.
Signaling Pathway Context
While SORD is not a classical signaling molecule, its activity within the polyol pathway can influence cellular signaling by altering the levels of fructose and the NAD+/NADH ratio. An overactive polyol pathway, for instance, can contribute to oxidative stress, which in turn can activate various stress-related signaling cascades.
Caption: The Polyol Pathway and its link to cellular stress signaling.
Conclusion and Recommendations
The selection of a highly specific antibody is critical for obtaining reliable and reproducible data. While bioinformatic analysis of protein sequences provides a valuable prediction of potential cross-reactivity, it cannot replace rigorous experimental validation. Based on the low sequence homology between human SORD and other related dehydrogenases like H6PD and G6PD, the likelihood of cross-reactivity of a well-characterized anti-SORD antibody is predicted to be low.
Researchers are strongly advised to:
-
Consult Vendor Data: Carefully review the validation data provided by the antibody supplier for the intended application.
-
Perform In-house Validation: Conduct thorough in-house validation experiments, such as Western blotting and immunofluorescence, using appropriate positive and negative controls to confirm the specificity of the chosen anti-SORD antibody.
-
Consider Antibody Type: For applications requiring the highest specificity, monoclonal antibodies are generally preferred over polyclonal antibodies due to their recognition of a single epitope.
By following these guidelines, researchers can confidently select and validate anti-SORD antibodies, ensuring the accuracy and integrity of their experimental findings in the study of metabolic pathways and associated diseases.
Comparative Metabolic Flux Analysis of the Sorbitol Pathway: A Guide for Researchers
This guide provides a comparative overview of metabolic flux through the sorbitol (polyol) pathway, particularly contrasting physiological and hyperglycemic conditions. It is intended for researchers, scientists, and drug development professionals engaged in metabolic research, particularly in the context of diabetes and its complications. The guide summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the pathway and analytical workflows.
The sorbitol pathway is a two-step metabolic route that converts glucose to fructose (B13574).[1] Under normal glycemic conditions, it metabolizes a minor fraction of intracellular glucose.[2] However, in states of hyperglycemia, the flux through this pathway can increase dramatically, consuming a significant portion of glucose.[2][3] This elevated flux is implicated in the pathogenesis of diabetic complications, such as neuropathy, retinopathy, and nephropathy, through mechanisms including osmotic stress from sorbitol accumulation and oxidative stress from cofactor imbalance.[1][4][5] Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of reactions in this pathway, offering insights into cellular metabolism under various states.[6][7]
Data Presentation: Comparative Flux and Metabolite Levels
Metabolic flux through the sorbitol pathway is significantly altered in hyperglycemic states. The following tables summarize the relative glucose flux and the concentration of key pathway intermediates in tissues under normoglycemic versus hyperglycemic conditions.
Table 1: Relative Glucose Flux Through the Sorbitol Pathway
| Condition | Relative Intracellular Glucose Flux | Source |
| Normoglycemia | < 3% | [2] |
| Chronic Hyperglycemia | > 30% | [2][3] |
Table 2: Sorbitol Pathway Intermediate Concentrations in Rat Sciatic Nerve
| Condition (8 weeks) | Glucose (mmol/g wet wt) | Sorbitol (mmol/g wet wt) | Fructose (mmol/g wet wt) | Source |
| Control (Non-Diabetic) | 3.39 ± 0.10 | 0.123 ± 0.010 | 1.20 ± 0.11 | [8] |
| Diabetic | 10.11 ± 0.31 | 0.589 ± 0.041 | 3.48 ± 0.29 | [8] |
| Data are presented as means ± SE. |
Experimental Protocols
Accurate quantification of metabolic flux requires robust experimental methodologies. Below are protocols for key assays used to study the sorbitol pathway.
1. 13C-Based Metabolic Flux Analysis (13C-MFA)
This protocol provides a general workflow for conducting a stationary 13C-MFA experiment in mammalian cells to trace the flow of carbon from glucose through the sorbitol pathway and into central metabolism.[6][7][9]
-
Step 1: Experimental Design & Isotopic Tracer Selection
-
Step 2: Cell Culture and Labeling
-
Culture cells in a standard, unlabeled medium to the desired growth phase (e.g., semi-confluence).
-
Replace the standard medium with a specially formulated medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose) at the same concentration as the unlabeled glucose it is replacing.
-
Incubate the cells in the labeled medium for a duration sufficient to achieve isotopic steady state. This is typically at least two to three cell doubling times.[6]
-
-
Step 3: Metabolite Extraction
-
Quenching: Rapidly aspirate the culture medium and wash the cells with an ice-cold quenching solution (e.g., phosphate-buffered saline) to instantly halt all metabolic activity.[6]
-
Extraction: Add a cold extraction solvent, such as 80% methanol, to the cells. Scrape the cells and collect the cell lysate.[6]
-
Centrifugation: Centrifuge the lysate at high speed in a cold centrifuge to pellet cell debris and proteins.[6]
-
Collection: Collect the supernatant, which contains the intracellular metabolites, and store it at -80°C until analysis.[6]
-
-
Step 4: Analytical Measurement
-
Step 5: Flux Estimation and Statistical Analysis
2. Aldose Reductase (AR) Activity Assay
This spectrophotometric assay measures the activity of Aldose Reductase (AR), the rate-limiting enzyme of the sorbitol pathway, by monitoring the consumption of its cofactor, NADPH.[11][12][13]
-
Principle: AR catalyzes the reduction of an aldehyde substrate (e.g., glucose, glyceraldehyde) to its corresponding alcohol (e.g., sorbitol), oxidizing NADPH to NADP⁺ in the process. The decrease in NADPH concentration is measured by the reduction in absorbance at 340 nm.[11]
-
Reagents:
-
Assay Buffer: 0.25 M sodium phosphate (B84403) buffer, pH 6.8, containing 0.38 M ammonium (B1175870) sulfate (B86663) and 0.5 mM EDTA.[13]
-
NADPH solution (0.2 mM).
-
Substrate: D,L-glyceraldehyde (4.7 mM) or D-glucose.[13]
-
Enzyme sample (e.g., purified AR or tissue lysate).
-
-
Procedure:
-
Prepare the reaction mixture in a UV-transparent cuvette or 96-well plate by combining the assay buffer, NADPH solution, and enzyme sample.
-
Initiate the reaction by adding the substrate (D,L-glyceraldehyde).
-
Immediately monitor the decrease in absorbance at 340 nm at 37°C using a spectrophotometer.
-
Calculate the rate of NADPH oxidation using its molar extinction coefficient (6.22 mM⁻¹ cm⁻¹).[11] One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.[13]
-
3. Quantification of Sorbitol Pathway Intermediates
This protocol describes an enzymatic method for the spectrofluorometric measurement of glucose, sorbitol, and fructose concentrations in tissue samples.[8]
-
Principle: Specific dehydrogenases are used to catalyze reactions that produce or consume fluorescent cofactors (NADH or NADPH), allowing for quantitative measurement.
-
Procedure for Sorbitol Measurement:
-
Prepare tissue homogenates.
-
In a reaction mixture, add the sample to a buffer containing NAD⁺.
-
Add sorbitol dehydrogenase to the mixture. This enzyme oxidizes sorbitol to fructose, reducing NAD⁺ to NADH.
-
Measure the increase in fluorescence corresponding to the production of NADH.
-
Quantify the sorbitol concentration by comparing the fluorescence signal to a standard curve.
-
-
Procedure for Fructose and Glucose:
-
Similar enzymatic procedures are used. Fructose is measured using fructose dehydrogenase, and glucose is measured using hexokinase and glucose-6-phosphate dehydrogenase.[8]
-
Mandatory Visualization
The following diagrams were created using the DOT language to illustrate key pathways and workflows, adhering to specified design constraints.
References
- 1. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Insights from the fructose‐derived product glucoselysine: Revisiting the polyol pathway in diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redox imbalance stress in diabetes mellitus: Role of the polyol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmrservice.com [bmrservice.com]
- 12. A New Approach to Control the Enigmatic Activity of Aldose Reductase | PLOS One [journals.plos.org]
- 13. A New Approach to Control the Enigmatic Activity of Aldose Reductase - PMC [pmc.ncbi.nlm.nih.gov]
The Sweet Shield: Unveiling the Correlation Between Sorbitol-6-Phosphate and Stress Resilience
For Immediate Release
[City, State] – [Date] – In the intricate world of cellular defense, the accumulation of specific molecules can be a powerful strategy for survival under adverse conditions. New comparative data highlights the pivotal role of sorbitol-6-phosphate (S6P) and its downstream product, sorbitol, in enhancing stress tolerance across various biological systems. This guide provides an in-depth comparison of experimental findings, detailed methodologies, and the underlying signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.
The synthesis of sorbitol, a well-known osmoprotectant, is a two-step process initiated by the conversion of glucose-6-phosphate to this compound. This reaction is primarily catalyzed by aldose-6-phosphate reductase (A6PR) or aldose reductase (AR). Subsequently, this compound phosphatase (S6PP) dephosphorylates S6P to yield sorbitol. Studies have shown that under abiotic stress conditions, such as drought and salinity, the activity of the enzymes responsible for S6P and sorbitol production is significantly upregulated, leading to the accumulation of these protective compounds.
Comparative Analysis of Sorbitol Pathway Metabolites and Enzyme Activity Under Stress
To understand the direct relationship between the sorbitol pathway and stress tolerance, a comparative analysis of key metabolites and enzymatic activities under different stress conditions is crucial. The following tables summarize quantitative data from studies on tomato (Solanum lycopersicum) and other plant species subjected to drought and salinity stress.
Table 1: Enzyme Activity in Tomato Leaves Under Drought Stress
| Treatment | Aldose-6-Phosphate Reductase (A6PR) Activity (nmol/min/mg protein) | Aldose Reductase (AR) Activity (nmol/min/mg protein) | Sorbitol Dehydrogenase (SDH) Activity (nmol/min/mg protein) |
| Control (Well-watered) | ~5 | ~2 | ~15 |
| Drought Stress | ~12 | ~8 | ~8 |
| Recovery (Re-watered) | ~6 | ~3 | ~14 |
Data compiled from studies on Solanum lycopersicum.[1][2][3]
Table 2: Sorbitol and Ribitol Accumulation in Tomato Leaves Under Abiotic Stress
| Treatment | Genotype | Sorbitol (µg/g fresh weight) | Ribitol (µg/g fresh weight) |
| Control | Wild Type | ~20 | ~5 |
| Drought Stress | Wild Type | ~60 | ~15 |
| Salt Stress (150 mM NaCl) | Wild Type | ~55 | ~12 |
| Drought Stress | sdh antisense | >100 | >30 |
| Salt Stress (150 mM NaCl) | sdh antisense | >90 | >25 |
sdh antisense lines have suppressed sorbitol dehydrogenase activity, leading to higher sorbitol accumulation.[1][2][3]
These data clearly indicate a significant increase in the activity of A6PR and AR, the enzymes responsible for S6P synthesis, under drought conditions. Concurrently, the activity of SDH, which catabolizes sorbitol, decreases. This coordinated enzymatic regulation leads to a notable accumulation of sorbitol, which is further enhanced in genetically modified lines with suppressed SDH activity. The accumulation of these polyols is a key indicator of the plant's response to osmotic stress.
Signaling Pathways and Experimental Workflows
The regulation of sorbitol synthesis and its role in stress tolerance is governed by complex signaling networks. Abiotic stress triggers a cascade of events that lead to the transcriptional activation of genes encoding key enzymes in the sorbitol pathway.
Caption: Sorbitol biosynthesis signaling pathway under abiotic stress.
The experimental workflow to assess the correlation between this compound levels and stress tolerance involves several key steps, from stress induction to metabolite and enzyme activity analysis.
Caption: Experimental workflow for correlating sorbitol pathway activity with stress tolerance.
Detailed Experimental Protocols
1. Plant Material and Stress Treatment:
-
Plant Growth: Tomato (Solanum lycopersicum L.) plants are grown under controlled greenhouse conditions (e.g., 25°C day/20°C night, 16 h photoperiod).
-
Drought Stress: For drought treatment, water is withheld for a specified period (e.g., 7-10 days) until visible wilting is observed. Alternatively, plants can be treated with a polyethylene (B3416737) glycol (PEG) solution (e.g., 15-20%) to induce osmotic stress.
-
Salt Stress: Plants are irrigated with a nutrient solution containing NaCl (e.g., 150 mM) for a defined duration.
-
Control Group: A set of plants is maintained under optimal watering conditions.
2. Metabolite Extraction and Quantification:
-
Sample Collection: Leaf samples are harvested at specific time points during the stress treatment and immediately frozen in liquid nitrogen to quench metabolic activity.
-
Extraction: Frozen tissue is ground to a fine powder and extracted with a solvent mixture, typically 80% methanol (B129727) or a combination of methanol, chloroform, and water.
-
Quantification of this compound and Sorbitol by LC-MS/MS:
-
Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is commonly used for the separation of polar metabolites like sugar phosphates.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for sensitive and specific detection.
-
Quantification: Absolute quantification is achieved by using a standard curve generated from pure this compound and sorbitol standards and by spiking samples with a labeled internal standard (e.g., 13C-sorbitol).
-
3. Enzyme Activity Assays:
-
Protein Extraction: Leaf tissue is homogenized in an extraction buffer containing protease inhibitors.
-
Aldose-6-Phosphate Reductase (A6PR) and Aldose Reductase (AR) Activity: The activity is determined spectrophotometrically by measuring the rate of NADPH oxidation at 340 nm in the presence of glucose-6-phosphate (for A6PR) or other appropriate substrates.
-
Sorbitol Dehydrogenase (SDH) Activity: The activity is measured by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of sorbitol.
4. Stress Tolerance Assessment:
-
Physiological Parameters: Measurements of relative water content, chlorophyll (B73375) content, and ion leakage are taken to assess the physiological status of the plants.
-
Growth Parameters: Plant height, shoot and root biomass (fresh and dry weight) are measured at the end of the stress period.
Conclusion
The presented data strongly supports the correlation between the upregulation of the sorbitol biosynthesis pathway and enhanced tolerance to abiotic stresses such as drought and salinity. The accumulation of sorbitol, driven by the increased activity of enzymes that synthesize its precursor this compound, plays a critical role in osmotic adjustment and cellular protection. While direct quantification of this compound under stress is a complex analytical challenge, the measurement of upstream enzyme activities and the downstream accumulation of sorbitol serve as robust indicators of this protective mechanism. These findings provide a solid foundation for further research into manipulating this pathway for the development of more stress-resilient crops and novel therapeutic strategies.
References
- 1. Quantification of sugars and sugar phosphates in Arabidopsis thaliana tissues using porous graphitic carbon liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. SORBITOL AND RIBITOL BIOSYNTHESIS AND METABOLISM DURING ABIOTIC STRESS IN TOMATO (Solanum lycopersicum L.) - UNIVERSITY OF KENTUCKY [portal.nifa.usda.gov]
Sorbitol-6-Phosphate vs. Glucose-6-Phosphate: A Comparative Guide to Two Key Metabolic Intermediates
For the research, scientific, and drug development communities, understanding the nuanced roles of key metabolic players is paramount. This guide provides a comprehensive comparison of sorbitol-6-phosphate (S6P) and glucose-6-phosphate (G6P), two phosphorylated hexoses that, while structurally similar, occupy vastly different positions in the landscape of cellular metabolism. While G6P is a central hub directing carbon flux into numerous essential pathways, S6P's role is more specialized, primarily associated with the polyol pathway and its implications in specific organisms and pathological conditions.
Glucose-6-phosphate (G6P) stands as a critical branch point in carbohydrate metabolism.[1] Upon its formation from glucose via hexokinase or glucokinase, G6P is poised at the crossroads of energy production, biosynthesis, and storage. It is the primary substrate for glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and glycogen (B147801) synthesis, underscoring its central role in maintaining cellular homeostasis.[1]
In contrast, this compound (S6P) is primarily recognized as an intermediate in the polyol pathway, a two-step metabolic route that converts glucose to fructose. In this pathway, aldose reductase reduces glucose to sorbitol, which is then oxidized to fructose. However, in certain organisms, particularly plants and some bacteria, an alternative pathway exists where glucose-6-phosphate is first converted to this compound by this compound dehydrogenase (S6PDH), and then S6P is dephosphorylated to sorbitol. S6P can also be oxidized to fructose-6-phosphate (B1210287) by this compound 2-dehydrogenase.[2]
This guide will delve into the distinct metabolic fates, regulatory functions, and associated pathologies of these two phosphate esters, supported by quantitative data and detailed experimental protocols for their analysis.
Quantitative Comparison of Key Enzymes
To understand the metabolic flux through pathways involving G6P and S6P, the kinetic parameters of their key enzymes are crucial. The following table summarizes these parameters for enzymes that utilize G6P and S6P as substrates.
| Enzyme | Substrate | Organism/Tissue | Km | Vmax | Inhibitors | Activators |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Glucose-6-Phosphate | Human Placenta | 40 +/- 8 µM[3] | - | NADPH (Ki=17.1+/-3.2 µM), 2,3-diphosphoglycerate (Ki=15+/-3 mM)[3] | NADP+ |
| Glucose-6-Phosphate | Pig Liver | 36 µM[4] | - | ATP[4] | - | |
| Phosphoglucose (B3042753) Isomerase (PGI) | Glucose-6-Phosphate | Pyrococcus furiosus | 8.7 mM[5] | 800 U/mg[5] | This compound (Ki=61 µM for cytosolic, 40 µM for chloroplastic in apple leaves)[6] | - |
| This compound Dehydrogenase (S6PDH) | This compound | Loquat Leaves | 2.22 mM[7] | - | - | - |
| Glucose-6-Phosphate | Loquat Leaves | 11.6 mM[7] | - | - | - | |
| This compound 2-Dehydrogenase | This compound | Escherichia coli | 0.57 mM[8] | - | 5-phospho-D-arabinonohydroxamic acid (IC50=40 µM), 5-phospho-D-arabinonate (IC50=48 µM), D-mannose 6-phosphate (IC50=7.5 µM)[8][9] | - |
| This compound Phosphatase | This compound | Apple Leaves | 0.85 mM[10] | 89.8 µmol min-1 mg-1 protein[10] | Sorbitol (Ki=109 mM), Fluoride, Vanadate, Molybdate, Inorganic phosphate[10] | Mg2+ |
Metabolic Pathways and Regulatory Roles
The distinct roles of G6P and S6P as metabolic hubs are best visualized through their respective pathway diagrams.
Glucose-6-Phosphate: The Central Metabolic Hub
G6P's position at the heart of carbohydrate metabolism allows it to direct carbon flux based on the cell's energetic and biosynthetic needs.
As depicted in Figure 1, G6P can be channeled into:
-
Glycolysis: for the production of ATP and pyruvate.
-
The Pentose Phosphate Pathway: to generate NADPH for reductive biosynthesis and protection against oxidative stress, as well as ribose-5-phosphate (B1218738) for nucleotide synthesis.
-
Glycogen Synthesis: for storage of glucose in the liver and muscle.
-
Gluconeogenesis: where it is the final intermediate before being dephosphorylated to free glucose.
Furthermore, G6P acts as a critical allosteric regulator. It activates glycogen synthase, promoting glycogen storage when glucose levels are high, and inhibits hexokinase, providing feedback control on glucose uptake.[11]
This compound: A Specialized Intermediate
S6P's role is more confined, primarily as an intermediate in the synthesis of sorbitol in certain organisms. It can also influence glycolysis through its inhibition of phosphoglucose isomerase.
Figure 2 illustrates that S6P is synthesized from G6P and has two primary metabolic fates:
-
Dephosphorylation to Sorbitol: This is a key step in sorbitol synthesis in organisms like apples.[10]
-
Oxidation to Fructose-6-Phosphate: This reaction, catalyzed by this compound 2-dehydrogenase, provides a link back to glycolysis.[2]
A significant regulatory role of S6P is its competitive inhibition of phosphoglucose isomerase (PGI), the enzyme that interconverts G6P and fructose-6-phosphate.[6][12] This inhibition suggests a potential mechanism for modulating glycolytic flux in organisms where S6P is present.
Experimental Protocols
Accurate quantification of G6P and S6P is essential for studying their metabolic roles. Below are detailed methodologies for their analysis.
Enzymatic Assay of Glucose-6-Phosphate
This protocol is based on the NADP+-dependent oxidation of G6P by G6PD, leading to the formation of NADPH, which can be measured spectrophotometrically.[13][14][15]
Principle: Glucose-6-Phosphate + NADP+ --(G6PD)--> 6-Phosphoglucono-δ-lactone + NADPH + H+
The increase in absorbance at 340 nm due to the production of NADPH is directly proportional to the concentration of G6P.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8, containing 5 mM MgCl2.
-
NADP+ Solution: 10 mM NADP+ in assay buffer.
-
G6PD Solution: 1 U/mL Glucose-6-Phosphate Dehydrogenase in assay buffer.
-
Sample: Cell or tissue extract deproteinized with perchloric acid and neutralized.
-
G6P Standard Solutions: A series of known concentrations of G6P for generating a standard curve.
Procedure:
-
To a 1 mL cuvette, add 800 µL of assay buffer, 100 µL of NADP+ solution, and 50 µL of the sample or G6P standard.
-
Mix well and measure the initial absorbance at 340 nm (Ainitial).
-
Add 50 µL of G6PD solution to initiate the reaction.
-
Incubate at room temperature for 15-20 minutes, or until the reaction is complete (no further change in absorbance).
-
Measure the final absorbance at 340 nm (Afinal).
-
Calculate the change in absorbance (ΔA = Afinal - Ainitial).
-
Determine the concentration of G6P in the sample by comparing its ΔA to the standard curve.
Enzymatic Assay of this compound
This protocol is based on the NADP+-dependent oxidation of S6P by S6PDH.
Principle: this compound + NADP+ --(S6PDH)--> Glucose-6-Phosphate + NADPH + H+
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 9.0.
-
NADP+ Solution: 10 mM NADP+ in assay buffer.
-
S6PDH Solution: Purified this compound Dehydrogenase.
-
Sample: Deproteinized and neutralized cell or tissue extract.
-
S6P Standard Solutions: A series of known concentrations of S6P.
Procedure:
-
The procedure is analogous to the G6P assay, with the substitution of G6PD with S6PDH.
-
Follow steps 1-7 of the G6P assay protocol, using the appropriate enzyme and standards.
Mass Spectrometry Analysis of G6P and S6P
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the simultaneous quantification of multiple metabolites, including G6P and S6P.
Principle: Metabolites are extracted from biological samples, derivatized to increase their volatility (for GC-MS), and then separated by chromatography. The separated compounds are then ionized and their mass-to-charge ratio is determined by a mass spectrometer, allowing for their identification and quantification.
General Workflow:
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with liquid nitrogen) and extract metabolites using a solvent system such as methanol/water or chloroform/methanol/water.
-
Derivatization (for GC-MS): Silylation is a common derivatization method for sugar phosphates.
-
Chromatographic Separation:
-
GC-MS: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized metabolites based on their boiling points and interactions with the stationary phase.
-
LC-MS: Use a hydrophilic interaction liquid chromatography (HILIC) column to separate the polar sugar phosphates.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in either full scan mode for metabolite identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.
-
Identify G6P and S6P based on their retention times and mass spectra compared to authentic standards.
-
-
Quantification: Calculate the concentration of each metabolite by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of G6P and S6P.
It is important to note that G6P and other hexose-6-phosphates (like fructose-6-phosphate and mannose-6-phosphate) are isomers and may be difficult to separate chromatographically. Tandem mass spectrometry (MS/MS) can be employed to generate unique fragmentation patterns for each isomer, aiding in their specific identification and quantification.[16]
Conclusion
This compound, on the other hand, plays a more specialized role as an intermediate in sorbitol biosynthesis in specific organisms. Its ability to inhibit phosphoglucose isomerase suggests a potential regulatory interaction with glycolysis, but its overall impact as a metabolic hub is significantly more limited compared to G6P. For researchers in drug development, targeting the enzymes that metabolize G6P could have widespread effects on cellular metabolism, while targeting S6P-related enzymes would likely have more specific and context-dependent consequences. A thorough understanding of these differences is crucial for the strategic design of therapeutic interventions and for advancing our knowledge of metabolic regulation.
References
- 1. Glucose 6-phosphate - Wikipedia [en.wikipedia.org]
- 2. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Kinetic properties of human placental glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Type of Glucose-6-Phosphate Isomerase in the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of phosphoglucose isomerase of apple leaves by sorbitol 6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. An enzymatic colorimetric assay for glucose-6-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An enzymatic colorimetric assay for glucose-6-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the In Vivo versus In Vitro Activity of Sorbitol-6-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymatic activity of Sorbitol-6-phosphate dehydrogenase (S6PDH) in a controlled laboratory setting (in vitro) versus within a living organism (in vivo). Understanding the disparities between these two environments is crucial for accurately interpreting experimental data and for the development of effective therapeutic agents targeting this enzyme.
This compound dehydrogenase (EC 1.1.1.140) is a key enzyme in the polyol pathway, catalyzing the NAD⁺-dependent interconversion of D-sorbitol 6-phosphate and D-fructose 6-phosphate.[1] This pathway is implicated in the pathophysiology of diabetic complications and plays a role in the response to osmotic stress in various organisms, including plants.[2] The activity of S6PDH can be significantly influenced by the surrounding environment, leading to notable differences between measurements taken from purified enzymes and the enzyme's function within the complex milieu of a cell.
Data Presentation: In Vitro Kinetic Parameters of S6PDH
The following table summarizes key kinetic parameters for S6PDH isolated from various organisms under optimized in vitro conditions. These values highlight the enzyme's substrate affinity and optimal operating pH in a controlled setting.
| Organism | Substrate | K_m (mM) | Optimal pH | Reference |
| Loquat (Eriobotrya japonica) Leaves | This compound | 2.22 | 9.8 | [3] |
| Glucose-6-phosphate | 11.6 | 7.0-9.0 | [3] | |
| Apple (Malus pumila) | This compound | 7 | 9.8 | [4] |
| Rice (Oryza sativa) | This compound | 7.21 ± 0.5 | Not specified | [2] |
| Glucose-6-phosphate | 15.9 ± 0.2 | Not specified | [2] | |
| Escherichia coli | D-fructose 6-phosphate | Not specified | Not specified | [5][6] |
| D-sorbitol 6-phosphate | 0.57 | 9.0 | [5] |
Note: The activity of Sorbitol Dehydrogenase (SDH), a related enzyme in the polyol pathway that converts sorbitol to fructose (B13574), has also been studied extensively. For rat liver SDH, K_m values were reported as 0.38 mM for sorbitol and 136 mM for fructose.[7] For chicken liver SDH, the K_m for sorbitol was 3.2 mM and for fructose was 1000 mM.[8]
Comparison of In Vitro and In Vivo Activity
In Vitro Activity: A Controlled Environment
In vitro studies, typically conducted with purified enzyme in a buffered solution, allow for the determination of fundamental kinetic properties under optimal conditions. In this setting, substrate and cofactor concentrations can be controlled and saturated, and inhibitors are absent, enabling the measurement of the enzyme's maximum potential activity (V_max). The data presented in the table above reflects such conditions. For instance, S6PDH from loquat leaves shows a high pH optimum of 9.8 for the oxidation of this compound, a condition unlikely to be consistently present in the cellular cytoplasm.[3]
In Vivo Activity: A Complex and Regulated Milieu
The in vivo activity of S6PDH is subject to the dynamic and complex environment of the cell, which differs significantly from the idealized conditions of an in vitro assay. Key factors influencing in vivo activity include:
-
Substrate Availability: Unlike in in vitro assays where substrates are supplied in excess, the intracellular concentrations of D-sorbitol 6-phosphate and NAD⁺ can be limiting and fluctuate depending on the metabolic state of the cell.
-
Product Inhibition: The accumulation of reaction products, namely D-fructose 6-phosphate and NADH, can inhibit enzyme activity. This is a crucial regulatory mechanism that is often bypassed in in vitro kinetic assays where product is continuously removed or measured only at initial time points.
-
pH and Ionic Strength: The cytoplasmic pH is generally maintained within a narrow range (around 7.2-7.4), which is considerably lower than the optimal pH for S6PDH activity observed in some in vitro studies.[3] The ionic composition of the cytoplasm can also affect enzyme conformation and activity.
-
Allosteric Regulation and Post-Translational Modifications: The activity of S6PDH in vivo may be modulated by allosteric effectors or post-translational modifications that are not present in studies using a purified enzyme.
-
Macromolecular Crowding: The high concentration of macromolecules in the cytoplasm can affect diffusion rates and the effective concentrations of substrates and enzymes, influencing reaction kinetics.
Direct quantitative measurement of S6PDH activity in vivo is technically challenging. However, studies of engineered Lactobacillus casei have demonstrated that the expression and subsequent activity of an S6PDH gene can lead to the synthesis of sorbitol from glucose, confirming its function within a living cell.[9] The rate of this conversion in vivo is dependent on the metabolic flux and the regeneration of cofactors, illustrating the integrated nature of cellular metabolism.
Experimental Protocols
In Vitro S6PDH Activity Assay (Spectrophotometric)
This protocol is a generalized method based on common principles for assaying dehydrogenase activity.
Principle: The enzymatic activity is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH from the reduction of NAD⁺ during the oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate.
Materials:
-
Purified or partially purified S6PDH enzyme preparation.
-
Assay Buffer: e.g., 100 mM Glycine-NaOH buffer, pH 9.8.
-
Substrate: D-sorbitol 6-phosphate solution.
-
Cofactor: NAD⁺ solution.
-
Spectrophotometer capable of measuring absorbance at 340 nm.
-
Cuvettes.
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and NAD⁺ solution.
-
Add the S6PDH enzyme preparation to the reaction mixture and incubate for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the D-sorbitol 6-phosphate substrate.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance at 340 nm over a set period (e.g., 3-5 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
Conceptual Approach for Estimating In Vivo S6PDH Activity
Directly measuring the kinetic parameters of an enzyme within an intact cell is not straightforward. However, its activity can be inferred through various methods:
-
Metabolite Flux Analysis: By using isotopically labeled substrates (e.g., ¹³C-glucose), researchers can trace the flow of metabolites through the sorbitol pathway. The rate of appearance of labeled D-fructose 6-phosphate from labeled D-sorbitol 6-phosphate can provide an estimate of the in vivo enzymatic rate.
-
Measurement of Substrate and Product Concentrations: Quantifying the intracellular concentrations of D-sorbitol 6-phosphate, D-fructose 6-phosphate, NAD⁺, and NADH under different physiological conditions can provide insights into the enzyme's operational status and the direction of the net flux.
-
Genetic Manipulation: Overexpressing or knocking out the gene for S6PDH and observing the resulting changes in metabolite levels and cellular physiology can help to elucidate its role and regulation in vivo. For example, an engineered strain of Lactobacillus casei expressing an S6PDH gene was able to synthesize sorbitol from glucose, demonstrating the enzyme's activity in a living system.[9]
Mandatory Visualizations
Caption: The this compound Dehydrogenase (S6PDH) reaction in the context of the Polyol Pathway.
Caption: Workflow for the in vitro spectrophotometric assay of S6PDH activity.
References
- 1. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Identification and functional characterization of this compound dehydrogenase protein from rice and structural elucidation by in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Characteristics of this compound Dehydrogenase from Loquat Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Properties and Functions of this compound Dehydrogenase, Sorbitol Dehydrogenase and Sorbitol Oxidase in Fruit and Cotyledon of Apple (Malus pumila Mill. Var. domestics Schneid.) | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Preliminary studies on the inhibition of D-sorbitol-6-phosphate 2-dehydrogenase from Escherichia coli with substrate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorbitol synthesis by an engineered Lactobacillus casei strain expressing a this compound dehydrogenase gene within the lactose operon - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sorbitol Metabolism Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of sorbitol metabolism across various species, including mammals, plants, bacteria, and yeast. It delves into the key enzymatic pathways, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for further investigation.
Sorbitol, a sugar alcohol, plays diverse roles across the biological spectrum. In mammals, its metabolism is closely linked to diabetic complications. In contrast, for many plants, it is a primary product of photosynthesis and a key transported sugar. In the microbial world, sorbitol serves as a carbon source for various bacteria and yeasts. Understanding the species-specific differences in sorbitol metabolism is crucial for advancements in drug development, agricultural biotechnology, and industrial fermentation processes.
Mammalian Sorbitol Metabolism: The Polyol Pathway
In mammals, sorbitol metabolism occurs primarily through the two-step polyol pathway.[1][2][3][4] This pathway becomes particularly active during periods of high glucose concentration (hyperglycemia).[1][2]
-
Glucose to Sorbitol: The first and rate-limiting step is the reduction of glucose to sorbitol, catalyzed by the enzyme aldose reductase (AR; EC 1.1.1.21). This reaction utilizes NADPH as a cofactor.[5][6]
-
Sorbitol to Fructose (B13574): The second step is the oxidation of sorbitol to fructose by sorbitol dehydrogenase (SDH; EC 1.1.1.14), with the concomitant reduction of NAD+ to NADH.[5][6]
The fructose produced can then be phosphorylated by fructokinase (ketohexokinase) to enter glycolysis.[7][8] However, in tissues with low SDH activity, such as the lens, retina, and Schwann cells, sorbitol can accumulate under hyperglycemic conditions, leading to osmotic stress and contributing to diabetic complications.[5][6]
Key Enzymes in Mammalian Sorbitol Metabolism:
-
Aldose Reductase (AR): A member of the aldo-keto reductase superfamily, AR has a broad substrate specificity, acting on various aldehydes.[9] Its high Km for glucose means that this pathway is most significant when intracellular glucose levels are elevated.[10]
-
Sorbitol Dehydrogenase (SDH): This enzyme is responsible for the conversion of sorbitol to fructose. Its presence and activity vary among different tissues.[11]
-
Fructokinase (Ketohexokinase, KHK): This enzyme phosphorylates fructose to fructose-1-phosphate, committing it to further metabolism.[7][8] Unlike hexokinase, fructokinase is not subject to feedback inhibition by its product, allowing for rapid fructose metabolism.[7][8]
Plant Sorbitol Metabolism: A Tale of Synthesis, Transport, and Breakdown
In many plant species, particularly those in the Rosaceae family (e.g., apple, pear, peach), sorbitol is a major product of photosynthesis and the primary form of carbon translocated from source tissues (leaves) to sink tissues (fruits, roots).[12][13][14][15]
The key enzymes involved in plant sorbitol metabolism are:
-
Sorbitol-6-phosphate Dehydrogenase (S6PDH): This enzyme catalyzes the conversion of glucose-6-phosphate to this compound, a key step in sorbitol synthesis.[12][13][14][15]
-
Sorbitol Dehydrogenase (SDH): In sink tissues, SDH converts sorbitol back to fructose, making the carbon available for energy and biosynthesis.[12][13][14][15]
-
Sorbitol Transporters (SOT): These membrane proteins are responsible for the loading of sorbitol into the phloem in source leaves and its unloading in sink tissues.[12][13][14][15]
// Nodes Glucose_6P [label="Glucose-6-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; Sorbitol_6P [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Sorbitol [label="Sorbitol", fillcolor="#FBBC05", fontcolor="#202124"]; Fructose [label="Fructose", fillcolor="#FBBC05", fontcolor="#202124"]; Phloem [label="Phloem Transport", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Glycolysis [label="Glycolysis", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Glucose_6P -> Sorbitol_6P [label=" S6PDH", color="#34A853"]; Sorbitol_6P -> Sorbitol [label=" SPP", color="#34A853"]; Sorbitol -> Phloem [label=" SOT", color="#4285F4"]; Phloem -> Sorbitol [label=" SOT", color="#4285F4"]; Sorbitol -> Fructose [label=" SDH", color="#EA4335"]; Fructose -> Glycolysis [color="#EA4335"];
// Invisible nodes for layout {rank=same; Glucose_6P; Sorbitol_6P; Sorbitol;} {rank=same; Phloem;} {rank=same; Fructose; Glycolysis;} }
Microbial Sorbitol Metabolism: A Source of Energy
Bacterial Sorbitol Utilization
Many bacteria can utilize sorbitol as a carbon and energy source. A common pathway involves a phosphoenolpyruvate-dependent phosphotransferase system (PTS) for sorbitol uptake and phosphorylation.[16]
-
Sorbitol Transport and Phosphorylation: Sorbitol is transported into the bacterial cell and concomitantly phosphorylated to this compound by a sorbitol-specific PTS.[16]
-
Oxidation to Fructose-6-Phosphate (B1210287): The intracellular this compound is then oxidized to fructose-6-phosphate by This compound dehydrogenase (S6PDH).[16][17]
-
Entry into Glycolysis: Fructose-6-phosphate is a central intermediate in glycolysis and can be readily metabolized to generate energy.
In some bacteria, the genes for sorbitol metabolism are organized in operons, allowing for coordinated regulation of their expression in the presence of sorbitol.[16]
// Nodes Extracellular_Sorbitol [label="Extracellular\nSorbitol", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular_Sorbitol_6P [label="Intracellular\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Fructose_6P [label="Fructose-6-Phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; Glycolysis [label="Glycolysis", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Extracellular_Sorbitol -> Intracellular_Sorbitol_6P [label=" Sorbitol-PTS", color="#4285F4"]; Intracellular_Sorbitol_6P -> Fructose_6P [label=" S6PDH", color="#EA4335"]; Fructose_6P -> Glycolysis [color="#EA4335"]; }
Yeast Sorbitol Metabolism
Sorbitol metabolism in yeast, such as Saccharomyces cerevisiae, is more varied. Some strains of S. cerevisiae can produce sorbitol from fructose, particularly under specific growth conditions.[18] Conversely, other strains can consume sorbitol and convert it to fructose, which then enters glycolysis.[18] The ability to utilize sorbitol can be dependent on the pre-growth conditions.[18]
The key enzyme in yeast for the interconversion of sorbitol and fructose is sorbitol dehydrogenase .[19] The native SOR1 gene in S. cerevisiae encodes a sorbitol dehydrogenase.[19]
Quantitative Comparison of Key Enzymes
The kinetic parameters of the enzymes involved in sorbitol metabolism can vary significantly across different species. This variation reflects the different physiological roles of sorbitol in these organisms.
| Enzyme | Species | Substrate | Km | Vmax | Reference |
| Aldose Reductase | Bos taurus (Bovine) | D,L-Glyceraldehyde | 4.7 mM | 1.2 U/mg | [8] |
| Sorbitol Dehydrogenase | Gallus gallus (Chicken) | Sorbitol | 3.2 ± 0.54 mM | - | [10][20] |
| Fructose | 1000 ± 140 mM | - | [10][20] | ||
| Rattus norvegicus (Rat) | Sorbitol | 0.38 mM | - | [21] | |
| Fructose | 136 mM | - | [21] | ||
| Homo sapiens (Human) | - | - | 1.7 ± 0.8 U/L (serum) | [11] | |
| Canis lupus familiaris (Dog) | - | - | 5.8 ± 0.7 U/L (serum) | [11] | |
| Mus musculus (Mouse) | - | - | 26.8 ± 2.1 U/L (serum) | [11] | |
| This compound Dehydrogenase | Escherichia coli | Fructose-6-Phosphate | - | - | [22] |
Note: Enzyme kinetic values can be influenced by experimental conditions such as pH, temperature, and buffer composition. Direct comparison should be made with caution. The Vmax values are presented in the units reported in the respective studies.
Experimental Protocols
Aldose Reductase Activity Assay
Principle: Aldose reductase activity is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate like D,L-glyceraldehyde.
// Nodes Prepare_Reagents [label="Prepare Reagents\n(Buffer, Substrate, NADPH, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mix_Components [label="Mix Assay Components\n(Buffer, Substrate, Enzyme)", fillcolor="#F1F3F4", fontcolor="#202124"]; Initiate_Reaction [label="Initiate Reaction\n(Add NADPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure Absorbance at 340 nm\n(Kinetic Mode)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate_Activity [label="Calculate Enzyme Activity\n(Rate of NADPH oxidation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Prepare_Reagents -> Mix_Components; Mix_Components -> Initiate_Reaction; Initiate_Reaction -> Measure_Absorbance; Measure_Absorbance -> Calculate_Activity; }
Materials:
-
Phosphate buffer (e.g., 0.067 M, pH 6.2)
-
NADPH solution
-
Substrate solution (e.g., D,L-glyceraldehyde)
-
Purified aldose reductase or tissue homogenate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare working solutions of buffer, NADPH, and substrate.
-
In a microplate well, add buffer, substrate solution, and the enzyme sample.
-
Initiate the reaction by adding the NADPH solution.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-20 minutes).
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADPH.
Sorbitol Dehydrogenase Activity Assay
Principle: Sorbitol dehydrogenase activity is measured by monitoring the increase in absorbance at 340 nm due to the formation of NADH as sorbitol is oxidized to fructose.
Materials:
-
Buffer (e.g., 50 mM MOPS, pH 8.0)
-
NAD+ solution
-
Sorbitol solution
-
Enzyme source (e.g., purified enzyme, tissue homogenate)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare working solutions of buffer, NAD+, and sorbitol.
-
In a cuvette or microplate well, combine the buffer, NAD+ solution, and the enzyme sample.
-
Initiate the reaction by adding the sorbitol solution.
-
Measure the increase in absorbance at 340 nm over time at a constant temperature.
-
The rate of NADH formation is directly proportional to the SDH activity.
Fructokinase Activity Assay
Principle: This is a coupled enzyme assay. Fructokinase (PFK) converts fructose-6-phosphate and ATP to fructose-1,6-diphosphate (B8644906) and ADP. The ADP produced is then used in a series of reactions that ultimately lead to the reduction of a colorless probe to a colored product, with absorbance measured at 450 nm.[23][24][25]
Materials:
-
Assay Buffer
-
PFK Substrate (Fructose-6-Phosphate)
-
ATP
-
PFK Enzyme Mix (containing enzymes for the coupled reaction)
-
PFK Developer (containing the probe)
-
Sample containing fructokinase
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Prepare samples (tissue or cell homogenates) in ice-cold Assay Buffer.[23][24]
-
Prepare a reaction mix containing Assay Buffer, PFK Enzyme Mix, PFK Developer, and ATP.[23]
-
Add the reaction mix to wells containing the sample.
-
To initiate the reaction, add the PFK Substrate.
-
Incubate at 37°C for 20-60 minutes and measure the absorbance at 450 nm.[23]
-
The PFK activity is proportional to the change in absorbance.
Conclusion and Future Directions
The metabolism of sorbitol exhibits remarkable diversity across different biological kingdoms, reflecting its varied physiological roles. In mammals, the polyol pathway is a key player in hyperglycemic conditions and a target for mitigating diabetic complications. In many plants, sorbitol is central to carbon transport and storage. For microbes, it represents a valuable energy source.
This comparative guide highlights the key enzymatic and pathway differences. The provided quantitative data, though not exhaustive, offers a starting point for more in-depth comparative studies. The detailed experimental protocols serve as a practical resource for researchers aiming to investigate sorbitol metabolism in their specific systems of interest.
Future research should focus on expanding the kinetic characterization of sorbitol-metabolizing enzymes from a wider range of species. A deeper understanding of the regulatory mechanisms governing these pathways, particularly in response to environmental and physiological cues, will be crucial. Such knowledge will undoubtedly fuel innovations in medicine, agriculture, and biotechnology.
References
- 1. What is The Polyol Pathway? - Creative Proteomics [creative-proteomics.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake | PLOS Biology [journals.plos.org]
- 4. The polyol pathway is an evolutionarily conserved system for sensing glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Sugar transporters: mediators of carbon flow between plants and microbes [frontiersin.org]
- 6. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
- 7. Phosphofructokinase(PFK)Activity Assay Kit - Elabscience® [elabscience.com]
- 8. researchgate.net [researchgate.net]
- 9. In Search of Differential Inhibitors of Aldose Reductase [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic determination of serum sorbitol dehydrogenase activity with a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-wide identification and comparative evolutionary analysis of sorbitol metabolism pathway genes in four Rosaceae species and three model plants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 15. Genome-wide identification and comparative evolutionary analysis of sorbitol metabolism pathway genes in four Rosaceae … [ouci.dntb.gov.ua]
- 16. Frontiers | Characterization of the Sorbitol Utilization Cluster of the Probiotic Pediococcus parvulus 2.6: Genetic, Functional and Complementation Studies in Heterologous Hosts [frontiersin.org]
- 17. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic analysis of rat liver sorbitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. assaygenie.com [assaygenie.com]
- 24. content.abcam.com [content.abcam.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Sorbitol and Mannitol Metabolism in Plant Tissue Culture
For Researchers, Scientists, and Drug Development Professionals
The selection of a carbon source is a critical factor in optimizing plant tissue culture systems for research, micropropagation, and the production of secondary metabolites. Among the various carbohydrates used, the sugar alcohols sorbitol and mannitol (B672) are frequently employed, not only as an energy source but also as osmotic regulators. Understanding the distinct metabolic fates of these two polyols within plant cells is paramount for controlling culture growth, development, and metabolic output. This guide provides an objective comparison of sorbitol and mannitol metabolism in plant tissue culture, supported by experimental data and detailed methodologies.
Key Metabolic Differences at a Glance
Sorbitol and mannitol, while structurally similar as isomers, are metabolized through distinct enzymatic pathways in plants. This leads to significant differences in their uptake, transport, and subsequent utilization by plant cells in vitro. Generally, sorbitol is more readily metabolized by a wider range of plant species, particularly those in the Rosaceae family, where it is a primary product of photosynthesis and a major translocated sugar. Mannitol, on the other hand, is a primary photosynthetic product in other plant families (e.g., Apiaceae, Oleaceae) and can also be produced by various fungi. Its metabolism in non-native plant tissues can be limited.
Quantitative Data Comparison
The following tables summarize quantitative data from studies on grape (Vitis vinifera) cell suspension cultures, which provide a direct comparison of mannitol uptake and metabolism under different conditions, and studies on Echinacea purpurea and soybean (Glycine max) that illustrate the differential effects of sorbitol and mannitol on in vitro growth and regeneration.
Table 1: Mannitol Uptake and Oxidation in Grape Cell Suspension Cultures
| Condition | Vmax of D-[14C]mannitol uptake (nmol/g FW/min) | Vmax of Mannitol Oxidation (nmol/g FW/min) | Intracellular Mannitol (µmol/g FW) |
| Control (0.5% Glucose + 0.5% Mannitol) | 1.5 ± 0.2 | 8.0 ± 0.7 | 5.0 ± 0.5 |
| + 100 mM NaCl | 3.5 ± 0.3 | 2.5 ± 0.3 | 12.0 ± 1.1 |
| + 15% PEG | 3.0 ± 0.2 | 3.0 ± 0.4 | 10.0 ± 0.9 |
Data adapted from a study on grape cell cultures, which demonstrated that while uptake of mannitol can increase under osmotic stress, its subsequent oxidation (catabolism) is repressed, leading to intracellular accumulation. This suggests a primary role as an osmoprotectant rather than a readily available carbon source under stress.
Table 2: Effect of Mannitol and Sorbitol on Adventitious Shoot Regeneration in Echinacea purpurea
| Medium Supplement (in addition to MS + 0.2 mg·L⁻¹ BA + 0.01 mg·L⁻¹ NAA) | Regeneration Rate (shoots per explant) | Mean Shoot Height (cm) |
| Control | 1.77 ± 0.15 | 1.8 ± 0.4 |
| 15 g·L⁻¹ Mannitol | 2.37 ± 0.20 | 1.2 ± 0.2 |
| 15 g·L⁻¹ Sorbitol | Decreased | 1.1 ± 0.3 |
Data from a study on Echinacea purpurea, where mannitol at a specific concentration increased the regeneration rate, while sorbitol had an inhibitory effect. Both sugar alcohols, however, contributed to more uniform shoot height.[1]
Table 3: Effect of Mannitol and Sorbitol on Soybean Seedling Development In Vitro
| Treatment (Concentration) | Seedling Growth | Root Elongation | Fresh Weight |
| Mannitol (50 mM) | No significant effect | No significant effect | No significant effect |
| Sorbitol (50 mM) | Stimulated | Stimulated | Increased |
| Mannitol (150-200 mM) | Inhibited | - | Decreased |
| Sorbitol (200 mM) | Significantly inhibited | - | - |
Adapted from a study on soybean, this data indicates that at lower concentrations, sorbitol can be stimulatory for growth, while mannitol is inert. At higher concentrations, both induce osmotic stress, leading to growth inhibition.[2]
Metabolic Pathways and Key Enzymes
The differential metabolism of sorbitol and mannitol is governed by specific dehydrogenases.
Sorbitol Metabolism: The primary enzyme for sorbitol catabolism is Sorbitol Dehydrogenase (SDH) , which oxidizes sorbitol to fructose (B13574). This fructose can then readily enter the glycolytic pathway to be used for energy and biosynthesis.
Mannitol Metabolism: Mannitol metabolism is primarily mediated by Mannitol Dehydrogenase (MTD) . In plants, this enzyme typically catalyzes the NAD⁺-dependent oxidation of mannitol to mannose. Mannose can then be phosphorylated to mannose-6-phosphate (B13060355) and subsequently isomerized to fructose-6-phosphate, which enters glycolysis.
Experimental Protocols
Quantification of Sorbitol and Mannitol in Plant Tissues and Culture Medium by HPLC
This protocol allows for the simultaneous quantification of sorbitol and mannitol.
a. Sample Preparation:
-
Plant Tissue: Freeze-dry approximately 100 mg of plant tissue and grind to a fine powder. Extract with 5 ml of 80% ethanol (B145695) at 80°C for 15 minutes. Centrifuge at 10,000 x g for 10 minutes and collect the supernatant. Repeat the extraction twice and pool the supernatants.
-
Culture Medium: Take a 1 ml aliquot of the culture medium.
-
Purification: Pass the extracts and medium samples through a C18 Sep-Pak cartridge to remove non-polar compounds. Filter the samples through a 0.22 µm filter before injection.
b. HPLC Conditions:
-
Column: A strong cation-exchange resin column (e.g., Aminex HPX-87C) is suitable for separating sugar alcohols.
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 85°C.
-
Detection: Refractive Index (RI) detector.
-
Quantification: Use external standards of sorbitol and mannitol to create a calibration curve for concentration determination.
Enzymatic Assay for Sorbitol Dehydrogenase (SDH) Activity
This assay measures the conversion of sorbitol to fructose.
a. Protein Extraction:
-
Homogenize 1 g of fresh plant tissue in 5 ml of ice-cold extraction buffer (100 mM Tris-HCl, pH 9.0, 15 mM 2-mercaptoethanol, 1 mM EDTA, 1 mM PMSF, and 5% (w/v) polyvinylpyrrolidone).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the crude enzyme extract.
b. Assay Mixture (1 ml total volume):
-
100 mM Tris-HCl buffer (pH 9.0)
-
2 mM NAD⁺
-
200 mM Sorbitol
-
100 µl of crude enzyme extract
c. Procedure:
-
Mix the buffer, NAD⁺, and enzyme extract in a cuvette.
-
Initiate the reaction by adding sorbitol.
-
Monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. This corresponds to the reduction of NAD⁺ to NADH.
-
Calculate enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH (6.22 mM⁻¹ cm⁻¹).
Enzymatic Assay for Mannitol Dehydrogenase (MTD) Activity
This assay measures the oxidation of mannitol to mannose.
a. Protein Extraction:
-
Follow the same procedure as for SDH, but use an extraction buffer with a pH of 9.5 (e.g., 100 mM glycine-NaOH buffer).
b. Assay Mixture (1 ml total volume):
-
100 mM Glycine-NaOH buffer (pH 9.5)
-
2 mM NAD⁺
-
200 mM Mannitol
-
100 µl of crude enzyme extract
c. Procedure:
-
Follow the same procedure as for the SDH assay, monitoring the increase in absorbance at 340 nm.
-
Calculate enzyme activity similarly.
Conclusion
The choice between sorbitol and mannitol as a carbon source or osmoticum in plant tissue culture should be informed by the specific plant species and the desired experimental outcome.
-
Sorbitol is often a more readily metabolizable carbon source for a variety of plant species, particularly those that naturally produce and transport it. Its metabolism directly yields fructose, a key substrate for glycolysis.
-
Mannitol may not be as efficiently metabolized by all plant species and can accumulate in cells, especially under stress conditions. This accumulation can be beneficial for osmotic adjustment but indicates a less efficient use as a primary energy source.
For researchers aiming to provide a readily available carbon source, sorbitol may be the preferred choice, assuming compatibility with the plant species. Conversely, for studies investigating osmotic stress or where a less metabolically active osmoticum is desired, mannitol could be more suitable. It is crucial to conduct preliminary dose-response experiments to determine the optimal concentrations for the specific plant tissue culture system being used. The provided protocols offer a robust framework for quantifying the uptake and metabolic rates of these sugar alcohols, enabling a more precise optimization of culture conditions.
References
Sorbitol vs. Glycerol in Osmotic Stress: A Comparative Guide for Researchers
In the study of cellular responses to osmotic stress, a hypertonic environment that challenges cell survival and function, researchers frequently employ various osmolytes to induce and investigate these stress responses. Among the most common are sorbitol and glycerol (B35011), two naturally occurring polyols. This guide provides a detailed comparison of their functions, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their experimental needs.
Functional Overview
Sorbitol, a six-carbon sugar alcohol, is often used to induce hyperosmotic stress in cell culture.[1] As a non-metabolizable sugar, it effectively increases the osmolarity of the culture medium, leading to water efflux and cell shrinkage.[1] This controlled induction of stress allows for the study of crucial biological processes such as cell volume regulation, signal transduction, and apoptosis.[1]
Glycerol, a three-carbon sugar alcohol, serves as a major osmolyte in many organisms, particularly in yeast, where it plays a critical role in adaptation to osmotic stress.[2][3][4] Unlike sorbitol, which is often used as an external stressor, glycerol is endogenously produced by cells to counteract high external osmolarity and maintain cell turgor.[5][6]
Comparative Efficacy and Cellular Response
Experimental evidence suggests that while both sorbitol and glycerol can protect against osmotic stress, their mechanisms and overall effectiveness differ. In the yeast Saccharomyces cerevisiae, glycerol has been shown to be a more effective osmoprotectant than sorbitol.[5][7] Studies on yeast mutants unable to produce glycerol have demonstrated their sensitivity to salt stress, a phenotype that can be partially rescued by the introduction of genes for sorbitol synthesis.[5] However, the protection afforded by sorbitol is less than that provided by a similar concentration of glycerol.[5][7]
One key difference lies in cellular retention. During salt stress, yeast cells retain more of the six-carbon polyols like sorbitol compared to glycerol.[5][7] While this may seem advantageous, the high retention of sorbitol can be less protective, whereas the loss of over 98% of synthesized glycerol may act as a "safety valve" to dissipate reducing power.[5][7]
In keratinocytes, both glycerol and xylitol (B92547) (a similar polyol) have been shown to offer protection against sorbitol-induced osmotic stress.[8] Glycerol was found to improve cell viability and decrease the expression of inflammatory cytokines IL-1β and NFAT5.[8]
| Parameter | Sorbitol | Glycerol | Reference |
| Primary Role in Research | Inducer of hyperosmotic stress | Osmoprotectant, endogenously produced in response to stress | [1][2] |
| Efficacy in Yeast | Provides some protection, but less than glycerol | Highly effective, essential for osmoadaptation | [5][7] |
| Cellular Retention (Yeast) | High | Low (acts as a safety valve) | [5][7] |
| Effect on Keratinocyte Viability | Induces stress | Ameliorates stress-induced viability loss | [8] |
| Effect on Inflammatory Cytokines (Keratinocytes) | Induces expression | Suppresses expression of IL-1β and NFAT5 | [8] |
Signaling Pathways
The cellular response to osmotic stress involves a complex network of signaling cascades. Both sorbitol and glycerol are known to modulate these pathways, albeit through different mechanisms.
Sorbitol-Induced Signaling:
Hyperosmotic stress induced by sorbitol strongly activates the Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the p38 MAPK pathway.[1] This activation is a central component of the cellular stress response, regulating processes like apoptosis and cell cycle arrest.[1] In some cancer cells, sorbitol-induced apoptosis is mediated by phosphorylated p38 MAPK.[1] Sorbitol can also stimulate GLUT4 translocation and glucose transport through a pathway involving PYK2, the ERK pathway, and phospholipase D.[9]
Glycerol and the High Osmolarity Glycerol (HOG) Pathway:
In yeast, the primary response to hyperosmotic stress is the activation of the High Osmolarity Glycerol (HOG) pathway, a conserved MAPK cascade.[3][6] This pathway leads to the increased production and intracellular accumulation of glycerol.[3][10] The kinase Hog1, a key component of this pathway, is crucial for both the immediate and long-term responses to hyperosmotic stress.[10] It upregulates the synthesis of enzymes required for glycerol production (Gpd1 and Gpp2) and the glycerol transporter Stl1, while inactivating the glycerol export channel Fps1.[10][11]
Experimental Protocols
Here are detailed methodologies for key experiments to compare the effects of sorbitol and glycerol on osmotic stress.
Protocol 1: Induction of Osmotic Stress and Assessment of Cell Viability
This protocol describes a general procedure for treating adherent mammalian cells with sorbitol or glycerol and assessing their viability.
Materials:
-
D-Sorbitol or Glycerol (cell culture grade)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Complete cell culture medium
-
Sterile water
-
0.22 µm sterile filter[1]
-
Adherent cells in multi-well plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or Trypan Blue)
Procedure:
-
Stock Solution Preparation: Prepare a sterile 2 M stock solution of D-Sorbitol (36.43 g in 100 mL) or a 50% (v/v) glycerol stock solution in sterile water.[1] Sterilize by passing through a 0.22 µm filter.[1] Store at 4°C for short-term and -20°C for long-term use.[1]
-
Cell Seeding: Seed cells in 96-well or 24-well plates to achieve 70-80% confluency on the day of the experiment.
-
Treatment:
-
Aspirate the old medium.
-
Prepare working concentrations of sorbitol (e.g., 200, 400, 600 mM) or glycerol (e.g., 5%, 10%, 20%) by diluting the stock solution in fresh, pre-warmed complete medium.[1]
-
Add the treatment media to the respective wells. Include a vehicle control (medium without added osmolyte).
-
-
Incubation: Incubate the cells for the desired time period (e.g., 2, 4, 24 hours).
-
Cell Viability Assessment:
-
At the end of the incubation, assess cell viability using a chosen assay kit according to the manufacturer's instructions.
-
For Trypan Blue, detach cells, stain, and count viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Protocol 2: Analysis of MAPK Pathway Activation by Western Blot
This protocol outlines the steps to analyze the phosphorylation status of p38 MAPK as an indicator of its activation in response to osmotic stress.
Materials:
-
Cells treated as in Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities to determine the ratio of phosphorylated to total p38 MAPK.
Conclusion
Both sorbitol and glycerol are invaluable tools for studying osmotic stress. Sorbitol serves as a reliable external agent to induce hyperosmotic conditions, allowing for the investigation of cellular stress responses and associated signaling pathways like the p38 MAPK pathway.[1] Glycerol, on the other hand, is a key endogenous osmoprotectant, and its regulation through the HOG pathway is a fundamental mechanism of osmoadaptation, particularly in yeast.[3][6] The choice between using sorbitol to induce stress or studying the role of glycerol in mitigating it will depend on the specific research question. For instance, to screen for compounds that protect against osmotic damage, sorbitol-induced stress models are appropriate. To understand the intrinsic cellular mechanisms of osmoresistance, investigating the glycerol synthesis and transport pathways is more relevant. This guide provides the foundational knowledge and experimental frameworks to effectively utilize both polyols in osmotic stress research.
References
- 1. benchchem.com [benchchem.com]
- 2. The control of intracellular glycerol in Saccharomyces cerevisiae influences osmotic stress response and resistance to increased temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yeast osmoregulation – glycerol still in pole position - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osmotic significance of glycerol accumulation in exponentially growing yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osmotic Stress Signaling and Osmoadaptation in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Roles of sugar alcohols in osmotic stress adaptation. Replacement of glycerol by mannitol and sorbitol in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects of glycerol and xylitol in keratinocytes exposed to hyperosmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sorbitol activates atypical protein kinase C and GLUT4 glucose transporter translocation/glucose transport through proline-rich tyrosine kinase-2, the extracellular signal-regulated kinase pathway and phospholipase D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitative analysis of glycerol accumulation, glycolysis and growth under hyper osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Diagnosis of G6PD Deficiency: A Comparative Guide for Researchers
Introduction: Glucose-6-phosphate dehydrogenase (G6PD) deficiency is the most common human enzyme defect, affecting an estimated 400 million people worldwide.[1] It is an X-linked inherited disorder that increases the vulnerability of red blood cells to oxidative stress, which can lead to acute hemolytic anemia. The clinical presentation of G6PD deficiency, particularly during a hemolytic crisis, can overlap with other hemolytic anemias. This guide provides a comprehensive comparison of G6PD deficiency with its key differential diagnoses, supported by quantitative data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in accurate diagnosis and investigation.
Comparative Analysis of Clinical and Laboratory Findings
A thorough differential diagnosis is crucial for the appropriate management of patients presenting with hemolytic anemia. The following table summarizes the key distinguishing features of G6PD deficiency and other common hemolytic disorders.
| Feature | G6PD Deficiency | Hereditary Spherocytosis | Pyruvate (B1213749) Kinase (PK) Deficiency | Autoimmune Hemolytic Anemia (AIHA) |
| Etiology | X-linked recessive genetic defect in the G6PD enzyme.[1][2] | Autosomal dominant defect in red blood cell membrane proteins (e.g., spectrin, ankyrin).[3][4] | Autosomal recessive genetic defect in the pyruvate kinase enzyme.[5] | Acquired production of autoantibodies against red blood cell antigens.[1][2] |
| Hemolysis Trigger | Oxidative stress (e.g., certain drugs, infections, fava beans).[1][6][7] | Often chronic, can be exacerbated by infections. | Chronic, not typically triggered by oxidative stress. | Can be idiopathic or secondary to other conditions (e.g., autoimmune diseases, malignancies). |
| Peripheral Blood Smear | Bite cells, Heinz bodies (with supravital stain).[8][9] | Spherocytes, polychromasia.[3][4] | Echinocytes (burr cells), reticulocytosis. | Spherocytes, agglutination. |
| Splenomegaly | Possible during hemolytic episodes.[1] | Common and often prominent.[5] | Common.[5] | Variable, can be present. |
| Direct Antiglobulin Test (Coombs' Test) | Negative.[6] | Negative. | Negative. | Positive.[10][11] |
| Specific Diagnostic Test | G6PD enzyme activity assay (quantitative or qualitative).[12][13] | Osmotic fragility test, flow cytometry for eosin-5-maleimide (EMA) binding. | Pyruvate kinase enzyme activity assay.[5] | Detection of autoantibodies. |
Quantitative Laboratory Data Summary
The following table presents a comparative summary of expected quantitative results from key laboratory investigations for G6PD deficiency and its differential diagnoses.
| Laboratory Test | G6PD Deficiency | Hereditary Spherocytosis | Pyruvate Kinase (PK) Deficiency | Autoimmune Hemolytic Anemia (AIHA) |
| Hemoglobin | Decreased (during crisis) | Decreased | Decreased | Decreased |
| Reticulocyte Count | Increased.[14][15] | Increased | Increased | Increased |
| Lactate (B86563) Dehydrogenase (LDH) | Increased.[14][15][16] | Increased | Increased | Increased |
| Haptoglobin | Decreased.[14][15][16] | Decreased | Decreased | Decreased |
| Unconjugated Bilirubin | Increased.[14][15][16] | Increased | Increased | Increased |
| G6PD Enzyme Activity | Decreased or absent | Normal | Normal | Normal |
| Osmotic Fragility | Normal | Increased | Normal | May be increased due to spherocytosis |
| Pyruvate Kinase Activity | Normal | Normal | Decreased or absent | Normal |
Experimental Protocols
Accurate diagnosis relies on standardized and properly executed laboratory procedures. Below are detailed methodologies for key diagnostic tests.
Quantitative G6PD Spectrophotometric Assay
This assay is the gold standard for quantifying G6PD enzyme activity.[12][17]
Principle: The rate of NADPH production from NADP+ is measured spectrophotometrically at 340 nm. This rate is directly proportional to the G6PD activity in the sample.
Procedure:
-
Sample Preparation: Whole blood is collected in an EDTA tube. A hemolysate is prepared by lysing a specific volume of red blood cells in a stabilizing solution.
-
Reagent Preparation: Prepare a reagent mixture containing glucose-6-phosphate and NADP+.
-
Assay: a. Add the hemolysate to the reagent mixture in a cuvette. b. Incubate the mixture at a controlled temperature (e.g., 37°C).[6] c. Measure the change in absorbance at 340 nm over a fixed period (e.g., 5 minutes) using a spectrophotometer.[6][17]
-
Calculation: The G6PD activity is calculated based on the rate of change in absorbance and normalized to the hemoglobin concentration of the sample, expressed as units per gram of hemoglobin (U/g Hb).[17]
Fluorescent Spot Test for G6PD Deficiency
This is a qualitative screening test for G6PD deficiency.[13][18]
Principle: G6PD catalyzes the reduction of NADP+ to NADPH. NADPH fluoresces under long-wave ultraviolet (UV) light.[17][18]
Procedure:
-
Sample Application: A small amount of whole blood is mixed with a reagent solution containing glucose-6-phosphate and NADP+.[19]
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 5-10 minutes).[19]
-
Spotting: A drop of the mixture is spotted onto a filter paper and allowed to dry.[18][19]
-
Visualization: The dried spot is examined under a UV lamp in a dark environment.
-
Interpretation:
Osmotic Fragility Test
This test is a key diagnostic tool for hereditary spherocytosis.[20]
Principle: The test measures the resistance of red blood cells to hemolysis in hypotonic saline solutions. Spherocytes, having a decreased surface area-to-volume ratio, are more susceptible to osmotic lysis.
Procedure:
-
Preparation of Saline Solutions: A series of buffered saline solutions with decreasing concentrations (e.g., from 0.85% to 0.1% NaCl) are prepared.[8][15]
-
Blood Addition: A standardized amount of the patient's blood is added to each saline solution.[8][15]
-
Incubation: The mixtures are incubated at room temperature for a set period (e.g., 30 minutes).[8][15]
-
Centrifugation: The tubes are centrifuged to pellet the intact red blood cells.[8][15]
-
Hemolysis Measurement: The amount of hemolysis in the supernatant of each tube is quantified by measuring the absorbance of released hemoglobin using a spectrophotometer at 540 nm.[15][21]
-
Data Analysis: The percentage of hemolysis is plotted against the saline concentration to generate an osmotic fragility curve.[21]
Pyruvate Kinase Activity Assay
This assay is used to diagnose pyruvate kinase deficiency.
Principle: The activity of pyruvate kinase is determined using a coupled enzyme reaction. Pyruvate kinase converts phosphoenolpyruvate (B93156) (PEP) and ADP to pyruvate and ATP. The pyruvate is then used by lactate dehydrogenase (LDH) to oxidize NADH to NAD+, leading to a decrease in absorbance at 340 nm.
Procedure:
-
Sample Preparation: A red blood cell hemolysate is prepared from a whole blood sample.
-
Reaction Mixture: A reaction cocktail is prepared containing PEP, ADP, NADH, and an excess of LDH.
-
Assay: a. The hemolysate is added to the reaction mixture. b. The rate of decrease in absorbance at 340 nm is measured using a spectrophotometer at a controlled temperature.
-
Calculation: The pyruvate kinase activity is calculated from the rate of NADH oxidation and is typically expressed as units per gram of hemoglobin (U/g Hb).
Direct Antiglobulin Test (DAT) / Coombs' Test
This test is essential for the diagnosis of autoimmune hemolytic anemia.[2][10]
Principle: The DAT detects the presence of antibodies or complement proteins attached to the surface of red blood cells.[10]
Procedure:
-
Sample Preparation: The patient's red blood cells are washed with saline to remove any unbound immunoglobulins from the plasma.[2][3]
-
Addition of Coombs' Reagent: Coombs' reagent (anti-human globulin) is added to the washed red blood cells.[3][10]
-
Incubation and Observation: The mixture is incubated and then observed for agglutination (clumping) of the red blood cells.[2][10]
-
Interpretation:
-
Positive result: Agglutination indicates that antibodies or complement are bound to the red blood cells.[10]
-
Negative result: No agglutination.
-
Visualizing Diagnostic and Cellular Pathways
Diagrams are provided below to illustrate the diagnostic workflow for hemolytic anemia and the biochemical pathway central to G6PD's function.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Coombs' Test : Johns Hopkins Lupus Center [hopkinslupus.org]
- 3. droracle.ai [droracle.ai]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. quora.com [quora.com]
- 6. Quantitative G6PD spectrophotometric assay [bio-protocol.org]
- 7. flabslis.com [flabslis.com]
- 8. ClinPGx [clinpgx.org]
- 9. 🧪 Direct Coombs Test: Detecting Hemolytic Anemia — King of the Curve [kingofthecurve.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Osmotic fragility test | PPTX [slideshare.net]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. uogqueensmcf.com [uogqueensmcf.com]
- 14. thebloodproject.com [thebloodproject.com]
- 15. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 16. media.path.org [media.path.org]
- 17. Diagnostic performances of the fluorescent spot test for G6PD deficiency in newborns along the Thailand-Myanmar border: A cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Osmotic fragility test: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 21. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
Sorbitol vs. Mannitol: A Comparative Guide to Preventing Biomass Loss Under Stress
For Researchers, Scientists, and Drug Development Professionals
The preservation of biomass under stressful environmental conditions is a critical challenge in various fields, from agriculture to industrial biotechnology. Osmotic stress, in particular, can lead to significant biomass loss. This guide provides an objective comparison of two commonly used osmoprotectants, sorbitol and mannitol (B672), and their efficacy in mitigating biomass loss under stress, supported by experimental data.
Quantitative Data Summary
The following table summarizes quantitative data from a study on grape cell cultures subjected to osmotic and salt stress. The data illustrates the percentage of biomass reduction in the presence of sorbitol and mannitol compared to a control group.
| Stress Condition | Treatment | Biomass Reduction (%) |
| 100 mM NaCl (Salt Stress) | 0.5% Glucose + 0.5% Mannitol | ~10% |
| 0.5% Glucose + 0.5% Sorbitol | ~15% | |
| 15% (w/v) PEG (Osmotic Stress) | 0.5% Glucose + 0.5% Mannitol | ~12% |
| 0.5% Glucose + 0.5% Sorbitol | ~18% |
Data synthesized from a study on grape cell cultures. The percentage of biomass reduction is relative to the control.[1]
Experimental Protocols
A detailed methodology for a comparative study of sorbitol and mannitol in preventing biomass loss is outlined below. This protocol is a synthesis of methodologies described in various studies.[1][2][3]
Objective: To compare the effectiveness of sorbitol and mannitol in preventing biomass loss in a model organism (e.g., plant cell culture, yeast, or bacteria) under a specific stress condition (e.g., osmotic stress induced by PEG or salt stress induced by NaCl).
Materials:
-
Model organism (e.g., grape cell suspension culture)
-
Appropriate growth medium (e.g., Murashige and Skoog medium for plant cells)
-
Sorbitol
-
Mannitol
-
Stress-inducing agent (e.g., Polyethylene glycol (PEG) 8000 or Sodium Chloride (NaCl))
-
Sterile culture flasks
-
Shaking incubator
-
Spectrophotometer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Culture Preparation: Inoculate the model organism into fresh growth medium and grow under optimal conditions to the mid-exponential phase.
-
Treatment Groups: Prepare the following treatment groups in triplicate:
-
Control: Growth medium only.
-
Stress Control: Growth medium with the stress-inducing agent (e.g., 15% w/v PEG or 100 mM NaCl).
-
Sorbitol + Stress: Growth medium with the stress-inducing agent and a specific concentration of sorbitol (e.g., 0.5% w/v).
-
Mannitol + Stress: Growth medium with the stress-inducing agent and a specific concentration of mannitol (e.g., 0.5% w/v).
-
-
Incubation: Incubate all flasks under the same conditions (e.g., temperature, light, and agitation) for a predetermined period (e.g., 24-72 hours).
-
Biomass Measurement:
-
Harvest the biomass from each flask by filtration.
-
Wash the biomass with a suitable buffer to remove residual medium and treatment agents.
-
Determine the fresh weight of the biomass.
-
Dry the biomass in an oven at a specific temperature (e.g., 60-80°C) until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percentage of biomass loss for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between the treatment groups.
-
Visualizations
Experimental Workflow
Caption: A diagram illustrating the key steps in the experimental workflow for comparing the protective effects of sorbitol and mannitol on biomass under stress.
Signaling Pathways in Stress Mitigation
Caption: A simplified diagram showing how sorbitol and mannitol contribute to stress mitigation through osmotic adjustment and ROS scavenging, ultimately leading to biomass protection.
Discussion
Both sorbitol and mannitol are effective in protecting against biomass loss under osmotic and salt stress.[1] Their primary mechanism of action involves acting as compatible solutes, which accumulate in the cytoplasm to lower the cellular water potential, thereby maintaining turgor pressure and protecting cellular structures and functions.[4][5][6] Additionally, these sugar alcohols can function as antioxidants, scavenging reactive oxygen species (ROS) that are often produced in excess during stress conditions and can cause significant damage to cellular components.[4][7]
The choice between sorbitol and mannitol may depend on the specific organism and the nature of the stress. For instance, in the cited study on grape cell cultures, mannitol showed slightly better protection against both salt and osmotic stress compared to sorbitol.[1] However, other studies on different organisms might yield different results. Factors such as the efficiency of uptake and the metabolic pathways for these polyols within the specific organism can influence their relative effectiveness.[8] Therefore, empirical testing as outlined in the provided protocol is crucial for determining the optimal osmoprotectant for a particular application.
References
- 1. researchgate.net [researchgate.net]
- 2. ICI Journals Master List [journals.indexcopernicus.com]
- 3. Effect of sorbitol induced osmotic stress on the changes of carbohydrate and free amino acid pools in sweet potato cell suspension cultures [ejournal.sinica.edu.tw]
- 4. botanyjournals.com [botanyjournals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. omicsonline.org [omicsonline.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Roles of Sugar Alcohols in Osmotic Stress Adaptation. Replacement of Glycerol by Mannitol and Sorbitol in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sorbitol-6-Phosphate Dehydrogenase: Structure, Function, and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional analysis of Sorbitol-6-phosphate dehydrogenase (S6PDH), an oxidoreductase that plays a crucial role in carbohydrate metabolism. We offer an objective comparison of S6PDH's performance with a key alternative, Sorbitol Dehydrogenase (SDH), supported by experimental data to inform research and drug development efforts.
Structural and Functional Overview of this compound Dehydrogenase (S6PDH)
This compound dehydrogenase (EC 1.1.1.140) is a key enzyme in the fructose (B13574) and mannose metabolic pathways.[1] It catalyzes the reversible NAD⁺- or NADP⁺-dependent oxidation of D-sorbitol 6-phosphate to D-fructose 6-phosphate and a proton.[1] This enzyme is also known by several other names, including ketosephosphate reductase and D-glucitol-6-phosphate dehydrogenase.[1]
The three-dimensional structure of S6PDH from the bacterium Erwinia amylovora has been determined, revealing a tetrameric quaternary structure (PDB ID: 5O3Z). The molecular weight and subunit composition can vary between species. For instance, S6PDH from loquat leaves has a molecular weight of approximately 65 kDa and is a dimer composed of two 33 kDa subunits.[2]
Performance Comparison: S6PDH vs. Sorbitol Dehydrogenase (SDH)
A primary alternative enzyme in sorbitol metabolism is Sorbitol Dehydrogenase (SDH), a key component of the polyol pathway. While both enzymes act on sorbitol or its phosphorylated form, they exhibit distinct substrate specificities, kinetic properties, and metabolic roles.
| Feature | This compound Dehydrogenase (S6PDH) | Sorbitol Dehydrogenase (SDH) |
| Primary Substrate | D-Sorbitol 6-phosphate | Sorbitol |
| Product | D-Fructose 6-phosphate | Fructose |
| Cofactor | NAD⁺ or NADP⁺ | NAD⁺ |
| Metabolic Pathway | Fructose and Mannose Metabolism | Polyol Pathway |
Kinetic Performance
The following table summarizes the kinetic parameters of S6PDH from various organisms and provides a comparison with SDH.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| S6PDH | Oryza sativa (Rice) | D-Sorbitol 6-phosphate | 7.21 ± 0.5 | - | - |
| Oryza sativa (Rice) | Glucose 6-phosphate | 15.9 ± 0.2 | - | - | |
| Eriobotrya japonica (Loquat) | D-Sorbitol 6-phosphate | 2.22 | - | - | |
| Eriobotrya japonica (Loquat) | Glucose 6-phosphate | 11.6 | - | - | |
| Oral Streptococci | D-Sorbitol 6-phosphate | 0.07 - 0.20 | - | - | |
| SDH | Arabidopsis thaliana | Sorbitol | - | - | - |
| Chicken Liver | Sorbitol | 3.2 ± 0.54 | - | - |
Metabolic Pathways
The metabolic roles of S6PDH and SDH are distinct. S6PDH is primarily involved in the interconversion of phosphorylated sugars, feeding into central carbohydrate metabolism. In contrast, the SDH-driven polyol pathway is a two-step process that converts glucose to fructose via a sorbitol intermediate. This pathway is particularly significant in hyperglycemic conditions and has been implicated in diabetic complications.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Sorbitol-6-Phosphate
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of laboratory chemicals, such as Sorbitol-6-phosphate, is a critical component of maintaining a safe and compliant research environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment and Safety Data
This compound, while related to the generally non-hazardous sorbitol, possesses unique properties due to its phosphate (B84403) group that necessitate specific handling and disposal considerations. According to its Safety Data Sheet (SDS), this compound is classified as an Acute Toxicity Category 4 substance if inhaled or swallowed, and it is considered highly hazardous to water.
| Property | Value | Source |
| GHS Hazard Codes | H302: Harmful if swallowedH332: Harmful if inhaled | [1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | |
| Precautionary Statements | P261, P264, P271, P301+P312, P304+P340+P312, P501 | [1] |
| Storage Class | 11: Combustible Solids | |
| Water Hazard Class (WGK) | 3: Highly hazardous to water |
Experimental Protocols: Disposal Procedures
The following protocols outline the approved step-by-step process for the disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with organic phosphate compounds.
-
Label the container with "Hazardous Waste," "this compound," and the appropriate hazard pictograms.
-
-
Liquid Waste (Solutions containing this compound):
-
Collect aqueous solutions in a separate, sealed hazardous waste container designated for aqueous hazardous waste.
-
Do not mix with organic solvent waste.
-
The container must be clearly labeled as "Hazardous Aqueous Waste," listing this compound as a component, along with its approximate concentration.
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as weighing papers, pipette tips, and gloves, should be collected in a designated solid hazardous waste container.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated, well-ventilated satellite accumulation area.
-
Ensure containers are kept closed except when adding waste.
-
Do not accumulate large quantities of waste in the laboratory.
4. Disposal Request:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Provide EHS with a complete and accurate description of the waste.
5. Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. Its classification as highly hazardous to water makes this route of disposal unacceptable.
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT mix this compound waste with incompatible chemicals.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and demonstrating a commitment to environmental stewardship. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling D-Sorbitol-6-Phosphate Barium Salt
Audience: Researchers, scientists, and drug development professionals.
This guide provides critical safety and logistical information for the handling and disposal of D-Sorbitol-6-Phosphate Barium Salt. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
D-Sorbitol-6-Phosphate Barium Salt is classified as an acute toxin (Category 4) if swallowed or inhaled. The primary hazards are associated with the soluble barium content.[1][2][3][4] Ingestion or inhalation of barium compounds can lead to severe health effects, including abdominal pain, muscle weakness, respiratory paralysis, and cardiac irregularities.[1][5][6] Therefore, stringent safety measures must be implemented to prevent exposure.
The following table summarizes the required personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Respiratory | NIOSH-approved respirator | A respirator with a particulate filter (e.g., N95, P100) is mandatory when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust.[2][7] For higher exposure potentials, a positive-pressure, self-contained breathing apparatus (SCBA) may be necessary.[1] |
| Hands | Double gloves (Nitrile) | Double gloving with chemical-resistant gloves, such as nitrile, is required to prevent skin contact.[8] Some acutely toxic substances can penetrate single gloves; double gloving provides an additional layer of protection.[8] Gloves must be inspected before use and changed immediately if contaminated or every two hours.[8] |
| Eyes | Chemical safety goggles | Safety goggles are required to protect the eyes from dust particles. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][7] |
| Body | Fully-fastened lab coat | A lab coat, fully fastened, is necessary to protect the skin and personal clothing from contamination. For tasks with a higher risk of contamination, an apron or over-sleeves should be worn.[8] |
| Feet | Closed-toe shoes | Non-perforated, closed-toe shoes that completely cover the feet are required in the laboratory at all times.[8] |
Operational Workflow for Handling D-Sorbitol-6-Phosphate Barium Salt
A systematic workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines the key steps for handling D-Sorbitol-6-Phosphate Barium Salt, from preparation to disposal. All manipulations of the powdered form of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the generation of airborne dust.[8][9][10][11]
PPE Selection Logic
The selection of appropriate PPE is contingent on the specific task being performed and the associated risk of exposure. The following diagram illustrates the decision-making process for PPE selection.
Disposal Plan
Proper disposal of D-Sorbitol-6-Phosphate Barium Salt and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All contaminated solid waste, including empty containers, weighing paper, and used PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions containing soluble barium are considered hazardous waste.[4] To dispose of this waste, it is recommended to precipitate the soluble barium as insoluble barium sulfate (B86663). This can be achieved by adding a slight excess of a soluble sulfate solution (e.g., sodium sulfate or magnesium sulfate) to the waste solution.[4][12] After allowing the precipitate to settle, the entire mixture should be collected as hazardous waste. Always consult and adhere to your institution's and local regulations for hazardous waste disposal.[6][13] Do not pour any waste containing barium down the drain.[4]
-
Decontamination: All work surfaces and non-disposable equipment should be thoroughly decontaminated after use. A suitable cleaning agent should be used, and the cleaning materials should be disposed of as hazardous waste.[13]
References
- 1. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. youtube.com [youtube.com]
- 4. cpc-us.com [cpc-us.com]
- 5. nj.gov [nj.gov]
- 6. nj.gov [nj.gov]
- 7. Barium - ESPI Metals [espimetals.com]
- 8. research.wayne.edu [research.wayne.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. SOP: Acutely Toxic Chemicals | PennEHRS [ehrs.upenn.edu]
- 12. umkc.edu [umkc.edu]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
